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Diethyl phosphate

Cat. No.: B10779559
CAS No.: 53397-17-4
M. Wt: 154.10 g/mol
InChI Key: UCQFCFPECQILOL-UHFFFAOYSA-N
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Description

Diethyl hydrogen phosphate is a dialkyl phosphate having ethyl as the alkyl group. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a conjugate acid of a diethylphosphate(1-).
Diethylphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Diethyl hydrogen phosphate has been reported in Caenorhabditis elegans with data available.
Diethylphosphate is product of metabolism and of environmental degradation of Chlorpyrifos (CPF;  a commonly used diethylphosphorothionate organophosphorus (OP) insecticide) and are routinely measured in urine as biomarkers of exposure. (A3200).
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11O4P B10779559 Diethyl phosphate CAS No. 53397-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl hydrogen phosphate
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InChI

InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)
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InChI Key

UCQFCFPECQILOL-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=O)(O)OCC
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Molecular Formula

C4H11O4P
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Related CAS

2870-30-6 (hydrochloride salt), 31636-06-3 (chromium(+3) salt)
Record name Diethyl phosphate
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DSSTOX Substance ID

DTXSID1044699
Record name Diethyl hydrogen phosphate
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Molecular Weight

154.10 g/mol
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Physical Description

Colorless clear liquid; [MSDSonline], Solid
Record name Diethyl phosphate
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CAS No.

598-02-7, 53397-17-4, 51501-07-6, 52932-96-4
Record name Diethyl phosphate
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Record name Phosphoric acid, diethyl ester
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Phosphate from Phosphorus Trichloride and Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing diethyl phosphate, a significant compound in various chemical and pharmaceutical applications. The synthesis originates from fundamental starting materials, phosphorus trichloride and ethanol. It is crucial to note that this process is not a direct conversion but a multi-stage synthesis wherein diethyl phosphite is formed as a key intermediate. This document details the established experimental protocols for the synthesis of this intermediate and its subsequent conversion to the final product, this compound, through reliable and documented chemical transformations.

Part 1: Synthesis of Diethyl Phosphite from Phosphorus Trichloride and Ethanol

The initial reaction between phosphorus trichloride and ethanol does not directly yield this compound. Instead, it produces diethyl phosphite, also known as diethyl phosphonate, along with hydrogen chloride and ethyl chloride as byproducts. The overall reaction is as follows:

PCl₃ + 3 C₂H₅OH → (C₂H₅O)₂P(O)H + 2 HCl + C₂H₅Cl[1]

This compound exists predominantly in its phosphonate tautomeric form, which contains a reactive P-H bond, making it a versatile precursor for other organophosphorus compounds[1].

Experimental Protocols

Two primary methodologies are presented: a laboratory-scale preparation and an industrial-scale process.

1. Laboratory-Scale Protocol:

This method utilizes an inert solvent and controlled addition of phosphorus trichloride to manage the exothermic nature of the reaction.

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Procedure:

    • Charge the flask with 75 mL of carbon tetrachloride and 82.8 g (1.8 mol) of absolute ethanol.

    • Under a nitrogen atmosphere and with continuous stirring, prepare a solution of 70.2 g (0.51 mol) of phosphorus trichloride in 50 mL of carbon tetrachloride and add it to the dropping funnel.

    • Add the phosphorus trichloride solution dropwise to the ethanol mixture over approximately 1.5 hours. The temperature will naturally rise during the addition.

    • After the addition is complete, heat the reaction mixture to 70°C for 1 hour. The solution will typically change from colorless to light yellow.

    • Remove the solvent (carbon tetrachloride) under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by vacuum distillation to yield pure diethyl phosphite.

2. Industrial-Scale Protocol:

This process is adapted for larger quantities and includes a neutralization step to remove acidic byproducts.

  • Reaction Setup: A glass-lined, stirred-tank reactor equipped for cooling is used.

  • Procedure:

    • Add anhydrous ethanol and benzene (as a solvent) to the reactor.

    • Cool the mixture to between 10°C and 20°C with stirring.

    • Add phosphorus trichloride dropwise over 1 hour, maintaining the temperature in the 10-20°C range.

    • After the addition is complete, continue to stir the mixture at this temperature for an additional hour.

    • Transfer the reaction mixture to a separate neutralization vessel.

    • Neutralize the mixture by bubbling ammonia gas through it while maintaining a temperature of 10-20°C, until the pH reaches 6-7. This will precipitate ammonium chloride.

    • Filter off the solid ammonium chloride.

    • Distill the filtrate first to remove the benzene solvent and then perform a second distillation under reduced pressure to isolate the O,O'-diethyl phosphite product.[2]

Data Presentation: Diethyl Phosphite Synthesis
ParameterLaboratory ScaleIndustrial Scale
PCl₃ (molar eq.) 11
Ethanol (molar eq.) ~3.53
Solvent Carbon TetrachlorideBenzene
Temperature Initial ambient, then 70°C10-20°C
Reaction Time ~2.5 hours~2 hours
Work-up DistillationNeutralization, Filtration, Distillation

Part 2: Conversion of Diethyl Phosphite to this compound

With diethyl phosphite successfully synthesized, the next stage involves the transformation of its P-H bond into a P-OH group to form this compound ((C₂H₅O)₂P(O)OH). Two effective methods for this conversion are detailed below.

Method A: Atherton-Todd Reaction Followed by Hydrolysis

The Atherton-Todd reaction is a classic method for converting dialkyl phosphites into various phosphorus derivatives.[3][4] The reaction first produces a reactive diethyl chlorophosphate intermediate, which is subsequently hydrolyzed to yield the final product.

Step 2a: Synthesis of Diethyl Chlorophosphate

  • Reaction: (C₂H₅O)₂P(O)H + CCl₄ + Base → (C₂H₅O)₂P(O)Cl + CHCl₃ + Base·HCl

  • Reaction Setup: A three-necked flask is fitted with a stirrer, thermometer, and dropping funnel, and cooled in an ice bath.

  • Procedure:

    • Dissolve diethyl phosphite in an inert solvent such as dichloromethane.

    • Add a stoichiometric amount of a tertiary amine base, such as triethylamine.

    • Cool the solution to 0°C.

    • Add carbon tetrachloride dropwise with vigorous stirring, ensuring the temperature does not rise significantly.

    • Allow the reaction to stir for several hours at room temperature after the addition is complete. The triethylamine hydrochloride salt will precipitate.

    • Filter the mixture to remove the amine salt. The filtrate contains the diethyl chlorophosphate intermediate. This intermediate is often used directly in the next step without isolation due to its reactivity.[3]

Step 2b: Hydrolysis to this compound

  • Reaction: (C₂H₅O)₂P(O)Cl + H₂O → (C₂H₅O)₂P(O)OH + HCl

  • Procedure:

    • Carefully add the filtrate containing diethyl chlorophosphate to a stirred solution of water, maintaining a low temperature.

    • The hydrolysis reaction is typically rapid.

    • After the reaction is complete, the aqueous layer is separated.

    • The desired this compound can be extracted from the organic layer using an appropriate work-up procedure, which may involve solvent evaporation and further purification if necessary.

Method B: Direct Oxidation with Selenium Dioxide

A more direct and greener approach involves the oxidation of diethyl phosphite using selenium dioxide in an aqueous medium. This method simultaneously converts the phosphite to the phosphate while reducing selenium dioxide to selenium nanoparticles.[5]

  • Reaction: (C₂H₅O)₂P(O)H + SeO₂ + H₂O → (C₂H₅O)₂P(O)OH + Se + H₂O

  • Reaction Setup: A simple flask with a magnetic stirrer is sufficient.

  • Procedure:

    • Prepare a solution of selenium dioxide (0.5 mmol) in water (4.0 mL).

    • Add diethyl phosphite (1.0 mmol) to the solution at room temperature under an air atmosphere.

    • Stir the mixture. A red coloration will develop over approximately 3 hours, indicating the formation of selenium nanoparticles.

    • Continue stirring for a total of 12 hours to ensure complete reaction and facilitate nanoparticle aggregation.

    • The resulting mixture contains this compound in the aqueous phase. The solid selenium can be removed by filtration or centrifugation.

    • The product, this compound, can be isolated from the aqueous solution. In many cases, the yield is high (e.g., 90%) as determined by ³¹P NMR spectroscopy of the reaction mixture.[5]

Data Presentation: this compound Synthesis
ParameterAtherton-Todd MethodSelenium Dioxide Method
Starting Material Diethyl PhosphiteDiethyl Phosphite
Key Reagents CCl₄, Triethylamine, H₂OSeO₂, H₂O
Solvent Dichloromethane / WaterWater or Acetonitrile
Temperature 0°C to Room TemperatureRoom Temperature
Key Intermediate Diethyl ChlorophosphateN/A (Direct Conversion)
Byproducts CHCl₃, Triethylamine·HClElemental Selenium

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic processes described.

Synthesis_Pathway reactant reactant intermediate intermediate product product PCl3 Phosphorus Trichloride DEP_intermediate Diethyl Phosphite (Intermediate) PCl3->DEP_intermediate  Part 1:  Reaction with Ethanol EtOH Ethanol EtOH->DEP_intermediate DEP_final This compound (Final Product) DEP_intermediate->DEP_final  Part 2:  Oxidation/Conversion Diethyl_Phosphite_Workflow start_end start_end process process reagent reagent start Start react Combine Ethanol and Solvent in Reactor start->react cool Cool to 10-20°C react->cool add_pcl3 Dropwise Addition of PCl₃ Solution cool->add_pcl3 react_2 Stir for 1 hour at 10-20°C add_pcl3->react_2 neutralize Neutralize with Ammonia Gas to pH 6-7 react_2->neutralize filter Filter off Ammonium Chloride neutralize->filter distill_1 Distill to Remove Solvent filter->distill_1 distill_2 Vacuum Distill to Purify Product distill_1->distill_2 end End: Pure Diethyl Phosphite distill_2->end Atherton_Todd_Workflow start_end start_end process process reagent reagent start Start: Diethyl Phosphite dissolve Dissolve in CH₂Cl₂ with Triethylamine start->dissolve cool Cool to 0°C dissolve->cool add_ccl4 Dropwise Addition of CCl₄ cool->add_ccl4 react Stir and React add_ccl4->react filter Filter Precipitated Amine Salt react->filter hydrolyze Hydrolyze Filtrate (Diethyl Chlorophosphate) with Water filter->hydrolyze workup Aqueous Work-up and Extraction hydrolyze->workup end End: This compound workup->end

References

Diethyl Phosphate: A Comprehensive Technical Guide on its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phosphate (DEP), also known as diethyl hydrogen phosphate, is an organophosphorus compound with the chemical formula C4H11O4P.[1][2] It is a dialkyl phosphate characterized by two ethyl groups attached to a central phosphorus atom.[3][4][5] This document provides an in-depth overview of the chemical properties and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development. This compound is a significant metabolite of several organophosphate pesticides and its presence in urine is often used as a biomarker for exposure.[6][7] While these pesticides are not highly persistent, they can be more toxic to younger individuals, making even short-term exposure a concern.[7]

Chemical and Physical Properties

This compound is a colorless oil.[6] It is soluble in water and common organic solvents.[6] The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C4H11O4P[1][2]
Molecular Weight 154.10 g/mol [3]
Boiling Point 80 °C at 0.7 mm Hg[6]
Density 1.29 g/cm³[8]
Water Solubility 44.1 g/L[5]
pKa (Strongest Acidic) 1.95[5]
logP 0.41 - 0.45[5]
Appearance Colorless oil[6]

Reactivity of this compound

Hydrolysis

The hydrolysis of organophosphates is a critical reaction, both environmentally and biologically. This compound can undergo hydrolysis, and the rate of this reaction is influenced by pH.[9] In alkaline conditions, the hydrolysis of similar compounds like p-nitrophenyl this compound has been studied using 31P NMR spectroscopy, revealing second-order kinetics.[10] The hydrolysis of phosphonates, a related class of compounds, is generally less sensitive to electronic effects compared to the hydrolysis of carboxylic esters.[9] The cleavage of the P-O bond is the typical outcome of both acid- and base-catalyzed hydrolysis.[9]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products DiethylPhosphate This compound (C2H5O)2P(O)OH MonoethylPhosphate Monoethyl Phosphate (C2H5O)P(O)(OH)2 DiethylPhosphate->MonoethylPhosphate Hydrolysis Water Water (H2O) Catalyst Acid or Base Catalyst Ethanol Ethanol (C2H5OH)

Phosphorylation Reactions

This compound itself is not typically used as a direct phosphorylating agent. However, its chlorinated derivative, diethyl chlorophosphate ((C2H5O)2P(O)Cl), is a common reagent for the phosphorylation of alcohols, converting them into the corresponding this compound esters.[11] This electrophilic compound is prepared by the chlorination of diethyl phosphite.[11] The reaction of diethyl chlorophosphate with an alcohol proceeds to form the phosphate ester and hydrochloric acid.[11]

G cluster_reactants Reactants cluster_products Products DiethylChlorophosphate Diethyl Chlorophosphate (C2H5O)2P(O)Cl PhosphateEster This compound Ester (C2H5O)2P(O)OR DiethylChlorophosphate->PhosphateEster Alcohol Alcohol (ROH) Alcohol->PhosphateEster HCl Hydrochloric Acid (HCl)

Metabolic Significance

In biological systems, this compound is a metabolite of various organophosphate pesticides, such as chlorpyrifos.[3][6] The metabolism of these pesticides often involves hydrolysis, mediated by enzymes like paraoxonase (PON1), which can inactivate some organophosphates.[3] Chronic exposure to this compound has been shown in animal studies to potentially lead to thyroid-related hormone disorders.[6][12]

G OrganophosphatePesticide Organophosphate Pesticide (e.g., Chlorpyrifos) Metabolism Metabolism (e.g., Hydrolysis via PON1) OrganophosphatePesticide->Metabolism DiethylPhosphate This compound (Urinary Biomarker) Metabolism->DiethylPhosphate

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the use of diethyl chlorophosphate.[6] One cited synthesis route utilizes benzaldoxime with diethyl chlorophosphate to form a diethyl benzaldimino phosphate intermediate, which then decomposes to yield this compound and benzonitrile.[6] An alternative, though lower-yielding, method employs tert-butanol instead of benzaldoxime.[6] Another preparation starts from phosphorous trichloride and ethanol, followed by treatment with pyridine and CCl4.[6]

Detailed Protocol using Diethyl Chlorophosphate and Benzaldoxime:

  • Reaction Setup: In a suitable reaction vessel, dissolve benzaldoxime in an appropriate solvent.

  • Addition of Diethyl Chlorophosphate: Slowly add diethyl chlorophosphate to the solution while maintaining a controlled temperature.

  • Intermediate Formation: Allow the reaction to proceed to form the diethyl benzaldimino phosphate intermediate.

  • Decomposition: Heat the reaction mixture to facilitate the decomposition of the intermediate into this compound and benzonitrile.

  • Purification: Separate the this compound from benzonitrile and other byproducts, typically through distillation or chromatography.

Analysis of this compound by GC-MS/MS

The determination of this compound in biological samples like urine is crucial for monitoring exposure to organophosphate pesticides. A sensitive method for this analysis is gas chromatography-tandem mass spectrometry (GC-MS/MS) with negative ion chemical ionization.[13]

Experimental Workflow for Urine Analysis:

  • Sample Preparation: Lyophilize (freeze-dry) the urine sample to concentrate the analytes.

  • Derivatization: React the dried residue with a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) to make the this compound more volatile and suitable for GC analysis.

  • GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable column (e.g., HP-5) to separate the components of the mixture. The oven temperature is programmed to ensure proper elution.

  • MS/MS Detection: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification using negative ion chemical ionization.[13] This technique provides high sensitivity and selectivity.[13]

  • Quantification: Compare the signal of the derivatized this compound to that of an internal standard to accurately determine its concentration in the original urine sample.

G UrineSample Urine Sample Lyophilization Lyophilization UrineSample->Lyophilization Derivatization Derivatization with PFBBr Lyophilization->Derivatization GC_MSMS GC-MS/MS Analysis Derivatization->GC_MSMS Quantification Quantification GC_MSMS->Quantification

Safety and Handling

This compound is a combustible liquid that can cause severe skin burns and eye damage.[6] It is harmful if swallowed or in contact with skin.[6] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area to avoid breathing vapors or mists.[6] In case of contact, immediate and thorough washing is required.[6]

References

An In-depth Technical Guide on Diethyl Phosphate as a Metabolite of Organophosphorus Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethyl phosphate (DEP) is a dialkyl phosphate (DAP) and a primary metabolite of numerous organophosphorus (OP) pesticides.[1][2] Organophosphorus compounds are among the most widely used classes of pesticides in agriculture and residential settings globally.[1][3] Consequently, human exposure is widespread, and the measurement of their metabolites in biological samples is a critical tool for assessing this exposure. DEP, along with other DAPs, serves as a non-specific biomarker, indicating exposure to one or more parent OP compounds.[1][4] This guide provides a comprehensive technical overview of the formation, toxicological significance, and analytical methodologies related to this compound for researchers, scientists, and drug development professionals.

Formation of this compound from Organophosphorus Pesticides

The biotransformation of organophosphorus pesticides in the human body is a complex process primarily occurring in the liver, involving two main phases of metabolism.[5]

Phase I Metabolism: Bioactivation and Detoxification

Phase I reactions introduce or expose functional groups on the pesticide molecule, typically increasing its polarity. This phase involves both bioactivation, where a less toxic parent compound is converted into a more toxic metabolite, and detoxification.

  • Bioactivation: Many organophosphorothioate pesticides (containing a P=S bond) are not potent inhibitors of acetylcholinesterase (AChE) themselves. They undergo oxidative desulfuration, a reaction catalyzed by Cytochrome P450 (CYP) enzymes, which replaces the sulfur atom with an oxygen atom to form the highly toxic "oxon" analog (P=O).[5][6] This oxon form is a powerful AChE inhibitor.

  • Detoxification: The parent OP pesticide and its oxon metabolite can be detoxified through hydrolysis by various esterases, primarily paraoxonase-1 (PON1) and carboxylesterases (CE).[5][6][7] This hydrolysis cleaves the ester bond, yielding a dialkyl phosphate, such as this compound (DEP), and a leaving group.[8] These resulting metabolites are generally less toxic and more water-soluble, facilitating their elimination from the body.[5][8]

Phase II Metabolism: Conjugation and Excretion

In Phase II, the metabolites from Phase I are conjugated with endogenous molecules, such as glucuronic acid or glutathione, by enzymes like glutathione S-transferases (GSTs).[5][6] This process further increases their water solubility and facilitates their excretion, primarily through urine.[6]

Below is a diagram illustrating the general metabolic pathway of organophosphorus pesticides leading to the formation of this compound.

G Metabolic Pathway of Organophosphorus Pesticides OP Organophosphorus Pesticide (e.g., Parathion) Oxon Oxon Metabolite (e.g., Paraoxon) OP->Oxon Bioactivation (CYP450) Detox_Products Detoxified Products OP->Detox_Products Detoxification (Hydrolysis) AChE_Inhibition Acetylcholinesterase (AChE) Inhibition Oxon->AChE_Inhibition Neurotoxicity DEP This compound (DEP) Oxon->DEP Detoxification (PON1, CE) Excretion Urinary Excretion Detox_Products->Excretion DEP->Excretion

Metabolic Pathway of Organophosphorus Pesticides

Toxicological Significance and Signaling Pathways

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of acute toxicity for most organophosphorus pesticides is the inhibition of acetylcholinesterase (AChE).[9] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses, terminating the nerve signal.[9]

The active oxon metabolites of OP pesticides phosphorylate a serine hydroxyl group in the active site of AChE, forming a stable, covalent bond.[6][9] This inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors.[9] This overstimulation disrupts the normal functioning of the central and peripheral nervous systems, leading to a range of symptoms from tremors and nausea to respiratory failure and death.[3][10]

AChE_Inhibition cluster_normal Normal Synaptic Function cluster_op OP Pesticide Interference ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by Receptors Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Receptors Binds to Hydrolysis ACh Hydrolysis (Signal Termination) AChE->Hydrolysis leads to Accumulation ACh Accumulation AChE->Accumulation leads to OP_Oxon OP Oxon Metabolite OP_Oxon->AChE Inhibits Overstimulation Receptor Overstimulation (Neurotoxicity) Accumulation->Overstimulation causes

Mechanism of Acetylcholinesterase (AChE) Inhibition
Other Affected Signaling Pathways

Beyond direct AChE inhibition, exposure to organophosphorus compounds can disrupt other critical cellular signaling pathways, contributing to their broader toxicological profile. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

MAPK Signaling Pathway: OP pesticides can induce oxidative stress, which in turn activates MAPK subfamilies, including ERK, JNK, and p38-MAPK.[11] The dysregulation of these pathways is implicated in apoptosis (programmed cell death), inflammation, and neurotoxicity associated with OP exposure.[11][12] For instance, studies have shown that chlorpyrifos can induce neuronal damage by activating the p38-MAPK, JNK, and ERK signaling pathways.[11]

MAPK_Pathway OP-Induced MAPK Signaling Disruption OP_Exposure Organophosphate Exposure OxidativeStress Oxidative Stress (ROS Generation) OP_Exposure->OxidativeStress MAPK_Activation MAPK Activation OxidativeStress->MAPK_Activation ERK ERK MAPK_Activation->ERK JNK JNK MAPK_Activation->JNK p38 p38-MAPK MAPK_Activation->p38 Apoptosis Apoptosis ERK->Apoptosis Neurotoxicity Neurotoxicity ERK->Neurotoxicity JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Apoptosis p38->Inflammation p38->Neurotoxicity

OP-Induced MAPK Signaling Disruption
Direct Effects of this compound

While DEP is significantly less toxic than its parent oxon compounds, emerging research suggests it is not biologically inert.[2] Studies have indicated that chronic exposure to DEP may:

  • Act as an endocrine disruptor , potentially interfering with thyroid hormone regulation.[4][13]

  • Alter gut microbiota , leading to changes in the populations of opportunistic pathogens and butyrate-producing bacteria.[2]

  • Influence serum lipid levels , with high-dose exposure linked to a decrease in total triglycerides and LDL-cholesterol in animal models.[2]

These findings highlight that while DEP is a valuable biomarker of exposure, its own potential health effects warrant further investigation.[2]

Quantitative Data on this compound Exposure

Biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES), provide valuable data on the exposure of the general population to organophosphorus pesticides by measuring urinary concentrations of DEP and other DAPs.

Study/PopulationSample SizeMatrixGeometric Mean (µg/L)95th Percentile (µg/L)Key Findings
NHANES (1999-2000) [14]1,949Urine1.0413DEP was detected in 71% of samples. Children aged 6-11 had significantly higher concentrations than adults.
EWG/Commonweal Study [15]9Urine2.47 ppb (2.47 µg/L)-DEP was found in 4 of the 9 people tested.
Agricultural Community (Mothers) [16]-UrineMedian: 28.5 nmol/LRange: 1.7-596.5 nmol/LOver 99.8% of mothers had detectable levels of diethyl phosphates.
Adults on Conventional vs. Organic Diet [17]13UrineConventional: ~0.042 µg/g creatinineOrganic: ~0.021 µg/g creatinine-Mean total diethyl DAP levels were halved after one week on an organic diet, though not statistically significant in this small sample.

Experimental Protocols for DEP Analysis

The quantitative analysis of this compound in biological matrices, typically urine, requires sensitive and specific analytical methods due to the low concentrations often present. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.

Protocol: Analysis of DEP in Urine by GC-MS

This protocol is a generalized example based on common procedures described in the literature.[18][19][20][21]

1. Sample Preparation and Extraction:

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d10-DEP) is added to a measured volume of urine (e.g., 1-5 mL). This is crucial for accurate quantification by correcting for matrix effects and variations in recovery.[20]
  • Azeotropic Distillation: The sample is dried to remove water, often under a stream of nitrogen with the addition of a solvent like isopropanol to form an azeotrope.[18][20]
  • Solid-Phase Extraction (SPE) (Alternative): Alternatively, the sample can be passed through an SPE cartridge (e.g., styrene-divinyl benzene polymer) to extract the analytes from the urinary matrix and remove interfering substances.[19][21]

2. Derivatization:

  • Since DEP is polar and non-volatile, it must be derivatized to a more volatile and thermally stable compound suitable for GC analysis.
  • A common derivatizing agent is pentafluorobenzyl bromide (PFB-Br) or benzyl bromide, which converts the acidic phosphate group to its corresponding ester.[18][21] The reaction is typically carried out in an organic solvent with a catalyst.

3. Cleanup:

  • After derivatization, the sample is purified to remove excess derivatizing reagent and other impurities. This is often done using a silica or CN SPE column.[18][21] The purified extract is then concentrated to a final volume.

4. Instrumental Analysis (GC-MS):

  • An aliquot of the final extract is injected into the gas chromatograph.
  • Gas Chromatography (GC): The derivatized analytes are separated based on their boiling points and interaction with the stationary phase of a capillary column.
  • Mass Spectrometry (MS): As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects and quantifies specific ions characteristic of the derivatized DEP and its internal standard. Tandem mass spectrometry (MS/MS) can be used for enhanced selectivity and sensitivity.[20]

5. Data Analysis and Quantification:

  • The concentration of DEP in the original sample is calculated by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve prepared with known standards.

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Analytical Workflow for DEP in Urine by GC-MS

Conclusion

This compound is a critical biomarker for assessing human exposure to a wide array of organophosphorus pesticides. Its formation through metabolic detoxification pathways in the liver is well-characterized, and its subsequent excretion in urine allows for effective biomonitoring. While the primary toxicity of OP compounds stems from the AChE inhibition by their oxon metabolites, DEP itself may possess biological activity, particularly concerning endocrine function and gut health, which merits further investigation. Sensitive analytical methods, predominantly based on chromatography coupled with mass spectrometry, are essential for the accurate quantification of DEP in human samples. Continued research and monitoring are vital for understanding the full scope of public health risks associated with organophosphorus pesticide exposure and for evaluating the effectiveness of regulatory measures.

References

Mechanism of Diethyl Phosphate Formation In Vivo: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl phosphate (DEP) is a primary metabolite of numerous organophosphorus (OP) compounds, including a wide range of pesticides and nerve agents. As a key biomarker of exposure, understanding the intricate mechanisms of its formation within a biological system is paramount for toxicology, drug development, and human health risk assessment. This technical guide provides a comprehensive overview of the in vivo pathways leading to DEP formation, detailing the enzymatic and non-enzymatic processes involved. It summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the complex biological pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Organophosphorus (OP) compounds are a class of organic chemicals containing phosphorus that are utilized extensively as pesticides, herbicides, and chemical warfare agents. Human exposure to these compounds is a significant public health concern. Following absorption, OPs undergo extensive metabolism, leading to the formation of various metabolites. Among the most common are the dialkyl phosphates (DAPs), with this compound (DEP) being a principal metabolite for OPs containing ethyl ester linkages. The presence of DEP in biological matrices, such as urine, is a reliable indicator of exposure to a range of OP compounds. This guide delves into the core mechanisms governing the transformation of parent OP compounds into DEP in vivo.

Primary Metabolic Pathways of this compound Formation

The in vivo formation of this compound is a complex process primarily mediated by three major enzyme families: Cytochrome P450 monooxygenases (CYPs), A-esterases (including paraoxonase-1), and Glutathione S-transferases (GSTs). The contribution of each pathway can vary depending on the specific organophosphate compound, the dose, and the species.

Cytochrome P450 (CYP) Mediated Metabolism

Cytochrome P450 enzymes, predominantly located in the liver, play a dual role in the metabolism of organophosphorus compounds, leading to either bioactivation or detoxification. The detoxification pathway, specifically through O-dealkylation, is a direct route to the formation of DEP.

  • O-deethylation: This process involves the oxidative removal of an ethyl group from the phosphate ester, directly yielding DEP. This is a crucial detoxification step as it reduces the reactivity of the parent compound. Several CYP isoforms, including CYP2B6, CYP2C19, and CYP3A4, have been implicated in the metabolism of various OPs.[1]

  • Desulfuration (Bioactivation): For phosphorothioate OPs (containing a P=S bond), CYPs can catalyze an oxidative desulfuration to their corresponding oxon (P=O) analogs. These oxons are often more potent inhibitors of acetylcholinesterase. The subsequent hydrolysis of these oxon intermediates by A-esterases is a major pathway for DEP formation.

  • Dearylation: CYPs can also cleave the ester bond linking the phosphate to the aromatic leaving group, a process known as dearylation. This detoxification reaction yields a dialkylthiophosphate (in the case of phosphorothioates) which can be further metabolized, or in some cases, can lead to the formation of DEP.[2]

A-Esterase (Paraoxonase-1) Mediated Hydrolysis

Paraoxonase-1 (PON1) is a calcium-dependent A-esterase synthesized in the liver and found in the plasma, primarily associated with high-density lipoproteins (HDLs). PON1 plays a critical role in the detoxification of organophosphate oxons.

  • Hydrolysis of Oxons: PON1 efficiently hydrolyzes the ester bond of the highly toxic oxon metabolites of OPs, such as paraoxon and diazoxon, to produce DEP and the corresponding leaving group.[1] This is a major detoxification pathway that prevents the accumulation of potent acetylcholinesterase inhibitors. The catalytic efficiency of PON1 is influenced by genetic polymorphisms, which can affect an individual's susceptibility to OP toxicity.

Glutathione S-Transferase (GST) Mediated Conjugation

Glutathione S-transferases are a family of enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of xenobiotics, including organophosphates. This conjugation is a key detoxification mechanism.

  • O-dealkylation: GSTs can directly mediate the O-dealkylation of organophosphates. In this reaction, the ethyl group is transferred from the phosphate to the sulfur atom of glutathione, resulting in the formation of S-ethylglutathione and DEP.[3]

  • Conjugation to the Leaving Group: GSTs can also conjugate glutathione to the leaving group of the organophosphate, leading to its detoxification. While this does not directly form DEP, it is an important parallel pathway in the overall metabolism of OPs.

Role of Gut Microbiota

The gut microbiome is increasingly recognized for its role in xenobiotic metabolism. Several studies suggest that gut bacteria can metabolize organophosphorus pesticides, potentially contributing to the formation of DEP in the gut environment.[4] This can occur prior to absorption into the systemic circulation and represents an important consideration in the overall toxicokinetics of OPs.

Quantitative Data on this compound Formation

The following tables summarize available quantitative data on the formation of DEP and the kinetics of the enzymes involved. It is important to note that kinetic parameters are often determined for the parent compound's overall metabolism rather than specifically for DEP formation.

Table 1: In Vivo Metabolite Distribution Following Oral Administration of Chlorpyrifos in Rats [5][6]

MetaboliteAmount in Urine (µmol)
3,5,6-trichloro-2-pyridinol (TCPy)22 ± 3
Diethylthiophosphate (DETP)14 ± 2
This compound (DEP) 1.4 ± 0.7

Data are presented as mean ± S.D. following a 140 µmol/kg oral dose of chlorpyrifos.

Table 2: Kinetic Parameters for CYP450-Mediated Metabolism of Diazinon in Human Liver Microsomes [2]

Metabolic PathwayCYP IsoformKm (µM)Vmax (nmol/min/nmol P450)
Bioactivation (to Diazoxon)CYP2C197.744.14
Bioactivation (to Diazoxon)CYP2B614.835.44
Detoxification (to IMHP*)CYP2C195.045.58

*2-isopropyl-4-methyl-6-hydroxypyrimidine. This detoxification pathway produces diethylthiophosphate, not directly DEP.

Table 3: Kinetic Parameters for PON1-Mediated Hydrolysis of Diazoxon in Human Plasma [7]

PON1 AlloformKm (mM)
PON1R1920.27
PON1Q1920.52

*Hydrolysis of diazoxon by PON1 yields DEP and 2-isopropyl-4-methyl-6-hydroxypyrimidine.

Experimental Protocols

In Vitro Metabolism of Organophosphates using Liver Microsomes

This protocol is adapted from studies investigating the CYP-mediated metabolism of organophosphates.[8][9]

Objective: To determine the in vitro rate of formation of DEP from a parent organophosphate by liver microsomes.

Materials:

  • Rat or human liver microsomes

  • Organophosphate substrate (e.g., chlorpyrifos, diazinon)

  • HEPES buffer (50 µM, pH 7.4)

  • Magnesium chloride (MgCl2, 15 mM)

  • Ethylenediaminetetraacetic acid (EDTA, 1 mM)

  • NADPH (1 mM)

  • Acetonitrile (for reaction termination)

  • Internal standard for DEP

  • LC-MS/MS system

Procedure:

  • Prepare a microsomal incubation mixture containing liver microsomes (e.g., 1 mg/mL protein), HEPES buffer, MgCl2, and EDTA in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the organophosphate substrate at various concentrations.

  • Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Centrifuge the samples to pellet the protein (e.g., 14,000 rpm for 10 minutes).

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Quantify the amount of DEP formed using a validated LC-MS/MS method.

  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure based on established methods for the analysis of dialkyl phosphates in urine.

Objective: To quantify the concentration of DEP in a urine sample.

Materials:

  • Urine sample

  • Internal standard (e.g., deuterated DEP)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Pentafluorobenzyl bromide (PFBBr) derivatizing agent

  • Potassium carbonate (K2CO3)

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation: To 1 mL of urine in a glass tube, add the internal standard. Acidify the urine with HCl to approximately pH 1. Add NaCl to saturate the solution.

  • Extraction: Extract the DEP from the urine by adding 5 mL of ethyl acetate and vortexing for 2 minutes. Centrifuge to separate the layers and transfer the upper organic layer to a clean tube. Repeat the extraction.

  • Derivatization: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen. Add a solution of PFBBr in acetone and a catalytic amount of K2CO3. Seal the tube and heat at 60°C for 1 hour to form the pentafluorobenzyl ester of DEP.

  • Clean-up: After cooling, add hexane and water to the reaction mixture. Vortex and centrifuge. Transfer the upper hexane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Analysis: Concentrate the final hexane extract to a small volume (e.g., 100 µL) and inject a portion into the GC-MS system.

  • Quantification: Monitor the characteristic ions for the derivatized DEP and the internal standard. Create a calibration curve using standards prepared in a similar manner to quantify the concentration of DEP in the original urine sample.

Visualizations of Pathways and Workflows

Metabolic_Pathways_of_DEP_Formation cluster_OP Organophosphate Precursors cluster_enzymes Metabolizing Enzymes cluster_products Metabolic Products OPs_thio Organophosphorothioates (e.g., Chlorpyrifos, Diazinon) CYP450 Cytochrome P450s OPs_thio->CYP450 Desulfuration (Bioactivation) OPs_thio->CYP450 O-deethylation (Detoxification) GST Glutathione S-Transferases (GSTs) OPs_thio->GST O-deethylation Detox_products Other Detoxification Products OPs_thio->Detox_products Dearylation/Conjugation OPs_oxon Organophosphates (Oxons) (e.g., Paraoxon) OPs_oxon->CYP450 O-deethylation (Detoxification) OPs_oxon->GST O-deethylation OPs_oxon->Detox_products Dearylation/Conjugation DEP This compound (DEP) CYP450->DEP Oxon_intermediate Oxon Intermediate CYP450->Oxon_intermediate PON1 Paraoxonase-1 (PON1) PON1->DEP GST->DEP Oxon_intermediate->PON1 Hydrolysis

Caption: Major enzymatic pathways for the in vivo formation of this compound (DEP).

Experimental_Workflow_GCMS start Urine Sample Collection prep Sample Preparation (Acidification, Salting) start->prep extraction Liquid-Liquid Extraction (Ethyl Acetate) prep->extraction derivatization Derivatization (Pentafluorobenzyl Bromide) extraction->derivatization cleanup Clean-up (Hexane Extraction) derivatization->cleanup analysis GC-MS Analysis cleanup->analysis quant Quantification analysis->quant

Caption: Experimental workflow for the analysis of DEP in urine by GC-MS.

Conclusion

The in vivo formation of this compound is a multifaceted process involving a consortium of enzymes primarily from the Cytochrome P450, Paraoxonase, and Glutathione S-transferase families, with a potential contribution from the gut microbiota. The relative importance of each pathway is dependent on the specific organophosphate precursor. A thorough understanding of these metabolic routes is critical for the accurate interpretation of biomonitoring data, the assessment of health risks associated with organophosphate exposure, and the development of novel therapeutic strategies for OP poisoning. Further research is warranted to fully elucidate the kinetic parameters for DEP formation from a wider range of OPs and to quantify the relative contributions of each metabolic pathway in humans.

References

Toxicological Effects of Diethyl Phosphate on the Endocrine System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Diethyl phosphate (DEP), a primary metabolite of numerous organophosphate pesticides, is increasingly scrutinized for its potential as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the current state of research on the toxicological effects of DEP on the endocrine system. It synthesizes findings from in vivo and in silico studies, detailing the impact of DEP on the thyroid and steroidogenic pathways, and the hypothalamic-pituitary-adrenal (HPA) axis. This document includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of affected signaling pathways and experimental workflows to serve as a resource for the scientific community engaged in toxicology and drug development.

Introduction

Organophosphate pesticides are extensively used in agriculture, leading to widespread human exposure. These compounds are metabolized in the body to dialkyl phosphates (DAPs), with this compound (DEP) being one of the most frequently detected metabolites in human urine, serving as a biomarker of exposure[1][2]. While the neurotoxicity of parent organophosphate compounds is well-established, the specific endocrine-disrupting effects of their metabolites, such as DEP, are an area of growing concern and investigation[1][2]. This guide focuses on the direct effects of DEP on the endocrine system, independent of the parent pesticides.

Effects on the Thyroid System

Chronic exposure to DEP has been shown to disrupt thyroid hormone homeostasis, leading to potential hyperthyroidism. In vivo studies in adult male rats have demonstrated that DEP can cause significant alterations in serum levels of thyroid-related hormones and modulate the expression of genes crucial for thyroid hormone regulation in the liver[1][2].

In Vivo Evidence and Dose-Response Data

A key study involving chronic exposure of adult male rats to DEP revealed significant disturbances in thyroid hormone levels. These findings suggest that DEP may be a potential thyroid hormone-disrupting chemical[1][2].

ParameterControl GroupLow Dose DEP (0.08 mg/kg bw/day)High Dose DEP (0.80 mg/kg bw/day)p-valueReference
Serum TSH (ng/mL) 2.5 ± 0.41.8 ± 0.31.5 ± 0.2< 0.05[2]
Serum Total T4 (ng/mL) 50.2 ± 5.165.3 ± 6.872.1 ± 7.5< 0.05[2]
Serum Total T3 (ng/mL) 0.8 ± 0.11.1 ± 0.21.3 ± 0.2< 0.05[2]
Serum Free T4 (pg/mL) 15.1 ± 1.920.5 ± 2.523.8 ± 2.9< 0.05[2]
Serum Free T3 (pg/mL) 3.2 ± 0.44.1 ± 0.54.8 ± 0.6< 0.05[2]

Table 1: Effects of Chronic DEP Exposure on Serum Thyroid Hormone Levels in Male Rats. Data are presented as mean ± standard deviation.

Molecular Mechanisms and Signaling Pathways

In silico molecular docking studies have indicated that DEP can strongly interact with key proteins involved in thyroid hormone biosynthesis, transport, and metabolism[1][2]. These interactions can interfere with the production and signal regulation of thyroid hormones[1].

Thyroid_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell T4_TTR T4-TTR Complex T4 T4 T4_TTR->T4 T3_TTR T3-TTR Complex T3 T3 T3_TTR->T3 T4->T3 Deiodination Dio1 Dio1 TR Thyroid Receptor (TR) T3->TR TR_RXR TR-RXR Dimer TR->TR_RXR RXR RXR RXR->TR_RXR TRE Thyroid Hormone Response Element (TRE) TR_RXR->TRE Gene_Expression Target Gene Expression TRE->Gene_Expression DEP This compound (DEP) DEP->Dio1 Inhibition DEP->TR Antagonistic Binding TTR TTR DEP->TTR Interference with Transport

Figure 1: Proposed mechanism of DEP-induced thyroid disruption.

Effects on Steroidogenesis and Reproductive Hormones

DEP has been shown to affect steroidogenesis, with a notable impact on estradiol levels. While some studies in male rats did not find significant changes in sex hormone levels or sperm quality, others have reported an increase in serum estradiol[2].

In Vitro H295R Steroidogenesis Assay

The H295R cell line is an in vitro model used to assess the effects of chemicals on the production of steroid hormones.

  • Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium supplemented with serum and maintained in a humidified incubator at 37°C and 5% CO2.

  • Exposure: Cells are seeded in 24-well plates and, after reaching appropriate confluency, are exposed to various concentrations of DEP (e.g., 0.1 to 100 µM) and controls (e.g., vehicle, forskolin as a positive control for induction, and prochloraz as a positive control for inhibition) for 48 hours.

  • Hormone Analysis: After exposure, the cell culture medium is collected. The concentrations of testosterone and estradiol are quantified using a validated LC-MS/MS method.

  • Cell Viability: Cell viability is assessed using a suitable assay (e.g., MTT or neutral red uptake) to ensure that observed effects on hormone production are not due to cytotoxicity.

H295R_Workflow start Start culture Culture H295R Cells in 24-well plates start->culture expose Expose cells to DEP (48 hours) culture->expose collect Collect Culture Medium expose->collect viability Assess Cell Viability (e.g., MTT assay) expose->viability hormone Quantify Testosterone & Estradiol (LC-MS/MS) collect->hormone end End hormone->end viability->end

Figure 2: Experimental workflow for the H295R steroidogenesis assay.

Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Recent studies have indicated that chronic DEP exposure can disrupt the HPA axis by interfering with nuclear receptors, specifically the glucocorticoid receptor (GR) and Nur77.

In Vivo Evidence of HPA Axis Disruption

Animal experiments have shown that chronic exposure to DEP significantly alters the serum levels of HPA axis hormones in adult male rats. This exposure also leads to the downregulation of target genes of the glucocorticoid receptor in the liver.

Molecular Mechanisms of HPA Axis Disruption

In vitro and in silico studies suggest that DEP can bind to the nuclear receptors GR and Nur77, thereby affecting their transcriptional activity. This interference can block the biosynthesis and secretion of adrenocorticotropic hormone (ACTH) and glucocorticoids. The antagonism between GR and Nur77 is a crucial mechanism for regulating gene transcription in both the endocrine and lymphoid systems.

HPA_Axis_Disruption cluster_brain Brain cluster_gland Adrenal Gland Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary CRH Adrenal Adrenal Cortex Pituitary->Adrenal ACTH Glucocorticoids Glucocorticoids Adrenal->Glucocorticoids DEP This compound (DEP) GR Glucocorticoid Receptor (GR) DEP->GR Antagonistic Binding Nur77 Nur77 DEP->Nur77 Antagonistic Binding CRH CRH ACTH ACTH Glucocorticoids->Hypothalamus Glucocorticoids->Pituitary

Figure 3: DEP interference with the HPA axis signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Rodent Study
  • Animal Model: Adult male Sprague-Dawley rats (8 weeks old).

  • Housing: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Dosing: DEP is dissolved in corn oil and administered daily via oral gavage for 90 days at doses of 0, 0.08, and 0.80 mg/kg body weight.

  • Sample Collection: At the end of the exposure period, animals are anesthetized, and blood is collected via cardiac puncture. Serum is separated by centrifugation and stored at -80°C until analysis. The liver and thyroid glands are excised, weighed, and either fixed in formalin for histology or snap-frozen in liquid nitrogen for gene expression analysis.

Hormone Analysis
  • Estradiol Measurement (ELISA): Serum estradiol concentrations are determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit specific for rats, following the manufacturer's instructions. A standard competitive immunoassay protocol is typically used, where estradiol in the sample competes with a fixed amount of enzyme-labeled estradiol for binding to a limited number of antibody-coated wells. The absorbance is read at 450 nm, and concentrations are calculated based on a standard curve.

  • Thyroid Hormone Measurement (RIA): Serum concentrations of TSH, total T4, total T3, free T4, and free T3 are measured using specific radioimmunoassay (RIA) kits for rats, as per the manufacturer's protocols. This method involves the competition between radiolabeled and unlabeled hormones for binding to a specific antibody.

Gene Expression Analysis (RT-PCR)
  • RNA Extraction: Total RNA is extracted from frozen liver tissue using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • Real-Time PCR: Quantitative real-time PCR is performed using a thermal cycler with SYBR Green detection. The relative expression of target genes (e.g., Dio1, Ugt1a1, Ttr) is normalized to a stable housekeeping gene (e.g., GAPDH or β-actin). Primer sequences should be designed to be specific for the rat transcripts.

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
Dio1 GCTGACCAACGAGTGTGTGTTGTAGAAGGGCTCATCAGCAG
Ugt1a1 GCTGGAAATCATGCCAGTGTGCTCTTCGTTCTGAAGGGAA
Ttr TGAAGCTGCGGTCTTGAATGTCTGTCTGCCCTTCAGAGGA
GAPDH GGCACAGTCAAGGCTGAGAATGATGGTGGTGAAGACGCCAGTA

Table 2: Example Primer Sequences for Rat RT-PCR.

Analysis of DEP in Biological Samples (GC-MS/MS)
  • Sample Preparation (Urine): A urine sample (e.g., 1 mL) is lyophilized. The residue is derivatized with pentafluorobenzyl bromide (PFBBr) to improve volatility and detection.

  • Extraction: The derivatized DEP is extracted with an organic solvent (e.g., hexane).

  • GC-MS/MS Analysis: The extract is analyzed using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) operating in negative chemical ionization mode. Quantification is achieved using an internal standard.

Logical Workflow for Endocrine Disruptor Assessment

The assessment of a chemical's potential to be an endocrine disruptor typically follows a tiered approach, integrating in silico, in vitro, and in vivo methods.

ED_Assessment_Workflow start Start: Chemical of Concern in_silico In Silico Screening (QSAR, Molecular Docking) start->in_silico in_vitro In Vitro Assays (e.g., H295R, Receptor Binding) in_silico->in_vitro Prioritization short_term_in_vivo Short-term In Vivo Studies (e.g., Uterotrophic Assay) in_vitro->short_term_in_vivo Confirmation of Activity long_term_in_vivo Long-term/Generational In Vivo Studies (e.g., 90-day rodent study) short_term_in_vivo->long_term_in_vivo Indication of Adverse Effects risk_assessment Hazard and Risk Assessment long_term_in_vivo->risk_assessment Dose-Response Characterization end End risk_assessment->end

Figure 4: Tiered workflow for endocrine disruptor assessment.

Conclusion

The evidence presented in this technical guide indicates that this compound has the potential to act as an endocrine disruptor, primarily affecting the thyroid system and the HPA axis. The molecular mechanisms appear to involve direct interactions with key proteins and nuclear receptors in these signaling pathways. Further research is warranted to fully elucidate the dose-response relationships and the potential for adverse health outcomes in humans, particularly during sensitive developmental windows. The experimental protocols and workflows detailed herein provide a framework for researchers to conduct further investigations into the endocrine-disrupting properties of DEP and other environmental contaminants.

References

The Role of Diethyl Phosphate in Neurotoxicity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethyl phosphate (DEP) is a primary metabolite of numerous organophosphate (OP) pesticides and nerve agents. While often considered a biomarker of exposure, emerging research indicates that DEP and its related compounds, such as diethyl dithiophosphate (DEDTP), are not merely inert byproducts but may actively contribute to the neurotoxic effects associated with organophosphate poisoning. This technical guide provides an in-depth analysis of the role of DEP in neurotoxicity studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals working to understand and mitigate the neurotoxic effects of organophosphates.

Core Mechanisms of this compound-Associated Neurotoxicity

The neurotoxicity of this compound and its parent compounds is multifaceted, extending beyond the canonical mechanism of acetylcholinesterase (AChE) inhibition. Key pathways implicated in DEP-induced neurotoxicity include glutamatergic excitotoxicity, oxidative stress, and neuroinflammation.

Cholinesterase Inhibition

While DEP itself is a weak inhibitor of acetylcholinesterase, its parent organophosphates are potent inhibitors. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and subsequent neurotoxic effects.

Glutamatergic System Disruption

Studies have shown that metabolites of organophosphates, such as diethyl dithiophosphate (DEDTP), can significantly impair glutamate transport in glial cells.[1][2] This impairment leads to an accumulation of glutamate in the synaptic cleft, causing overstimulation of glutamate receptors (e.g., NMDA and AMPA receptors) and resulting in excitotoxicity and neuronal cell death.[3]

Oxidative Stress

Organophosphate exposure is known to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4][5] This oxidative imbalance can lead to damage of cellular components, including lipids, proteins, and DNA, contributing to neuronal dysfunction and apoptosis.

Neuroinflammation

Neuroinflammation is another critical component of organophosphate-induced neurotoxicity.[6][7] Activated microglia and astrocytes release pro-inflammatory cytokines and chemokines, creating a neurotoxic environment that can exacerbate neuronal damage.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the neurotoxic effects of this compound and related compounds.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound Analogs

CompoundTarget EnzymeIC50 (µM)Source
Salicylanilide diethyl phosphatesEel Acetylcholinesterase (AChE)0.903 - 86.3[1]
Salicylanilide diethyl phosphatesEquine Butyrylcholinesterase (BChE)Lower than AChE inhibition[1]
Diethyl-3-cyano-1-p-tolylpropylphosphateAcetylcholinesterase (AChE)9.61–53.74[9]
Diethyl-3-cyano-1-p-tolylpropylphosphateButyrylcholinesterase (BChE)5.96–23.35[9]

Table 2: In Vitro Neurotoxicity of Diethyl Dithiophosphate (DEDTP) on Bergmann Glia Cells

EndpointDEDTP Concentration (µM)Incubation TimeResultSource
Cell Viability0.1, 1, 5, 1012h, 24h, 48hDose- and time-dependent decrease in viability[10]
Glutamate Transport (GLAST)0.112hVmax: ↓, KM: no significant change[11]
Glutamate Transport (GLAST)0.124hVmax: ↓, KM: no significant change[11]

Table 3: In Vivo Neurobehavioral Effects of Diisopropylfluorophosphate (DFP) in Rats

Dose (mg/kg/day)DurationBehavioral TestOutcomeSource
0.2514 daysOpen FieldDisturbed spontaneous locomotion[6]
0.2514 daysMorris Water MazeSpatial learning and memory deficits[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-related neurotoxicity.

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of diethyl dithiophosphate (DEDTP) on cultured Bergmann glia cells.

Protocol:

  • Cell Culture: Primary cultures of cerebellar Bergmann glial cells are prepared from 14-day-old chick embryos and grown to confluence in appropriate culture media.[10]

  • Treatment: Cells are treated with vehicle (e.g., DMSO) or increasing concentrations of DEDTP (e.g., 0.1, 1, 5, and 10 µM) for different time periods (e.g., 12, 24, or 48 hours).[10]

  • MTT Incubation: Following treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent and incubated.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The optical density of the samples is measured at 570 nm using a plate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells.[10]

Glutamate Transport Assay

Objective: To measure the effect of DEDTP on glutamate transporter activity in Bergmann glia cells.

Protocol:

  • Cell Culture: Confluent Bergmann glia monolayers are prepared as described above.[10]

  • Pre-incubation: Cells are pre-incubated with a specific concentration of DEDTP (e.g., 0.1 µM) for various durations (e.g., 12 or 24 hours).[11]

  • Uptake Assay: The [3H]-D-Aspartate uptake assay is initiated by adding a solution containing radiolabeled D-aspartate and varying concentrations of unlabeled D-aspartate (for kinetic studies). The assay is typically performed for 30 minutes.[10][11]

  • Cell Lysis and Scintillation Counting: After the incubation period, cells are washed and lysed. The radioactivity in the cell lysates is measured using a scintillation counter.

  • Data Analysis: The rate of [3H]-D-Aspartate uptake is calculated and expressed as nmol/min/mg of protein. For kinetic analysis, Vmax and KM values are determined by non-linear regression.[11]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory potential of this compound analogs on AChE activity.

Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (pH 7.5), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide (ATChI).[12]

  • Reaction Mixture: In a cuvette or microplate well, combine the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to the reaction mixture.

  • Substrate Addition and Measurement: Initiate the reaction by adding the ATChI substrate. Immediately measure the absorbance at 412 nm and continue to monitor the change in absorbance over time (e.g., every minute for 10 minutes).[12]

  • Data Analysis: Calculate the rate of the reaction from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, visualize the key signaling pathways and experimental workflows described in this guide.

G cluster_workflow Experimental Workflow: In Vitro Neurotoxicity Assessment start Start: Prepare Bergmann Glia Cell Cultures treatment Treat with Diethyl Dithiophosphate (DEDTP) (Various concentrations and time points) start->treatment viability_assay MTT Assay for Cell Viability treatment->viability_assay glutamate_assay [3H]-D-Aspartate Uptake Assay for Glutamate Transport treatment->glutamate_assay data_analysis Data Analysis: - Dose-response curves - Vmax and KM determination viability_assay->data_analysis glutamate_assay->data_analysis end End: Assess Neurotoxic Effects data_analysis->end

Workflow for in vitro assessment of DEDTP neurotoxicity.

G cluster_cholinergic Cholinergic and Glutamatergic Excitotoxicity Pathway OP Organophosphate (e.g., parent compound of DEP) AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) Accumulation AChE->ACh Reduced Breakdown Chol_Receptor Cholinergic Receptor Hyperstimulation ACh->Chol_Receptor Glu_Release Increased Glutamate Release Chol_Receptor->Glu_Release Glu_Receptors NMDA/AMPA Receptor Overactivation Glu_Release->Glu_Receptors Ca_Influx Excessive Ca2+ Influx Glu_Receptors->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity DEP This compound (DEP) Metabolites Glu_Transport Glutamate Transporter Inhibition (in Glia) DEP->Glu_Transport Inhibition Glu_Accumulation Glutamate Accumulation in Synapse Glu_Transport->Glu_Accumulation Reduced Uptake Glu_Accumulation->Glu_Receptors

Cholinergic and glutamatergic pathways in OP neurotoxicity.

G cluster_ox_inflam Oxidative Stress and Neuroinflammation Pathway OP_Exposure Organophosphate Exposure ROS_RNS Increased ROS/RNS Production OP_Exposure->ROS_RNS Microglia_Activation Microglia/Astrocyte Activation OP_Exposure->Microglia_Activation Oxidative_Stress Oxidative Stress ROS_RNS->Oxidative_Stress Cellular_Damage Lipid Peroxidation, Protein & DNA Damage Oxidative_Stress->Cellular_Damage MAPK MAPK Pathway Activation (JNK, p38) Oxidative_Stress->MAPK Apoptosis Apoptosis Cellular_Damage->Apoptosis Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) Microglia_Activation->Cytokine_Release NFkB NF-κB Activation Microglia_Activation->NFkB Neuroinflammation Neuroinflammation Cytokine_Release->Neuroinflammation Neuronal_Injury Neuronal Injury & Death Neuroinflammation->Neuronal_Injury MAPK->Apoptosis NFkB->Cytokine_Release

Oxidative stress and neuroinflammation in OP neurotoxicity.

Conclusion

The neurotoxic role of this compound and its related metabolites is a complex interplay of multiple pathological mechanisms. While acetylcholinesterase inhibition remains a primary initiating event for parent organophosphates, the subsequent disruption of the glutamatergic system, induction of oxidative stress, and promotion of neuroinflammation by metabolites like DEDTP significantly contribute to the overall neurotoxicity. A thorough understanding of these mechanisms, supported by detailed experimental protocols and quantitative data, is crucial for the development of effective therapeutic strategies to counteract the debilitating neurological consequences of organophosphate exposure. This guide provides a foundational resource for researchers dedicated to advancing this critical area of neurotoxicology.

References

An In-depth Technical Guide to the Environmental Fate and Transport of Diethyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl phosphate (DEP) is a significant metabolite of numerous organophosphate pesticides and is also used in various industrial applications. Its presence in the environment is of increasing concern due to its potential for widespread distribution and ecotoxicological effects. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental fate and transport of DEP. It summarizes key physicochemical properties and explores its behavior in soil, water, and air. Recognizing the scarcity of direct experimental data for DEP, this guide also details standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) for determining crucial environmental parameters. Where experimental data is unavailable, estimations based on related compounds and established models are provided with clear caveats. This document aims to be a valuable resource for researchers and professionals in assessing the environmental risks associated with DEP and in guiding future research.

Introduction

This compound (DEP), with the chemical formula C₄H₁₁O₄P, is a dialkyl phosphate ester. It primarily enters the environment as a degradation product of widely used organophosphate (OP) insecticides such as chlorpyrifos, parathion, and diazinon. Given the extensive use of these parent compounds in agriculture, DEP is frequently detected in various environmental matrices, including soil, water, and air, as well as in biological samples, serving as a biomarker for OP exposure.[1] Understanding the environmental fate and transport of DEP is crucial for evaluating its potential risks to ecosystems and human health. This guide synthesizes available data on its physicochemical properties, degradation, mobility, and transport mechanisms.

Physicochemical Properties of this compound

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. A summary of the key properties of DEP is presented in Table 1.

PropertyValueSource/Method
Molecular Formula C₄H₁₁O₄P[2]
Molecular Weight 154.10 g/mol [2]
Appearance Colorless clear liquid[2]
Melting Point 6 °C
Boiling Point 200.3 ± 23.0 °C at 760 mmHg
Water Solubility 44.1 g/L (Predicted)[3]
logP (Octanol-Water Partition Coefficient) 0.41 (Predicted)[3]
pKa (Strongest Acidic) 1.95 (Predicted)[3]

Note: Many of the physicochemical properties for this compound are predicted values from computational models due to a lack of extensive experimental data in publicly accessible literature.

Environmental Fate and Transport

The environmental fate of DEP is determined by a combination of transport and transformation processes, which are discussed in the following sections for soil, water, and air compartments.

Fate and Transport in Soil

The soil compartment is a primary reservoir for DEP, originating from the degradation of organophosphate pesticides applied to crops. Its persistence and mobility in soil are influenced by biotic and abiotic degradation, as well as sorption processes.

Abiotic Degradation: Abiotic degradation of DEP in soil is expected to be limited, with hydrolysis being the most likely pathway. However, specific rate constants for DEP hydrolysis in soil are not readily available. The rate of hydrolysis is influenced by soil pH and temperature.

Biotic Degradation: Biodegradation is considered the primary degradation pathway for organophosphates in soil.[4] Microorganisms can utilize organophosphates as a source of phosphorus and carbon. The degradation of dialkyl phosphates like DEP is expected to proceed via enzymatic hydrolysis, ultimately leading to the formation of phosphate and ethanol. While specific half-lives for DEP in soil are not well-documented, studies on related organophosphates suggest that biodegradation rates can vary significantly depending on soil type, microbial population, temperature, and moisture content.

The following diagram illustrates the general expected biodegradation pathway of this compound in soil.

DEP This compound Monoethyl_Phosphate Monoethyl Phosphate DEP->Monoethyl_Phosphate Microbial Esterase Ethanol1 Ethanol DEP->Ethanol1 Phosphate Inorganic Phosphate Monoethyl_Phosphate->Phosphate Microbial Phosphatase Ethanol2 Ethanol Monoethyl_Phosphate->Ethanol2

Figure 1: Postulated biotic degradation pathway of this compound in soil.

To determine the biodegradation rate of DEP in soil, the OECD 307 guideline is the standard method.[5][6][7][8][9]

  • Principle: The test substance (DEP), typically ¹⁴C-labeled, is applied to soil samples. The treated soil is incubated in the dark under controlled aerobic or anaerobic conditions at a constant temperature and moisture level.

  • Procedure:

    • Soil Selection: At least two different soil types are recommended to assess the influence of soil properties.

    • Test Substance Application: DEP is applied to the soil samples at a concentration relevant to its expected environmental concentration.

    • Incubation: The soil samples are incubated for a period of up to 120 days. For aerobic conditions, the flasks are continuously aerated with CO₂-free, humidified air. For anaerobic conditions, the soil is flooded, and the system is purged with an inert gas like nitrogen.

    • Analysis: At various time intervals, replicate soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like HPLC with radiometric detection or LC-MS/MS. Evolved ¹⁴CO₂ (from aerobic studies) or ¹⁴CH₄ (from anaerobic studies) is trapped and quantified to assess mineralization.

  • Data Interpretation: The rate of degradation of DEP and the formation and decline of its metabolites are determined. The degradation is typically modeled using first-order kinetics to calculate the half-life (DT₅₀) of DEP in soil.

The mobility of DEP in soil is largely controlled by its sorption to soil particles. The organic carbon-water partition coefficient (Koc) and the soil-water partition coefficient (Kd) are key parameters used to describe this process. A high Koc value indicates strong sorption to soil organic matter and low mobility, while a low Koc value suggests weaker sorption and a higher potential for leaching.

Estimation of Koc: Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate Koc from the octanol-water partition coefficient (Kow). A common regression equation for a variety of organic chemicals is:

log Koc ≈ 0.903 * log Kow + 0.094[10]

Using the predicted logP (as a proxy for log Kow) of 0.41 for DEP, the estimated log Koc would be approximately:

log Koc ≈ 0.903 * 0.41 + 0.094 ≈ 0.464 Koc ≈ 10^0.464 ≈ 2.9 L/kg

This very low estimated Koc value suggests that DEP has a high potential for mobility and leaching in soils with low organic matter content.

The following diagram illustrates the key processes affecting the fate and transport of this compound in the soil environment.

cluster_soil Soil Environment DEP_in_Soil This compound (in soil) Sorption Sorption to Soil Particles DEP_in_Soil->Sorption Degradation Biotic/Abiotic Degradation DEP_in_Soil->Degradation Leaching Leaching to Groundwater DEP_in_Soil->Leaching Volatilization Volatilization to Air DEP_in_Soil->Volatilization

References

A Technical Guide to the Physical Properties of Diethyl Phosphate: Boiling Point and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the key physical properties of diethyl phosphate, specifically its boiling point and solubility. The information herein is curated for professionals in research, scientific, and drug development fields, offering a concise yet comprehensive resource. This document presents quantitative data in a structured format, details relevant experimental methodologies, and illustrates the logical connections between the properties and their determination.

Core Physical Properties of this compound

This compound, an organophosphate compound, is a colorless to light yellow-orange liquid.[1] Understanding its physical properties is crucial for its handling, application, and in the context of its presence as a metabolite of various pesticides.

Data Summary

The following table summarizes the reported boiling point and solubility of this compound, providing a clear comparison of values from various sources.

Physical PropertyValueConditions
Boiling Point 203 °CAt standard atmospheric pressure[1][2]
203.0 °CNot specified[3]
80 °CAt 0.7 mm Hg[4]
Water Solubility 44.1 g/LPredicted[5]
SolubleQualitative description[1][4]
Slightly solubleQualitative description[3]
Solubility in Organic Solvents SolubleIn common organic solvents, alcohol, ether, benzene, acetone, and carbon tetrachloride[1][4]
Slightly SolubleIn Chloroform, DMSO, and Methanol[2]

Experimental Protocols for Property Determination

The determination of boiling point and solubility are fundamental procedures in chemical characterization. The following sections detail the standard methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] Several methods are recognized for the accurate determination of this property, with the OECD Guideline 103 providing a standardized approach.[4][7][8][9]

OECD Guideline 103: Boiling Point

This guideline outlines several methods for determining the boiling point of liquid substances.[4][7][8][9] These methods are applicable to substances that do not undergo chemical decomposition at their boiling point.[7][8][9] Common methods included in this guideline are:

  • Ebulliometer Method: This method involves measuring the boiling point by directly observing the temperature of the boiling liquid in a specialized apparatus called an ebulliometer, which is designed to ensure that the thermometer is in equilibrium with the vapor of the boiling liquid.

  • Dynamic Method: In this method, the vapor pressure of the substance is measured as a function of temperature. The boiling point is the temperature at which the vapor pressure equals the standard atmospheric pressure.[7][8]

  • Distillation Method: The boiling point is determined during the distillation of the liquid.[1] The temperature of the vapor that is in equilibrium with the boiling liquid is measured.[6]

  • Siwoloboff Method: This is a micro-method suitable for small quantities of a substance. A sample is heated in a tube along with an inverted capillary tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary.

  • Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques can also be used to determine the boiling point by detecting the endothermic transition associated with boiling.[7][8]

A common laboratory setup for micro-boiling point determination is the Thiele tube method . In this procedure, a small sample of the liquid is placed in a fusion tube, and an inverted capillary tube is added. The assembly is attached to a thermometer and heated in a Thiele tube containing oil. The boiling point is recorded as the temperature at which a rapid stream of bubbles emerges from the capillary, and upon slight cooling, the liquid is drawn into the capillary tube.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a substance is generally expressed as the concentration of the solute in a saturated solution at a specific temperature.

OECD Guideline 105: Water Solubility

This guideline describes two primary methods for determining the water solubility of substances: the Column Elution Method and the Flask Method.[2][3][10][11] The choice of method depends on the expected solubility of the substance.

  • Column Elution Method: This method is suitable for substances with low solubility (less than 10⁻² g/L).[3][10][11] The substance is coated on an inert support material and packed into a column. Water is then passed through the column, and the concentration of the substance in the eluate is analyzed until saturation is reached.

  • Flask Method (Shake-Flask Method): This is the most common and reliable method for determining equilibrium solubility and is suitable for substances with a solubility greater than 10⁻² g/L.[3][10][12] An excess amount of the solid or liquid substance is added to a known volume of water in a flask. The mixture is then agitated at a constant temperature until equilibrium is reached. After reaching equilibrium, the undissolved substance is separated from the solution by centrifugation or filtration, and the concentration of the substance in the clear aqueous phase is determined by a suitable analytical method.

Logical Framework for Physical Property Determination

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical substance like this compound, from property identification to the selection and application of appropriate experimental methodologies.

G Logical Workflow for Physical Property Determination cluster_properties Physical Properties of this compound cluster_methods Experimental Methodologies cluster_protocols Specific Protocols BoilingPoint Boiling Point BoilingPointMethods Boiling Point Determination Methods (e.g., OECD 103) BoilingPoint->BoilingPointMethods Solubility Solubility SolubilityMethods Solubility Determination Methods (e.g., OECD 105) Solubility->SolubilityMethods Ebulliometer Ebulliometer BoilingPointMethods->Ebulliometer Dynamic Dynamic Method BoilingPointMethods->Dynamic Distillation Distillation BoilingPointMethods->Distillation ThieleTube Thiele Tube BoilingPointMethods->ThieleTube ColumnElution Column Elution SolubilityMethods->ColumnElution ShakeFlask Shake-Flask SolubilityMethods->ShakeFlask

Caption: Workflow for Determining Physical Properties.

References

An In-depth Technical Guide to Diethyl Phosphate Hydrolysis: Rate, Protocols, and Biological Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of diethyl phosphate (DEP), a crucial aspect for understanding its environmental fate, toxicological profile, and potential therapeutic implications. This document details the rate of hydrolysis under various pH conditions, outlines experimental protocols for its determination, and explores the signaling pathways influenced by this organophosphate metabolite.

This compound Hydrolysis Rate Under Different pH Conditions

The rate of hydrolysis of this compound is significantly influenced by the pH of the aqueous environment. Organophosphate esters, in general, are susceptible to hydrolysis, which can be catalyzed by acid, base, or occur neutrally. The reaction involves the nucleophilic attack of a water molecule or a hydroxide ion on the phosphorus atom, leading to the cleavage of a P-O-C bond.

Table 1: Hydrolysis Rate Data for Related Organophosphate Esters

CompoundpH ConditionTemperature (°C)Rate Constant (k)Half-life (t½)Reference
Triethyl PhosphateNeutral (Water)1018.35 x 10⁻⁶ s⁻¹23.1 hours[1][2]
This compoundData Not Available----

Note: The lack of specific kinetic data for this compound hydrolysis across various pH values highlights a significant research gap. The protocols outlined in the following section provide a framework for generating this critical data.

Experimental Protocols for Determining this compound Hydrolysis Rate

The determination of the hydrolysis rate of this compound can be conducted following established guidelines for chemical testing, such as the OECD Guideline 111 and the EPA OPPTS 835.2120. These protocols provide a tiered approach to assessing hydrolysis as a function of pH.[4][5][6][7][8][9]

Principle

The fundamental principle involves incubating a sterile aqueous solution of this compound at a known concentration and temperature across a range of pH values (typically 4, 7, and 9) in the dark. The concentration of this compound is then monitored over time using a suitable analytical method. The rate of hydrolysis is determined by plotting the concentration of the test substance against time, from which the pseudo-first-order rate constant (k) and the half-life (t½) can be calculated.

Materials and Reagents
  • This compound (analytical standard)

  • Sterile, purified water (e.g., HPLC grade)

  • Buffer solutions (pH 4, 7, and 9), prepared with reagent-grade chemicals. Common buffer systems include:

    • pH 4: Acetate or citrate buffer

    • pH 7: Phosphate buffer

    • pH 9: Borate buffer

  • Acetonitrile or other suitable organic solvent for stock solution preparation and analytical procedures

  • Analytical standards of expected hydrolysis products (if available)

  • Sterile glassware (e.g., flasks, vials)

  • Constant temperature bath or incubator

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS, GC-MS)

Experimental Workflow

The following diagram illustrates the general workflow for determining the hydrolysis rate of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare DEP Stock Solution prep_samples Prepare Test Solutions in Buffers prep_stock->prep_samples prep_buffers Prepare Sterile Buffer Solutions (pH 4, 7, 9) prep_buffers->prep_samples incubate Incubate in the Dark at Constant Temperature prep_samples->incubate sampling Collect Aliquots at Time Intervals incubate->sampling analysis Analyze DEP Concentration (e.g., HPLC, LC-MS) sampling->analysis plot Plot Concentration vs. Time analysis->plot calculate Calculate Rate Constant (k) and Half-life (t½) plot->calculate

Caption: Experimental workflow for determining the hydrolysis rate of this compound.

Detailed Method
  • Preliminary Test: A preliminary test is conducted at an elevated temperature (e.g., 50°C) for 5 days at pH 4, 7, and 9 to quickly assess the hydrolytic stability of this compound. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and further testing may not be necessary.[4]

  • Main Test:

    • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile). The final concentration of the organic solvent in the test solutions should be minimized (typically <1%) to avoid co-solvent effects.

    • Add a small aliquot of the stock solution to sterile buffer solutions of pH 4, 7, and 9 to achieve a final concentration that is less than half the saturation concentration and does not exceed 0.01 M.[8]

    • Incubate the test solutions in the dark at a constant temperature (e.g., 25°C, 50°C).

    • At appropriate time intervals, withdraw aliquots from each test solution. The sampling frequency should be sufficient to define the degradation curve, with at least six data points until 90% degradation is observed or for a maximum of 30 days.[7]

  • Analytical Quantification:

    • The concentration of this compound in the collected samples is determined using a validated analytical method. High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) are commonly used techniques. Gas chromatography-mass spectrometry (GC-MS) can also be employed after a suitable derivatization step.[10][11][12]

    • The analytical method should be validated for linearity, accuracy, precision, and limit of quantification (LOQ).

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • If the plot is linear, the hydrolysis follows pseudo-first-order kinetics. The pseudo-first-order rate constant (k) is the negative of the slope of the regression line.

    • The half-life (t½) is calculated using the equation: t½ = ln(2) / k.

Signaling Pathways Influenced by this compound

This compound is a major metabolite of many organophosphorus pesticides. Its presence in biological systems can have significant effects on various signaling pathways, primarily due to its interaction with cellular components and its influence on the gut microbiome.

Interference with Thyroid Hormone Signaling

Recent studies have indicated that this compound may act as an endocrine-disrupting chemical by interfering with thyroid hormone signaling.[13][14] This interference can occur at multiple levels, including biosynthesis, transport, and receptor binding of thyroid hormones.[13][14]

thyroid_signaling cluster_thyroid Thyroid Hormone Regulation DEP This compound (DEP) Biosynthesis Thyroid Hormone Biosynthesis DEP->Biosynthesis Interferes with Transport Thyroid Hormone Transport DEP->Transport Interferes with Receptor Thyroid Hormone Receptor Binding DEP->Receptor Interferes with Metabolism Thyroid Hormone Metabolism DEP->Metabolism Interferes with

Caption: this compound's interference with the thyroid hormone signaling pathway.

Modulation of Gut Microbiota and Immune Response

This compound has been shown to affect the composition of the gut microbiota.[15][16][17][18][19] This dysbiosis can lead to changes in the production of microbial metabolites, which in turn can influence host physiology, including the immune system. Specifically, exposure to DEP has been linked to a decrease in the pro-inflammatory cytokine Interleukin-6 (IL-6).[15][16][17]

gut_microbiome_signaling cluster_gut Gut Environment cluster_immune Immune Response DEP This compound (DEP) Microbiota Gut Microbiota Composition DEP->Microbiota Alters Pathogens Enrichment of Opportunistic Pathogens Microbiota->Pathogens Leads to IL6 Interleukin-6 (IL-6) Secretion Pathogens->IL6 Decreases

Caption: Influence of this compound on the gut microbiota and subsequent IL-6 signaling.

The IL-6 signaling cascade is a critical pathway in the regulation of inflammation and immunity. It is primarily mediated through the JAK/STAT and MAPK pathways.[20][21][22] A decrease in IL-6 levels, as potentially induced by DEP-mediated gut dysbiosis, could have significant implications for immune function.

This technical guide provides a foundational understanding of the hydrolysis of this compound. The provided experimental protocols offer a clear path for researchers to generate much-needed kinetic data. Furthermore, the exploration of its impact on biological signaling pathways opens avenues for further investigation into the toxicological and potential pharmacological effects of this important organophosphate metabolite.

References

An In-depth Technical Guide on the Interaction of Diethyl Phosphate with Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between diethyl phosphate (DEP) and acetylcholinesterase (AChE), a critical enzyme in cholinergic neurotransmission. This compound, a metabolite of several organophosphorus compounds, serves as a model for understanding the broader class of organophosphate inhibitors of AChE. This document details the mechanism of action, presents available kinetic data for analogous compounds, outlines experimental protocols for studying this interaction, and provides visual representations of the key pathways and workflows.

Introduction to Acetylcholinesterase and its Inhibition by Organophosphates

Acetylcholinesterase (AChE) is a serine hydrolase that plays a crucial role in the central and peripheral nervous systems by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This rapid degradation of ACh terminates the nerve impulse at cholinergic synapses and neuromuscular junctions, allowing for precise control of muscle contraction and neuronal signaling.

Organophosphorus compounds, a class of molecules that includes pesticides and nerve agents, are potent inhibitors of AChE.[1][2] Their toxicity stems from the irreversible inhibition of this vital enzyme.[2] this compound (DEP) represents the core structural motif of many of these inhibitors and its interaction with AChE provides a fundamental model for understanding the mechanism of organophosphate-induced neurotoxicity. The inhibition of AChE by organophosphates leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and a state known as a cholinergic crisis, which can lead to respiratory failure and death.[2]

Mechanism of Interaction: Phosphorylation and Aging

The interaction between this compound and acetylcholinesterase is a multi-step process that results in the formation of a stable, covalent bond between the inhibitor and the enzyme. This process effectively renders the enzyme non-functional.

The primary mechanism of AChE inhibition by organophosphates like DEP is the phosphorylation of the catalytic serine residue (Ser-203) located in the active site of the enzyme.[3][4] This process can be broken down into two main stages:

  • Reversible Complex Formation: Initially, the organophosphate molecule reversibly binds to the active site of AChE, forming a Michaelis-like complex.[3]

  • Phosphorylation: The serine hydroxyl group at the active site performs a nucleophilic attack on the phosphorus atom of the this compound. This results in the formation of a stable, covalent diethylphosphoryl-enzyme conjugate and the release of a leaving group.[3]

Following phosphorylation, the inhibited enzyme can undergo a process known as "aging." Aging is a dealkylation reaction where one of the ethyl groups is cleaved from the diethylphosphoryl-enzyme conjugate. This process results in a mono-alkylated, negatively charged phosphate adduct that is highly resistant to reactivation by standard oxime antidotes.[4]

Quantitative Data on Acetylcholinesterase Inhibition

InhibitorEnzyme SourceIC50Kikon (M-1min-1)koff (min-1)Reference
ParaoxonHuman recombinant AChENot specifiedNot specified3.0 x 107Not specified[3][5]
Salicylanilide Diethyl PhosphatesElectric eel AChE0.903 - 86.3 µMNot specifiedNot specifiedNot specified[6]
Salicylanilide Diethyl PhosphatesEquine serum BChE0.90 - 86.3 µMNot specifiedNot specifiedNot specified[6]

Note: The provided data is for diethyl-substituted organophosphates and is intended for comparative purposes. IC50 values are highly dependent on experimental conditions.

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the interaction between inhibitors and acetylcholinesterase.

Acetylcholinesterase Activity Assay (Ellman's Method)

The Ellman's assay is a widely used, simple, and rapid colorimetric method for determining acetylcholinesterase activity.[7]

Principle:

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of color production is directly proportional to the AChE activity.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCh) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare fresh working solutions of ATCh and DTNB in phosphate buffer.

  • In a 96-well plate, add the following to each well:

    • 150 µL of phosphate buffer

    • 10 µL of AChE solution

    • 10 µL of the test inhibitor solution (or buffer for control)

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCh solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per unit time). The percentage of inhibition can be calculated using the following formula:

    % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

Determination of IC50

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity under specific assay conditions.

Procedure:

  • Perform the AChE activity assay as described above with a range of inhibitor concentrations.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • The IC50 value is determined from the resulting dose-response curve by identifying the concentration at which 50% inhibition is observed.

Determination of Kinetic Parameters (Ki, kon, koff)

More detailed kinetic studies are required to determine the inhibition constant (Ki) and the individual rate constants for association (kon) and dissociation (koff). These experiments often involve progress curve analysis of the enzymatic reaction in the presence of the inhibitor and fitting the data to appropriate kinetic models.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_cleft ACh ACh_release->ACh_cleft AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis ACh_receptor ACh Receptor ACh_cleft->ACh_receptor Choline_reuptake Choline Transporter AChE->Choline_reuptake Choline Choline_reuptake->Choline DEP This compound (DEP) DEP->AChE Inhibition Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Caption: Cholinergic signaling pathway and its disruption by this compound (DEP).

AChE_Inhibition_Workflow start Start reagent_prep Prepare Reagents (Buffer, AChE, ATCh, DTNB, Inhibitor) start->reagent_prep plate_setup Set up 96-well Plate (Controls and Inhibitor Concentrations) reagent_prep->plate_setup preincubation Pre-incubate AChE with Inhibitor plate_setup->preincubation initiate_reaction Initiate Reaction (Add ATCh) preincubation->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Read) initiate_reaction->measure_absorbance data_analysis Data Analysis (Calculate % Inhibition, IC50) measure_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing AChE inhibition.

Inhibition_Mechanism E_I E + I AChE + DEP E_I_complex E•I Reversible Complex E_I->E_I_complex k_on E_I_complex->E_I k_off E_P E-P Phosphorylated AChE (Inactive) E_I_complex->E_P k_p (Phosphorylation) Aging E-P' Aged AChE (Irreversibly Inactive) E_P->Aging k_a (Aging)

Caption: Logical relationship of the AChE inhibition mechanism by DEP.

Conclusion

The interaction of this compound with acetylcholinesterase serves as a fundamental example of organophosphate-induced enzyme inhibition. The phosphorylation of the active site serine leads to a loss of enzymatic function, with subsequent aging rendering the inhibition effectively irreversible. Understanding the kinetics and mechanism of this interaction is crucial for the development of effective countermeasures and therapeutics for organophosphate poisoning. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers and scientists to further investigate the nuances of this critical biochemical interaction. Further research is warranted to determine the specific kinetic constants for this compound to provide a more complete quantitative picture of its inhibitory profile.

References

In Vitro Cytotoxicity of Diethyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro cytotoxicity of chemical compounds, with a specific focus on Diethyl Phosphate (DEP). It is important to note that while DEP is a significant metabolite of various organophosphorus pesticides, there is a notable scarcity of publicly available quantitative data on its direct cytotoxic effects in vitro. This guide, therefore, emphasizes experimental protocols and potential mechanisms of action based on related compounds, aiming to equip researchers with the necessary tools to conduct their own investigations.

Introduction to this compound (DEP)

This compound (DEP) is a dialkyl phosphate and a primary metabolite of several organophosphorus (OP) pesticides. As a biomarker for OP exposure, its presence in biological samples is well-documented. However, the direct in vitro cytotoxic effects of DEP on various cell lines are not extensively characterized in the existing scientific literature. Understanding the potential for DEP to induce cellular damage is crucial for a complete toxicological profile of its parent compounds. This guide outlines the key experimental approaches to evaluate DEP's cytotoxicity, focusing on cell viability, apoptosis, and oxidative stress, and explores potential signaling pathways involved.

Quantitative Data on DEP-Induced Cytotoxicity

As of the latest literature review, there is a significant lack of specific quantitative data, such as IC50 values, from in vitro cell viability assays for this compound across various cell lines. One study has investigated the effect of a related compound, diethyl phthalate, on lipid peroxidation and protein content in liver and kidney homogenates, which is an indicator of oxidative stress. While not a cell-based in vitro study in the traditional sense, it provides some quantitative insight into the potential for organophosphate-related compounds to induce oxidative damage.

Table 1: Effect of Diethyl Phthalate on Lipid Peroxidation in Liver and Kidney Homogenates

Concentration (µg/mL)Liver Homogenate (nmoles MDA/mg protein)Kidney Homogenate (nmoles MDA/mg protein)
Control0.48 ± 0.050.39 ± 0.04
100.62 ± 0.060.51 ± 0.05
200.78 ± 0.070.65 ± 0.06
300.95 ± 0.080.82 ± 0.07
401.12 ± 0.100.98 ± 0.09

*Statistically significant increase compared to control (p < 0.05). Data adapted from a study on diethyl phthalate, a related but distinct compound[1].

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing DEP. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity of DEP A Cell Seeding (e.g., HepG2, A549) B DEP Treatment (Dose-Response & Time-Course) A->B C Incubation (24h, 48h, 72h) B->C D Cell Viability Assay (e.g., MTT, XTT) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Oxidative Stress Assay (ROS Measurement) C->F G Signaling Pathway Analysis (Western Blot, qPCR) C->G H Data Analysis & Interpretation D->H E->H F->H G->H

Experimental Workflow for DEP Cytotoxicity Assessment

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Culture and treat cells with DEP as described for the cell viability assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Oxidative Stress Measurement: DCFH-DA Assay

This assay measures the intracellular generation of reactive oxygen species (ROS).

Protocol:

  • Cell Treatment: Seed and treat cells with DEP in a black, clear-bottom 96-well plate.

  • DCFH-DA Loading: After treatment, remove the medium and wash the cells with PBS. Add DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

Potential Signaling Pathways in DEP-Induced Cytotoxicity

While specific signaling pathways for DEP-induced cytotoxicity are not well-elucidated, studies on other organophosphorus compounds suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are key regulators of cellular responses to stress. Activation of JNK and p38 is often associated with apoptosis, while the role of ERK can be pro-survival or pro-apoptotic depending on the context.

G cluster_MAPK Hypothesized MAPK Pathway in DEP Cytotoxicity DEP This compound (DEP) Stress Cellular Stress (e.g., Oxidative Stress) DEP->Stress ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 AP1 AP-1 JNK->AP1 Apoptosis Apoptosis p38->Apoptosis AP1->Apoptosis

Hypothesized MAPK Signaling in DEP Cytotoxicity

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its activation can have both pro- and anti-apoptotic effects depending on the cellular context and stimulus. Some organophosphates have been shown to modulate NF-κB signaling.

G cluster_NFkB Hypothesized NF-κB Pathway in DEP Cytotoxicity cluster_nuc DEP This compound (DEP) ROS ROS DEP->ROS IKK IKK Complex ROS->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Transcription (Pro-inflammatory & Pro-survival genes) NFkB_nuc NF-κB NFkB_nuc->Gene

Hypothesized NF-κB Signaling in DEP Cytotoxicity

Conclusion

While direct evidence for the in vitro cytotoxicity of this compound is limited, the methodologies and potential signaling pathways outlined in this guide provide a solid framework for future research. The provided protocols for assessing cell viability, apoptosis, and oxidative stress can be readily applied to generate much-needed quantitative data. Furthermore, investigating the hypothesized involvement of MAPK and NF-κB signaling pathways will be crucial in elucidating the molecular mechanisms underlying any observed cytotoxic effects of DEP. Such studies are essential for a comprehensive understanding of the toxicological risks associated with exposure to organophosphorus pesticides and their metabolites.

References

Genotoxicity Assessment of Diethyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Diethyl phosphate (CAS No. 598-02-7) is a dialkyl phosphate ester and a major metabolite of organophosphorus insecticides. Its prevalence in the environment and detection in human urine make it a significant compound for toxicological evaluation. While safety data sheets for this compound often state that no data is available for mutagenicity or carcinogenicity, studies on structurally related ethylated dialkyl phosphates (DAPs) suggest a potential for genotoxic activity.[1][2][3] This guide provides a comprehensive overview of the available data and outlines the standard methodologies for a thorough genotoxicity assessment of DEP.

Evidence from Related Dialkyl Phosphates

Direct and comprehensive genotoxicity data for this compound from standardized assays are not widely available in the public domain. However, studies on other ethylated DAPs provide valuable insights into the potential genotoxicity of this class of compounds.

Recent research indicates that ethylated DAPs, including diethyldithiophosphate (DEDTP) and diethylthiophosphate (DETP), can induce DNA damage.[1] In vivo studies in mice have shown that these compounds can increase the frequency of micronucleated polychromatic erythrocytes in bone marrow, indicating clastogenic (chromosome-breaking) or aneugenic (chromosome loss/gain) effects.[1][4] Furthermore, in vitro studies using the comet assay on human hepatic cell lines have demonstrated that DEDTP and DETP can cause DNA strand breaks.[1] Interestingly, this study suggested that metabolic activation by cytochrome P450 enzymes might be necessary for the genotoxic effects of these ethylated DAPs.[1]

Standard Genotoxicity Assays: Experimental Protocols

A battery of in vitro and in vivo tests is recommended by regulatory agencies to assess the genotoxic potential of a substance. The following are detailed protocols for key assays that would be essential for evaluating the genotoxicity of this compound.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay evaluates the potential of a substance to induce gene mutations in bacteria.

  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA). These strains are selected to detect different types of mutations, such as frameshift and base-pair substitutions.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of Aroclor 1254-induced rats, to mimic mammalian metabolism.

  • Procedure:

    • Preparation: The test article, this compound, is dissolved in a suitable solvent (e.g., water, DMSO). A range of concentrations is prepared.

    • Exposure: In the plate incorporation method, the test article, bacterial culture, and molten top agar (with or without S9 mix) are combined and poured onto minimal glucose agar plates. In the pre-incubation method, the test article, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with top agar and plated.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted for each concentration and compared to the solvent control.

  • Evaluation Criteria: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the background.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay assesses the potential of a substance to cause structural chromosomal damage in mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, Chinese Hamster Lung (CHL) cells, or human peripheral blood lymphocytes.

  • Metabolic Activation: The assay is conducted with and without an S9 mix.

  • Procedure:

    • Cell Culture: Cells are grown in an appropriate medium and seeded into culture vessels.

    • Exposure: Cells are exposed to various concentrations of this compound, a solvent control, and positive controls (with and without S9 mix) for a short duration (e.g., 3-6 hours) or a continuous duration (e.g., 24 hours).

    • Harvesting: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Cells are then harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

    • Analysis: Chromosomes are stained, and metaphase spreads are analyzed microscopically for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Evaluation Criteria: A substance is considered clastogenic if it produces a concentration-dependent increase in the percentage of cells with structural chromosomal aberrations or if a reproducible and statistically significant positive response is observed at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This test evaluates the potential of a substance to induce chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.

  • Test System: Rodents, typically mice or rats.

  • Route of Administration: The route of administration should be relevant to human exposure (e.g., oral gavage, intraperitoneal injection).

  • Procedure:

    • Dosing: Animals are administered this compound at multiple dose levels, a vehicle control, and a positive control. Typically, two doses are administered 24 hours apart.

    • Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time points after the last dose (e.g., 24 and 48 hours).

    • Slide Preparation: Bone marrow cells are flushed, and smears are prepared on microscope slides.

    • Analysis: The slides are stained, and the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.

  • Evaluation Criteria: A substance is considered genotoxic in vivo if it produces a dose-dependent and statistically significant increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group.

Data Summary Tables

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for this compound

Test StrainMetabolic Activation (S9)Concentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over ControlCytotoxicity
TA98-0 (Solvent Control)
Conc. 1
Conc. 2
Conc. 3
+0 (Solvent Control)
Conc. 1
Conc. 2
Conc. 3
TA100-0 (Solvent Control)
Conc. 1
Conc. 2
Conc. 3
+0 (Solvent Control)
Conc. 1
Conc. 2
Conc. 3

Table 2: In Vitro Chromosomal Aberration Assay Results for this compound in CHO Cells

Treatment ConditionConcentration (µg/mL)No. of Metaphases Scored% Cells with Structural Aberrations (± SD)Mitotic Index (%)
Without S9 Activation
Solvent Control0
This compoundConc. 1
Conc. 2
Conc. 3
Positive Control
With S9 Activation
Solvent Control0
This compoundConc. 1
Conc. 2
Conc. 3
Positive Control

Table 3: In Vivo Micronucleus Test Results for this compound in Mouse Bone Marrow

Treatment GroupDose (mg/kg bw)No. of Animals% MN-PCEs (Mean ± SD)% PCE / (PCE+NCE)
Vehicle Control0
This compoundDose 1
Dose 2
Dose 3
Positive Control

Visualizations: Workflows and Pathways

The following diagrams illustrate the workflows of key genotoxicity assays and a potential pathway for DEP-induced genotoxicity.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis DEP This compound (Test Article) Plate_minus_S9 Plate Incorporation (-S9) DEP->Plate_minus_S9 Plate_plus_S9 Plate Incorporation (+S9) DEP->Plate_plus_S9 Solvent Solvent (e.g., DMSO) Solvent->Plate_minus_S9 Solvent->Plate_plus_S9 Bacteria Bacterial Strains (e.g., S. typhimurium) Bacteria->Plate_minus_S9 Bacteria->Plate_plus_S9 S9 S9 Mix (Metabolic Activation) S9->Plate_plus_S9 Incubation Incubation (37°C, 48-72h) Plate_minus_S9->Incubation Plate_plus_S9->Incubation Counting Count Revertant Colonies Incubation->Counting Result Mutagenic or Non-mutagenic Counting->Result

Ames Test Experimental Workflow

Chromosomal_Aberration_Workflow start Mammalian Cell Culture (e.g., CHO cells) exposure Exposure to this compound (+/- S9 Mix) start->exposure arrest Add Metaphase Arresting Agent (e.g., Colcemid) exposure->arrest harvest Cell Harvesting (Hypotonic treatment, Fixation) arrest->harvest slide_prep Slide Preparation and Staining harvest->slide_prep analysis Microscopic Analysis of Metaphase Spreads slide_prep->analysis result Clastogenic or Non-clastogenic analysis->result

In Vitro Chromosomal Aberration Assay Workflow

Genotoxicity_Pathway DEP This compound (DEP) Metabolism Metabolic Activation (e.g., Cytochrome P450) DEP->Metabolism Reactive_Metabolite Reactive Metabolite Metabolism->Reactive_Metabolite DNA_Adducts DNA Adduct Formation Reactive_Metabolite->DNA_Adducts DNA_Damage DNA Strand Breaks Reactive_Metabolite->DNA_Damage Mutation Gene Mutation DNA_Adducts->Mutation Chromosomal_Aberration Chromosomal Aberration DNA_Damage->Chromosomal_Aberration

Potential Pathway for DEP-Induced Genotoxicity

Conclusion

The genotoxicity of this compound, a ubiquitous metabolite of organophosphate pesticides, is not well-characterized in the public literature. While direct evidence from standardized genotoxicity assays is lacking, data from structurally similar ethylated dialkyl phosphates suggest a potential for inducing chromosomal damage, possibly following metabolic activation. This technical guide provides the necessary framework, including detailed experimental protocols and data presentation templates, to conduct a thorough genotoxicity assessment of this compound. Given its widespread human exposure, a comprehensive evaluation of DEP's genotoxic potential is crucial for accurate risk assessment and regulatory decision-making. Future research should prioritize conducting the standard battery of genotoxicity tests to fill the existing data gaps.

References

Methodological & Application

Application Note: Quantitative Analysis of Diethyl Phosphate in Human Urine by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phosphate (DEP) is a key metabolite of many organophosphate esters, which are widely used as pesticides, flame retardants, and plasticizers. Monitoring DEP levels in biological matrices such as urine is crucial for assessing human exposure to these ubiquitous environmental contaminants and for understanding their potential health impacts. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of DEP. However, due to its polar and non-volatile nature, direct analysis is challenging. This application note provides a detailed protocol for the analysis of DEP in human urine, incorporating a derivatization step with pentafluorobenzyl bromide (PFBBr) to enhance volatility and improve chromatographic performance.

Signaling Pathway and Logical Relationships

The overall analytical workflow involves several key stages, from sample collection to data analysis. The logical progression of this process is critical for obtaining accurate and reproducible results.

workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample Collection ph_adjustment pH Adjustment urine_sample->ph_adjustment spe Solid-Phase Extraction (SPE) ph_adjustment->spe elution Elution of DEP spe->elution add_pfbbr Addition of PFBBr elution->add_pfbbr reaction Incubation add_pfbbr->reaction gcms_analysis GC-MS Analysis (SIM Mode) reaction->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Fig. 1: Experimental workflow for DEP analysis.

Experimental Protocols

Materials and Reagents
  • This compound (DEP) standard

  • Pentafluorobenzyl bromide (PFBBr)

  • Potassium carbonate (K2CO3)

  • Sodium disulfite

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Toluene (HPLC grade)

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or similar)

  • Human urine (blank)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 5 mL of urine, add a suitable internal standard. Adjust the pH of the urine sample to approximately 6.0 using a potassium carbonate solution.[1]

  • SPE Column Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.

  • Elution: Elute the retained DEP from the cartridge with 3 mL of methanol into a clean collection tube.

Derivatization Protocol

The derivatization of this compound with pentafluorobenzyl bromide is a key step to increase its volatility for GC-MS analysis.

derivatization cluster_reactants Reactants cluster_product Product DEP This compound (DEP) PFB_DEP Pentafluorobenzyl this compound (PFB-DEP) DEP->PFB_DEP K2CO3, 80°C PFBBr Pentafluorobenzyl Bromide (PFBBr) PFBBr->PFB_DEP

Fig. 2: Derivatization of DEP with PFBBr.
  • Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reagent Addition: To the dried residue, add 50 µL of a 10% (w/v) solution of K2CO3 in water, 10 µL of a sodium disulfite solution (as an antioxidant), and 50 µL of a 10% (v/v) solution of PFBBr in acetonitrile.[1]

  • Reaction: Tightly cap the vial and incubate at 80°C for 30 minutes to facilitate the derivatization reaction.[1]

  • Extraction: After cooling to room temperature, add 100 µL of toluene and vortex for 1 minute. Centrifuge to separate the layers and transfer the upper organic layer (containing the derivatized DEP) to a GC vial for analysis.

GC-MS Analysis

The analysis of the derivatized this compound is performed using a gas chromatograph coupled to a mass spectrometer.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and an autosampler.

  • Mass Spectrometer: Capable of operating in Selected Ion Monitoring (SIM) mode.

GC-MS Parameters:

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., HP-5MS, DB-5MS, or equivalent)
Injector Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 70°C, hold for 1 min, ramp to 160°C at 8°C/min, then to 300°C at 10°C/min, hold for 2 min.[2]
MS Ion Source Electron Ionization (EI) or Negative Chemical Ionization (NCI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) Target ions for PFB-derivatized DEP should be determined from its mass spectrum. Common fragments for PFB derivatives include m/z 181.[3]

Quantitative Data

The following table summarizes the quantitative performance data for the analysis of this compound in urine from various studies.

ParameterValue RangeMatrixReference
Limit of Detection (LOD) 0.1 - 0.3 µg/LUrine[1][4]
Limit of Quantification (LOQ) 0.1 - 10 µg/LUrine[5]
Linearity Range 1 - 300 µg/LUrine[1]
Recovery 78.5 - 82.7%Urine[1]
Precision (%RSD) < 20.6%Urine[1]

Results and Discussion

The described method provides a robust and sensitive approach for the quantification of this compound in human urine. The derivatization with PFBBr significantly improves the volatility and chromatographic properties of DEP, allowing for its analysis by GC-MS. The use of solid-phase extraction is effective in removing a majority of the matrix interferences from urine, leading to cleaner chromatograms and more reliable quantification. The method's performance, as indicated by the quantitative data in the table, demonstrates its suitability for biomonitoring studies. The selection of appropriate SIM ions is critical for achieving high sensitivity and selectivity. The primary ion at m/z 181 is characteristic of the pentafluorobenzyl moiety and is a common choice for monitoring PFB-derivatized compounds.[3]

Conclusion

This application note details a comprehensive protocol for the analysis of this compound in human urine using gas chromatography-mass spectrometry. The method, which includes solid-phase extraction and derivatization with pentafluorobenzyl bromide, is shown to be sensitive, and reproducible. The provided experimental details and performance data will be valuable for researchers, scientists, and drug development professionals involved in exposure assessment and toxicological studies of organophosphate compounds.

References

Application Note: High-Sensitivity Detection of Diethyl Phosphate in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Diethyl Phosphate (DEP), a key biomarker of exposure to organophosphate pesticides, in human urine. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is highly selective and sensitive, making it suitable for biomonitoring studies and toxicological research in drug development and environmental health.

Introduction

This compound (DEP) is a metabolite of several widely used organophosphate (OP) pesticides, such as chlorpyrifos, diazinon, and parathion.[1] Monitoring DEP levels in biological matrices, particularly urine, serves as a reliable indicator of human exposure to these neurotoxic compounds.[2][3] Organophosphates exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function, leading to an accumulation of the neurotransmitter acetylcholine.[1] Chronic exposure has been linked to various adverse health effects, including potential endocrine disruption.[4] Consequently, the accurate and sensitive measurement of DEP is crucial for assessing exposure and understanding the associated health risks. This application note provides a detailed protocol for the determination of DEP in human urine using LC-MS/MS, a technique renowned for its specificity and sensitivity.[5]

Experimental

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction procedure is utilized for the efficient extraction of DEP from the urine matrix.[2]

Materials:

  • Human urine samples

  • Diethyl ether

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dibutyl phosphate (DBP) as an internal standard (IS)

  • Acetonitrile (ACN)

  • Centrifuge tubes (15 mL)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to remove any particulate matter.

  • Transfer 1.0 mL of the supernatant to a 15 mL centrifuge tube.

  • Spike the sample with the internal standard (DBP) solution.

  • Add 2.0 mL of a diethyl ether and ethyl acetate mixture (1:1, v/v).

  • Add 0.5 g of a mixture of MgSO₄ and NaCl (4:1, w/w).

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of acetonitrile.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 reverse-phase column.

LC Conditions:

Parameter Value
Column Inertsil ODS3 C18 (or equivalent)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Refer to specific instrument method
Flow Rate 0.4 mL/min
Injection Volume 10 µL

| Column Temperature | 40°C |

Mass Spectrometry

The analysis is carried out on a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of DEP and the internal standard.

MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V
Source Temperature 550°C

| Collision Gas | Nitrogen |

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
DEP 153.0 79.0 -20
DEP (Quantifier) 153.0 97.0 -15

| DBP (IS) | 209.1 | 79.0 | -25 |

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for DEP detection as reported in various studies.

Table 1: Method Performance Characteristics for DEP Analysis in Urine.

Parameter Value Reference
Limit of Detection (LOD) 0.0201 ng/mL [2]
Limit of Quantification (LOQ) 0.0609 ng/mL [2]
Linearity Range 0.1 - 200 ng/mL [2]
Recovery 93 - 102% [2]
Intra-assay Precision (CV%) < 20% [6]

| Inter-assay Precision (CV%) | < 20% |[7] |

Table 2: Comparison of Different Sample Preparation Methods for DEP in Urine. [2]

Method Recovery Range (%)
Liquid-Liquid Extraction (LLE) 93.18 - 101.98
QuEChERS 30 - 70

| Lyophilization | 40 - 90 |

Visualizations

Experimental Workflow

G Experimental Workflow for DEP Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection centrifuge1 Centrifugation (4000 rpm, 10 min) urine_sample->centrifuge1 supernatant Supernatant Transfer (1 mL) centrifuge1->supernatant is_spike Internal Standard Spiking (DBP) supernatant->is_spike lle Liquid-Liquid Extraction (Diethyl Ether:Ethyl Acetate) is_spike->lle centrifuge2 Centrifugation (4000 rpm, 5 min) lle->centrifuge2 organic_layer Organic Layer Collection centrifuge2->organic_layer evaporation Evaporation under Nitrogen organic_layer->evaporation reconstitution Reconstitution in Acetonitrile evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection quantification Quantification using IS ms_detection->quantification data_review Data Review and Reporting quantification->data_review

Caption: Workflow for DEP analysis.

Signaling Pathway: Acetylcholinesterase Inhibition

G Mechanism of Acetylcholinesterase Inhibition by Organophosphates OP Organophosphate Pesticide (e.g., Chlorpyrifos) Metabolism Metabolic Activation (CYP450) OP->Metabolism Oxon Oxon Metabolite (e.g., Chlorpyrifos-oxon) Metabolism->Oxon AChE Acetylcholinesterase (AChE) Oxon->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_Inhibited Inhibited AChE (Phosphorylated) AChE->AChE_Inhibited ACh Acetylcholine (ACh) ACh->AChE Hydrolysis ACh_Accumulation Acetylcholine Accumulation AChE_Inhibited->ACh_Accumulation Leads to Neurotoxicity Cholinergic Neurotoxicity ACh_Accumulation->Neurotoxicity

Caption: Acetylcholinesterase inhibition pathway.

Logical Relationship: DEP as a Biomarker of Exposure

G This compound as a Biomarker of Organophosphate Exposure OP_Exposure Exposure to Organophosphate Pesticides Absorption Absorption (Inhalation, Dermal, Ingestion) OP_Exposure->Absorption Metabolism Metabolism in the Body Absorption->Metabolism DEP_Formation Formation of this compound (DEP) and other metabolites Metabolism->DEP_Formation Excretion Excretion in Urine DEP_Formation->Excretion Urine_Sample Urine Sample Collection Excretion->Urine_Sample LCMS_Analysis LC-MS/MS Analysis Urine_Sample->LCMS_Analysis DEP_Level Quantified DEP Level LCMS_Analysis->DEP_Level Exposure_Assessment Assessment of Exposure Level DEP_Level->Exposure_Assessment

Caption: DEP as a biomarker of exposure.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the quantification of this compound in human urine. The simple and efficient liquid-liquid extraction protocol, combined with the high selectivity of tandem mass spectrometry, ensures accurate results for biomonitoring and toxicological research. This method is well-suited for researchers, scientists, and drug development professionals who require precise measurement of organophosphate pesticide exposure.

References

Application Notes and Protocols for Diethyl Phosphate (DEP) Sample Preparation in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and preparation of diethyl phosphate (DEP), a key biomarker of organophosphate pesticide exposure, from human urine samples. The following sections offer a comparative overview of common sample preparation techniques, quantitative performance data, and step-by-step experimental protocols.

Overview of Sample Preparation Techniques

The accurate quantification of this compound (DEP) in urine is crucial for assessing human exposure to organophosphate pesticides. Due to the polar nature of DEP and the complexity of the urine matrix, efficient sample preparation is paramount. The primary analytical techniques for DEP analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] GC-MS methods typically require a derivatization step to increase the volatility of the polar DEP molecule, while LC-MS/MS can often analyze DEP directly.[1][2]

The most common sample preparation techniques employed for DEP in urine include:

  • Liquid-Liquid Extraction (LLE): A conventional and widely used method that partitions the analyte of interest between the aqueous urine sample and an immiscible organic solvent.[3][4]

  • Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to retain the analyte from the liquid sample, followed by elution with a suitable solvent. This method can offer cleaner extracts compared to LLE.[2][5]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, this method has been adapted for urine samples. It involves a salting-out extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step.[3][6]

The choice of method depends on factors such as the desired level of sensitivity, sample throughput, available equipment, and the analytical instrument being used.

Comparative Data of Sample Preparation Techniques

The following table summarizes the quantitative performance of different sample preparation methods for this compound and other dialkyl phosphates (DAPs) in urine, as reported in various studies.

MethodAnalyte(s)Recovery (%)LOD (ng/mL)LOQ (ng/mL)Reference(s)
Liquid-Liquid Extraction (LLE) DEP & other DAPs93 - 1020.0201 - 0.06970.0609 - 0.2112[3][4][7]
DEP & other DAPs82 - 117-0.50[1]
Solid-Phase Extraction (SPE) DETP & DEDTPHigh (not specified)0.1 - 0.3-[5]
DETP & DEDTP--10 (µg/L)[8]
QuEChERS DEP & other DAPs25.86 - 45.21--[3]
Lyophilization DEP & other DAPs48.28 - 75.22--[3]

LOD: Limit of Detection; LOQ: Limit of Quantitation; DAPs: Dialkyl phosphates; DETP: Diethyl thiophosphate; DEDTP: Diethyl dithiophosphate.

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common sample preparation techniques for DEP in urine.

Protocol 1: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis

This protocol is based on a method optimized for high recovery and sensitivity with a small sample volume.[3][4]

Materials:

  • Urine sample

  • Cold ethyl acetate

  • Internal standard solution (e.g., Dibutyl phosphate - DBP)

  • 2 mL Eppendorf tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of the urine sample into a 2 mL Eppendorf tube.

  • Add 100 µL of the internal standard solution.

  • Add 800 µL of cold ethyl acetate to the tube.

  • Vortex the tube vigorously for 30 seconds to ensure thorough mixing.

  • Centrifuge the tube at 4000 rpm for 10 minutes at 20°C.

  • Carefully transfer the upper organic layer (supernatant) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

Protocol 2: Solid-Phase Extraction (SPE) with On-Support Derivatization for GC-MS Analysis

This protocol describes an automated SPE method with on-support derivatization, which is efficient and reduces manual labor.[5]

Materials:

  • Urine sample

  • Styrene-divinyl benzene polymer-based SPE cartridge

  • Pentafluorobenzyl bromide (PFBBr) derivatizing agent

  • Acetonitrile

  • Automated SPE system

  • GC-MS system

Procedure:

  • Extraction: Load the urine sample onto the styrene-divinyl benzene polymer-based SPE cartridge. The analytes will be retained on the solid phase.

  • On-Support Derivatization: Pass the pentafluorobenzyl bromide derivatizing agent through the cartridge. The derivatization reaction occurs while the analytes are still bound to the sorbent.

  • Elution: Elute the derivatized analytes from the cartridge using acetonitrile.

  • Concentration: Concentrate the eluted sample to the desired volume.

  • Analysis: Analyze the concentrated sample using GC-MS.

Protocol 3: QuEChERS-based Extraction

While showing lower recovery rates in some studies for DAPs, the QuEChERS method is rapid and can be suitable for screening purposes.[3][6]

Materials:

  • Urine sample (10 mL)

  • Sodium acetate (Na-acetate)

  • Anhydrous magnesium sulfate (MgSO4)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 10 mL of the urine sample into a 15 mL centrifuge tube.

  • Add the appropriate amounts of Na-acetate and MgSO4 (e.g., from a commercially available QuEChERS salt packet).

  • Shake the tube vigorously for 1 minute.

  • Centrifuge the tube to separate the layers.

  • Collect the resulting supernatant for further processing or direct analysis.

Workflow Diagrams (Graphviz)

The following diagrams illustrate the experimental workflows for the described sample preparation techniques.

LLE_Workflow start Start: 200 µL Urine Sample add_is Add 100 µL Internal Standard start->add_is add_solvent Add 800 µL Cold Ethyl Acetate add_is->add_solvent vortex Vortex 30 seconds add_solvent->vortex centrifuge Centrifuge 4000 rpm, 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) Workflow for DEP in Urine.

SPE_Workflow start Start: Urine Sample load_spe Load onto SPE Cartridge start->load_spe derivatize On-Support Derivatization (PFBBr) load_spe->derivatize elute Elute with Acetonitrile derivatize->elute concentrate Concentrate Eluate elute->concentrate end Analysis by GC-MS concentrate->end

Caption: Automated Solid-Phase Extraction (SPE) Workflow.

QuEChERS_Workflow start Start: 10 mL Urine Sample add_salts Add QuEChERS Salts (MgSO4, Na-acetate) start->add_salts shake Shake Vigorously add_salts->shake centrifuge Centrifuge shake->centrifuge collect Collect Supernatant centrifuge->collect end Further Processing or Analysis collect->end

Caption: QuEChERS Extraction Workflow for DEP in Urine.

References

Application Notes and Protocols for the Derivatization of Diethyl Phosphate for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of Diethyl Phosphate (DEP), a key metabolite of organophosphorus compounds, for quantitative analysis by Gas Chromatography (GC). The following sections outline the most common and effective derivatization strategies, present quantitative performance data, and provide step-by-step experimental protocols.

Introduction to Derivatization of this compound for GC Analysis

This compound (DEP) is a polar and non-volatile compound, making its direct analysis by gas chromatography challenging. Derivatization is a crucial sample preparation step that chemically modifies DEP to increase its volatility and thermal stability, rendering it suitable for GC analysis. This process not only facilitates elution from the GC column but also enhances detection sensitivity, particularly when using mass spectrometry (MS). The most widely employed derivatization technique for DEP is alkylation, specifically using pentafluorobenzyl bromide (PFBBr), which creates a less polar and more volatile derivative that is highly responsive to electron capture detection (ECD) and negative ion chemical ionization mass spectrometry (NICI-MS).

Derivatization with Pentafluorobenzyl Bromide (PFBBr)

The reaction of DEP with PFBBr is a nucleophilic substitution where the acidic proton of the phosphate group is replaced by a pentafluorobenzyl group. This derivatization makes the resulting molecule, pentafluorobenzyl this compound, significantly more volatile and amenable to GC separation.

Quantitative Performance Data

The following tables summarize the quantitative performance data for the analysis of DEP and other dialkyl phosphates using PFBBr derivatization followed by GC-MS.

Table 1: Linearity and Quantification Limits

AnalyteMatrixLinearity RangeLimit of Quantification (LOQ)Correlation Coefficient (r)Reference
Diethyl PhosphiteDrug Substance0.025 - 0.120 µg/mL-0.997[1]
Diethyl Thiophosphate (DETP)Urine10 - 500 µg/L10 µg/L> 0.99[2]
Diethyl Dithiophosphate (DEDTP)Urine10 - 500 µg/L10 µg/L> 0.99[2]

Table 2: Recovery and Precision

AnalyteMatrixFortification LevelRecovery (%)Intra-assay Precision (% RSD)Inter-assay Precision (% RSD)Reference
Diethyl PhosphiteDrug SubstanceLOQ - 150%100.7 - 116.7< 15.0-[1]
Diethyl Thiophosphate (DETP)Faeces0.05 - 5 µg/g92 - 106--[3]
This compound (DEP)Faeces0.05 - 5 µg/g47 - 62--[3]
Diethyl Thiophosphate (DETP)---1.1 - 9.110.3 - 15.1[4]
Diethyl Dithiophosphate (DEDTP)---4.06 - 6.94.9 - 11.9[4]

Experimental Protocols

Protocol 1: Conventional Derivatization of DEP with PFBBr

This protocol describes a standard method for the derivatization of DEP in an aqueous sample using PFBBr with a phase-transfer catalyst.

Materials:

  • This compound (DEP) standard

  • Pentafluorobenzyl bromide (PFBBr)

  • Toluene

  • Phosphate buffer (pH 6.5)

  • Polymer-bound phase-transfer catalyst (e.g., tri-n-butylmethylphosphonium bromide)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: To 1 mL of the aqueous sample (or standard solution) in a glass vial, add a suitable amount of internal standard.

  • Buffering: Add 1 mL of phosphate buffer (pH 6.5).

  • Addition of Reagents: Add 1 mL of a toluene solution containing PFBBr and the phase-transfer catalyst. The concentration of PFBBr may need to be optimized but is typically in the range of 1-5% (v/v).

  • Reaction: Cap the vial tightly and vortex for 1 minute. Place the vial in a heating block or water bath set to 60-70°C for 1-2 hours.

  • Extraction: After the reaction, allow the vial to cool to room temperature. Centrifuge to separate the phases.

  • Drying: Carefully transfer the upper organic layer (toluene) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried toluene extract is now ready for injection into the GC-MS system.

Protocol 2: Microwave-Assisted Derivatization of DEP with PFBBr

This protocol utilizes microwave energy to accelerate the derivatization reaction, significantly reducing the sample preparation time.

Materials:

  • This compound (DEP) standard

  • Pentafluorobenzyl bromide (PFBBr) solution (3% in acetonitrile)

  • Microwave reactor

  • GC-MS system

Procedure:

  • Sample Preparation: Place the sample containing DEP into a microwave-safe vial.

  • Reagent Addition: Add 250 µL of 3% PFBBr in acetonitrile to the vial.[4]

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate for 5 minutes at 160 W.[4]

  • Cooling and Extraction: After the reaction, allow the vial to cool. The sample can then be directly injected or may require a liquid-liquid extraction step depending on the sample matrix.

  • Analysis: Inject the final extract into the GC-MS system.

Alternative Derivatization Method: Silylation

While PFBBr is the most common derivatizing agent for DEP, silylation offers an alternative approach. Silylation involves replacing the active hydrogen of the phosphate group with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylated derivatives are less polar and more volatile.

General Protocol for Silylation of DEP

Materials:

  • This compound (DEP) standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Acetonitrile (anhydrous)

  • Heating block

  • GC-MS system

Procedure:

  • Sample Preparation: The sample containing DEP must be anhydrous. Lyophilize or evaporate the sample to dryness.

  • Reagent Addition: Add a suitable volume of anhydrous acetonitrile to dissolve the dried residue. Then, add an excess of BSTFA (with 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.

Visualizations

Logical Workflow for DEP Analysis

logical_workflow DEP This compound (DEP) (Polar, Non-volatile) Derivatization Derivatization (e.g., with PFBBr) DEP->Derivatization Necessitates DEP_Derivative DEP Derivative (Non-polar, Volatile) Derivatization->DEP_Derivative Creates GC_Analysis Gas Chromatography (GC) Analysis DEP_Derivative->GC_Analysis Enables Data Quantitative Data GC_Analysis->Data

Caption: Necessity of derivatization for GC analysis of DEP.

Experimental Workflow: Conventional PFBBr Derivatization

conventional_workflow start Start: Aqueous Sample with DEP add_buffer Add pH 6.5 Phosphate Buffer start->add_buffer add_reagents Add PFBBr in Toluene & Phase-Transfer Catalyst add_buffer->add_reagents react Heat at 60-70°C for 1-2 hours add_reagents->react extract Cool & Centrifuge Collect Organic Layer react->extract dry Dry with Na2SO4 extract->dry analyze GC-MS Analysis dry->analyze

Caption: Conventional PFBBr derivatization workflow.

Experimental Workflow: Microwave-Assisted PFBBr Derivatization

microwave_workflow start Start: Sample with DEP add_reagent Add 3% PFBBr in Acetonitrile start->add_reagent microwave Microwave at 160W for 5 minutes add_reagent->microwave cool Cool to Room Temperature microwave->cool analyze GC-MS Analysis cool->analyze

Caption: Microwave-assisted PFBBr derivatization workflow.

Chemical Reaction: Derivatization of DEP with PFBBr

chemical_reaction DEP This compound (HO)P(O)(OCH2CH3)2 Derivative Pentafluorobenzyl this compound (C6F5CH2O)P(O)(OCH2CH3)2 DEP->Derivative + PFBBr PFBBr Pentafluorobenzyl Bromide (C6F5CH2Br) HBr Hydrogen Bromide (HBr)

Caption: Derivatization of this compound with PFBBr.

References

Solid-Phase Extraction of Diethyl Phosphate from Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of diethyl phosphate (DEP) from various environmental matrices, including water, soil, and air. DEP is a primary metabolite of many organophosphate pesticides and flame retardants, making its detection crucial for environmental monitoring and human exposure assessment.

Introduction

Solid-phase extraction is a widely used sample preparation technique that concentrates and purifies analytes from a complex matrix.[1] It offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation.[2] The selection of the appropriate SPE sorbent and elution solvent system is critical for achieving high recovery and reproducible results. This document outlines several validated and commonly employed SPE methods for the extraction of DEP from environmental samples.

Data Presentation: Quantitative Performance of SPE Methods

The following table summarizes the quantitative performance data for various SPE methods for the analysis of organophosphate esters (OPEs), including compounds structurally similar to this compound. It is important to note that specific quantitative data for DEP is limited in the literature; therefore, data for related OPEs is included to provide an estimate of expected performance.

MatrixSPE SorbentElution Solvent(s)Analyte(s)Recovery (%)LODLOQReference(s)
Water C18Ethyl acetate/Dichloromethane (1:1, v/v)Diethyl phthalate (DEP surrogate)79 ± 5--[3]
Polymeric (e.g., Bond Elut PPL)Methanol, AcetonitrileVarious Pesticides>85--[2][4]
Mixed-mode (Reversed-phase and Anion-exchange)Methanol, then 20 mM TBAHS in MethanolDi-substituted organophosphorus species70 - 105-0.2 - 10 ng/L[5]
Magnetic Multi-Walled Carbon NanotubesEthyl AcetateOrganophosphate Esters72.5 - 89.10.038 - 1 µg/L0.10 - 3.59 µg/L[1][6]
Soil Silica gel/Alumina multilayerDichloromethane/Acetone (1:1, v/v)Organophosphate Esters--0.09 - 2.39 ng/g[7]
Dispersive SPE (dSPE) with various sorbentsAcetonitrileVarious Pesticides86.7 - 108.0200 - 500 pg/g-[8]
Air Aminopropyl silica (25 mg)Not specifiedOrganophosphate triestersHigh0.1 - 0.3 ng/m³-[2]
C8 Empore SPE membranesMethanolOrganophosphate Esters>950.4 - 19 pg/m³-[9]

TBAHS: Tetrabutylammonium hydrogen sulphate LOD: Limit of Detection LOQ: Limit of Quantification

  • Data not available

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

Protocol 1: SPE of this compound from Water Samples using C18 Cartridges

This protocol is adapted from methods developed for similar organophosphate compounds.[3][4]

1. Sample Pretreatment:

  • Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.

  • Acidify the sample to a pH < 2 with concentrated sulfuric acid.[4]

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the pretreated water sample (up to 1 L) onto the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.

4. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge thoroughly under a gentle stream of nitrogen or by vacuum for at least 20 minutes.

5. Elution:

  • Elute the retained analytes with 10 mL of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane.[3] Collect the eluate in a clean collection tube.

6. Eluate Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40 °C.

  • Reconstitute the residue in a suitable solvent (e.g., 1 mL of ethyl acetate or mobile phase compatible with the analytical instrument) for analysis by GC-MS or LC-MS/MS.

Protocol 2: SPE of this compound from Soil Samples using a Silica Gel/Alumina Multilayer Cartridge

This protocol is based on a method for the analysis of organophosphate esters in soil.[7]

1. Sample Extraction:

  • Weigh 5-10 g of homogenized soil into a centrifuge tube.

  • Add 10 mL of a 1:1 (v/v) mixture of acetone and hexane and vortex for 1 minute.

  • Extract the sample using ultrasonication for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 5 minutes and collect the supernatant.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the supernatants and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. SPE Cleanup:

  • Prepare a multilayer SPE cartridge by packing a 6 mL SPE tube with 1 g of anhydrous sodium sulfate, followed by 1 g of activated alumina, and finally 1 g of activated silica gel.

  • Condition the cartridge with 10 mL of a 1:1 (v/v) mixture of dichloromethane and acetone.

  • Load the concentrated soil extract onto the conditioned cartridge.

3. Elution:

  • Elute the analytes with 15 mL of a 1:1 (v/v) mixture of dichloromethane and acetone.

4. Eluate Processing:

  • Concentrate the eluate to near dryness and reconstitute in a suitable solvent for instrumental analysis.

Protocol 3: Air Sampling and SPE of this compound using Aminopropyl Silica Cartridges

This protocol is based on a method for sampling organophosphate triesters from indoor air.[2]

1. Air Sampling:

  • Connect an aminopropyl silica SPE cartridge (e.g., 25 mg) to a personal sampling pump.

  • Draw air through the cartridge at a calibrated flow rate (e.g., 1-2 L/min) for a specified duration to achieve the desired sample volume.

2. Sample Extraction (Elution):

  • After sampling, cap the cartridge and transport it to the laboratory for analysis.

  • Directly elute the trapped analytes from the sampling cartridge using a suitable solvent. While the original study does not specify the elution solvent, a common choice for organophosphates from aminopropyl silica is ethyl acetate or a mixture of ethyl acetate and acetone. A typical elution volume would be 2-5 mL.

3. Sample Analysis:

  • The eluate can be directly injected for GC-MS or LC-MS/MS analysis, or concentrated and reconstituted if necessary.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

SPE_Workflow_Water cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Water_Sample Water Sample Filtration Filtration (0.45 µm) Water_Sample->Filtration Acidification Acidification (pH < 2) Filtration->Acidification Conditioning Conditioning (Methanol, Water) Acidification->Conditioning Sample_Loading Sample Loading Conditioning->Sample_Loading Washing Washing (Deionized Water) Sample_Loading->Washing Drying Drying (Nitrogen/Vacuum) Washing->Drying Elution Elution (Ethyl Acetate/DCM) Drying->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis GC-MS or LC-MS/MS Reconstitution->Analysis

Caption: Workflow for SPE of this compound from Water Samples.

SPE_Workflow_Soil cluster_extraction Sample Extraction cluster_spe SPE Cleanup cluster_analysis Analysis Soil_Sample Soil Sample Solvent_Extraction Solvent Extraction (Acetone/Hexane) Soil_Sample->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Conditioning Conditioning (DCM/Acetone) Concentration->Conditioning Sample_Loading Sample Loading Conditioning->Sample_Loading Elution Elution (DCM/Acetone) Sample_Loading->Elution Concentration_Final Concentration Elution->Concentration_Final Reconstitution Reconstitution Concentration_Final->Reconstitution Analysis GC-MS or LC-MS/MS Reconstitution->Analysis

Caption: Workflow for SPE of this compound from Soil Samples.

SPE_Workflow_Air cluster_sampling Air Sampling cluster_extraction_analysis Extraction & Analysis Air_Sample Air Sample SPE_Cartridge_Sampling Sampling onto Aminopropyl Silica Cartridge Air_Sample->SPE_Cartridge_Sampling Elution Direct Elution SPE_Cartridge_Sampling->Elution Analysis GC-MS or LC-MS/MS Elution->Analysis

References

Application Notes and Protocols: Diethyl Phosphate in the Michaelis-Becker Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Michaelis-Becker reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus (C-P) bond, leading to the synthesis of a wide array of phosphonates. This document provides detailed application notes and protocols on the use of diethyl phosphate (commonly known as diethyl phosphite) in this reaction. It is tailored for researchers, scientists, and professionals in drug development, offering insights into its applications, experimental procedures, and the biological significance of the resulting phosphonate compounds.

Introduction

The Michaelis-Becker reaction involves the deprotonation of a dialkyl phosphite, such as diethyl phosphite, by a base to form a phosphonate anion. This anion then acts as a nucleophile, attacking an electrophilic substrate, typically an alkyl halide, to yield a dialkyl alkylphosphonate.[1] This reaction is of significant interest in medicinal chemistry as phosphonates are stable analogs of natural phosphates and can act as potent enzyme inhibitors.[2] For instance, phosphonate-containing drugs like Adefovir Dipivoxil are crucial in antiviral therapies.[3][4]

Data Presentation

The yield of the Michaelis-Becker reaction is influenced by various factors including the nature of the alkyl halide, the base used, the solvent, and the reaction temperature. Below is a summary of reported yields for the reaction of this compound with various alkylating agents.

Alkyl Halide/ElectrophileBaseSolventTemperature (°C)Yield (%)Reference
Methyl IodideSodium HydroxideDichloromethane/Water (PTC)Reflux>80[5]
Benzyl BromideSodium HydrideDMFNot SpecifiedHigh[6]
Ethyl N-acylimidatesPotassium CarbonateDichloromethane-40 to RTup to 95%[7]
ChloroacetonitrileNot specified (Arbuzov)Not specifiedNot specifiedNot specified[8]
Diethyl p-toluenesulfonyloxymethanephosphonateSodium tert-ButoxideNot specifiedNot specifiedConsistent high yields[6]
Benzyl halidesPalladium(0) catalystNot specifiedNot specifiedGood[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Diethyl Alkylphosphonates

This protocol outlines a general method for the synthesis of diethyl alkylphosphonates via the Michaelis-Becker reaction.

Materials:

  • Diethyl phosphite

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., sodium hydride, sodium tert-butoxide, potassium carbonate)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated ammonium chloride solution)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a stirred solution of diethyl phosphite (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the phosphonate anion.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.0 eq) dropwise.

  • Let the reaction mixture warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure diethyl alkylphosphonate.

Protocol 2: Synthesis of Diethyl (cyanomethyl)phosphonate

This protocol describes the synthesis of diethyl (cyanomethyl)phosphonate, a versatile intermediate in organic synthesis.[8][10]

Materials:

  • Triethyl phosphite

  • Chloroacetonitrile

  • Tetrabutylammonium iodide (catalyst)

Procedure:

  • Transfer chloroacetonitrile into a reaction vessel equipped with a stirrer and a dropping funnel.

  • Add a catalytic amount of tetrabutylammonium iodide.

  • Heat the mixture and add triethyl phosphite dropwise while maintaining the internal temperature.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or GC-MS).

  • The crude product can be purified by vacuum distillation to yield pure diethyl (cyanomethyl)phosphonate.[8]

Mandatory Visualization

Signaling Pathway: Inhibition of Viral DNA Polymerase by Phosphonate Antivirals

Many phosphonate-based antiviral drugs, whose synthesis often involves the Michaelis-Becker reaction, function by inhibiting viral DNA polymerase. These drugs act as analogs of pyrophosphate, a natural substrate in the DNA polymerization process.[9][11] The following diagram illustrates the mechanism of action.

Inhibition_of_Viral_DNA_Polymerase cluster_synthesis Drug Synthesis cluster_cellular_action Cellular Mechanism of Action DiethylPhosphate This compound MichaelisBecker Michaelis-Becker Reaction DiethylPhosphate->MichaelisBecker PhosphonateDrug Phosphonate Drug Precursor MichaelisBecker->PhosphonateDrug ProdrugFormation Prodrug Formation PhosphonateDrug->ProdrugFormation ActiveDrug Active Phosphonate Antiviral Drug ProdrugFormation->ActiveDrug ActiveDrug_c Active Phosphonate Antiviral Drug ViralDNAPolymerase Viral DNA Polymerase ActiveDrug_c->ViralDNAPolymerase Inhibits GrowingDNA Growing Viral DNA Strand ViralDNAPolymerase->GrowingDNA Incorporates dNTPs ReplicationBlocked Viral Replication Blocked ViralDNAPolymerase->ReplicationBlocked dNTPs Deoxynucleotide Triphosphates (dNTPs) dNTPs->ViralDNAPolymerase DNA_Template Viral DNA Template DNA_Template->ViralDNAPolymerase Pyrophosphate Pyrophosphate (PPi) GrowingDNA->Pyrophosphate Releases

Caption: Synthesis and mechanism of a phosphonate antiviral drug.

Experimental Workflow: Synthesis and Purification of Diethyl Phosphonates

The following diagram outlines a typical experimental workflow for the synthesis and purification of diethyl phosphonates using the Michaelis-Becker reaction.

Experimental_Workflow Start Start: Reagents & Glassware Setup Reaction Michaelis-Becker Reaction (Base + this compound + Alkyl Halide) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Drying Drying and Solvent Removal Workup->Drying Purification Purification (Vacuum Distillation or Column Chromatography) Drying->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End End: Pure Diethyl Phosphonate Analysis->End

Caption: Workflow for diethyl phosphonate synthesis.

Conclusion

The Michaelis-Becker reaction utilizing this compound is a robust and versatile method for the synthesis of a diverse range of phosphonates. Its application in the preparation of biologically active molecules, particularly antiviral agents, underscores its importance in drug discovery and development. The protocols and data presented herein provide a valuable resource for researchers aiming to employ this reaction in their synthetic endeavors. Careful optimization of reaction conditions is crucial for achieving high yields and purity of the desired phosphonate products.

References

Application Notes and Protocols: Diethyl Phosphite in the Synthesis of Phosphonate Esters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphonate esters are a critical class of organophosphorus compounds, recognized for their wide-ranging applications in medicinal chemistry, materials science, and agriculture. They are synthetic analogues of phosphate esters where a non-hydrolyzable P-C bond replaces the labile P-O bond. This structural modification imparts enhanced stability and unique biological activities.

A key precursor in the synthesis of phosphonate esters is diethyl phosphite , also known as diethyl phosphonate. It is important to distinguish this reagent from diethyl phosphate. Diethyl phosphite, with the formula (C₂H₅O)₂P(O)H, possesses a reactive P-H bond that is central to many C-P bond-forming reactions.[1] In contrast, this compound, (C₂H₅O)₂P(O)OH, is a phosphoric acid diester and is not typically the primary reagent for generating the core phosphonate structure. This document will focus on the applications of diethyl phosphite as the versatile and principal reagent in the synthesis of various phosphonate esters.

Michaelis-Becker and Related Alkylation Reactions

The Michaelis-Becker reaction is a classic method for forming alkyl phosphonates. It involves the deprotonation of diethyl phosphite to generate a nucleophilic phosphite anion, which then displaces a halide from an alkyl halide.[1]

Michaelis_Becker reagent1 Diethyl Phosphite ((EtO)₂P(O)H) intermediate Diethyl Phosphite Anion ((EtO)₂P(O)⁻) reagent1->intermediate + Base reagent2 Base (e.g., NaH, KOtBu) product Diethyl Alkylphosphonate ((EtO)₂P(O)R) intermediate->product + R-X reagent3 Alkyl Halide (R-X) Kabachnik_Fields cluster_reactants Reactants cluster_pathways Reaction Pathways Aldehyde Aldehyde/Ketone (R¹CHO) Imine Imine Intermediate (R¹CH=NR²) Aldehyde->Imine + Amine - H₂O Hydroxy α-Hydroxyphosphonate ((EtO)₂P(O)CH(OH)R¹) Aldehyde->Hydroxy + Diethyl Phosphite Amine Amine (R²NH₂) DEP Diethyl Phosphite ((EtO)₂P(O)H) Product α-Aminophosphonate ((EtO)₂P(O)CH(R¹)NHR²) Imine->Product + Diethyl Phosphite (Pudovik Route) Hydroxy->Product + Amine - H₂O HWE_Workflow cluster_reagent_prep Step 1: Reagent Synthesis cluster_olefination Step 2: Olefination DEP Diethyl Phosphite PhosphonateEster Stabilized Phosphonate Ester ((EtO)₂P(O)CH₂CO₂Et) DEP->PhosphonateEster + Base, then + Alkyl Halide AlkylHalide α-Halo Ester (e.g., BrCH₂CO₂Et) Carbanion Phosphonate Carbanion PhosphonateEster->Carbanion + Base Base Base (NaH) Alkene (E)-Alkene (RCH=CHCO₂Et) Carbanion->Alkene + Aldehyde Byproduct Phosphate Byproduct ((EtO)₂PO₂⁻ Na⁺) Carbanion->Byproduct elimination Aldehyde Aldehyde/Ketone (RCHO) Hirao_Reaction reagent1 Diethyl Phosphite ((EtO)₂P(O)H) product Diethyl Arylphosphonate ((EtO)₂P(O)Ar) reagent1->product reagent2 Aryl Halide (Ar-X) reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product cat. base Base (e.g., Et₃N) base->product

References

Application Notes and Protocols: Diethyl Phosphate Derivatives in Flame Retardant Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of diethyl phosphate derivatives, particularly aluminum diethylphosphinate (AlPi), in the synthesis of halogen-free flame retardants. It includes experimental protocols, performance data for various polymeric systems, and diagrams illustrating synthesis and mechanisms of action. Organophosphorus compounds are increasingly utilized as effective alternatives to halogenated flame retardants due to their lower toxicity and environmental impact.[1][2] They can act in both the condensed phase by promoting the formation of a protective char layer and in the gas phase by inhibiting combustion reactions.[3][4][5]

Key Flame Retardant: Aluminum Diethylphosphinate (AlPi)

Aluminum diethylphosphinate (AlPi), a salt of diethylphosphinic acid, is a widely used and effective phosphorus-based flame retardant.[6] It demonstrates high efficiency in various polymers, including polyamides (PA), polyesters (e.g., PBT), epoxy resins (EP), and polyurethane foams (PUF).[7][8][9] AlPi primarily functions through a gas-phase mechanism but also contributes to condensed-phase activity, especially when used with synergists.[10]

Experimental Protocol: Synthesis of Aluminum Diethylphosphinate

The following protocol is based on a multi-step synthesis method.[6]

Step 1: Synthesis of Di-trimethylsiloxy Phosphorus

  • In a reaction vessel, mix ammonium hypophosphite with an organic solvent (e.g., methylbenzene).

  • Add a catalyst, such as trifluoromethanesulfonic acid.

  • Heat the solution to 80–130 °C.

  • Under reflux, slowly add hexamethyldisilazane (HMDS) dropwise. The molar ratio of ammonium hypophosphite to HMDS should be approximately 1:1.2.

  • Continue the reaction under reflux for 8.5–9.5 hours until the reaction solution separates into layers.

  • Filter the organic layer to obtain di-trimethylsiloxy phosphorus.

Step 2: Synthesis of Diethyl Phosphinic Acid

  • Transfer the di-trimethylsiloxy phosphorus to a pressure reaction kettle.

  • Introduce ethylene and hydrogen bromide gas into the kettle. Use nitrogen to maintain reaction pressure.

  • After the reaction is complete, perform reduced-pressure distillation to remove the solvent.

  • Add water to the solution to dissolve the intermediate product and separate the aqueous layer, which contains the diethyl phosphinic acid solution.

Step 3: Preparation of Aluminum Diethylphosphinate

  • Adjust the pH of the diethyl phosphinic acid solution to 3.0 ±0.2 using sulfuric acid.

  • Slowly add an aqueous solution of an aluminum source, such as aluminum sulfate, dropwise to the phosphinic acid solution.

  • The aluminum diethylphosphinate will precipitate out of the solution.

  • Filter, wash, and dry the precipitate to obtain the final product.

Performance Data of AlPi in Various Polymers

The addition of AlPi, often in combination with synergists like melamine polyphosphate (MPP) or aluminum hydroxide (ATH), significantly enhances the flame retardancy of polymers.

Polymer SystemFlame Retardant Loading (wt%)LOI (%)UL-94 RatingKey Findings
Epoxy Resin (EP) 3.2% AlPi, 1.6% MPP, 0.2% Al₂O₃33.5V-0Synergistic effects between AlPi, MPP, and Al₂O₃ lead to excellent flame retardancy and smoke suppression.[7]
Rigid PU Foam (RPUF) 30% ADP (AlPi)23.0V-1ADP significantly enhances flame retardancy by promoting the formation of a compact and aromatic char structure.[8]
Low-Density PE (LDPE) 20% PF@ADP (3:7 ratio)30.7V-1Microencapsulation of ADP with phenol-formaldehyde (PF) resin improves flame retardancy and mechanical properties.[11]
Polybutylene Terephthalate (PBT) Not specifiedNot specifiedV-0AlPi acts in the condensed phase to form a consistent char, showing the best flame retardant results compared to other additives.[9]
Unsaturated Polyester (UPR) 15% AlPi, 10% ATH30.0V-0A combination of AlPi and ATH at a 3:2 ratio shows significant synergistic flame retardant effects.[9]

Synthesis of Other this compound-Derived Flame Retardants

Diethyl Allylphosphonate

Diethyl allylphosphonate is a reactive flame retardant that can be copolymerized into polymer backbones. It is synthesized via the Michaelis-Arbuzov reaction.[3][12]

Experimental Protocol: Synthesis of Diethyl Allylphosphonate [12]

  • Set up a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and a dropping funnel. Purge the system with nitrogen.

  • Add triethyl phosphite (0.1 mol), a catalyst (e.g., NaI, 0.1g), a polymerization inhibitor (e.g., hydroquinone, 0.01g), and a solvent (e.g., diglyme, 150 ml) to the flask.

  • Heat the mixture to 130 °C.

  • Slowly and uniformly inject allyl chloride (0.14 mol) into the mixture over 5 hours.

  • After the addition is complete, raise the temperature to 140 °C and maintain for 4 hours.

  • Recover the excess allyl chloride by distillation.

  • Remove the solvent by distillation under reduced pressure to obtain the final product.

  • The reported yield is ~82.5%, with a boiling point of 223 °C.

Schiff-Base Polyphosphate Ester (SPE)

Novel intumescent flame retardants can be synthesized by reacting this compound derivatives with Schiff bases, followed by polycondensation.[13]

Experimental Protocol: Synthesis of a Schiff-Base Polyphosphate Ester [13]

  • Schiff Base Formation: Synthesize a functionalized Schiff base (e.g., by reacting an aldehyde with an amine).

  • Phosphonate Formation: React diethyl phosphite (DEP) with the functionalized Schiff base. This step typically involves an addition reaction across the C=N bond.

  • Melt Polycondensation: Subject the resulting phosphonate to melt polycondensation with a diacid chloride (e.g., phenylphosphonic dichloride) to form the final polymeric flame retardant.

  • When incorporated into thermoplastic polyurethane (TPU) at just 5 wt%, the resulting flame-retarded TPU can achieve a UL-94 V-0 rating and an LOI of 29%.[13]

Diagrams and Visualizations

Synthesis and Mechanism

The following diagrams illustrate a representative synthesis pathway and the general mechanism of action for phosphorus-based flame retardants.

G cluster_synthesis Synthesis of Aluminum Diethylphosphinate (AlPi) A Ammonium Hypophosphite + Hexamethyldisilazane B Di-trimethylsiloxy Phosphorus A->B Reflux, 80-130°C D Diethyl Phosphinic Acid B->D Pressure Reactor C Ethylene + HBr C->D F Aluminum Diethylphosphinate (AlPi) D->F pH Adjustment, Precipitation E Aluminum Sulfate E->F

Caption: Workflow for the synthesis of Aluminum Diethylphosphinate (AlPi).

G cluster_mechanism Flame Retardant Mechanism of Phosphorus Compounds cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer Matrix Radicals H•, OH• (Fuel for Fire) Polymer->Radicals Pyrolysis Heat Heat Heat->Polymer FR Phosphorus FR (e.g., AlPi) Heat->FR FR_solid FR Decomposition FR->FR_solid P_Radicals PO•, HPO• (Phosphorus Radicals) FR->P_Radicals Volatilization Char Protective Char Layer (Barrier Effect) Dehydration Polyphosphoric Acid (Dehydration Agent) Dehydration->Char FR_solid->Dehydration Quench Flame Inhibition (Quenching) Radicals->Quench P_Radicals->Quench

Caption: Dual-action flame retardant mechanism of phosphorus compounds.

Experimental Workflow

The evaluation of a new flame retardant follows a standardized workflow to ensure comprehensive characterization of its performance.

G cluster_workflow Experimental Workflow for FR Performance Evaluation Prep 1. Sample Preparation (Polymer + FR Blending) Process 2. Processing (e.g., Injection Molding, Foaming) Prep->Process Thermal 3. Thermal Stability Analysis Process->Thermal Flammability 4. Flammability Testing Process->Flammability TGA Thermogravimetric Analysis (TGA) Thermal->TGA FTIR TG-FTIR (Evolved Gas Analysis) TGA->FTIR LOI Limiting Oxygen Index (LOI) Flammability->LOI UL94 UL-94 Vertical Burning Test Flammability->UL94 Cone Cone Calorimeter Test (HRR, THR, etc.) Flammability->Cone Analysis 5. Mechanistic Analysis UL94->Analysis Cone->Analysis SEM SEM of Char Residue Analysis->SEM

Caption: Standard workflow for evaluating flame retardant performance.

References

Protocol for Quantifying Diethyl Phosphate in Human Serum: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl phosphate (DEP) is a primary metabolite of numerous organophosphate (OP) pesticides, a class of compounds widely used in agriculture and residential settings. Human exposure to OP pesticides can occur through various routes, including ingestion of contaminated food and water, inhalation, and dermal contact. Once in the body, parent OP compounds are metabolized to dialkyl phosphates (DAPs), such as DEP, which can be measured in biological fluids as biomarkers of exposure. Quantification of DEP in human serum provides a valuable tool for assessing recent exposure to a broad range of OP pesticides, understanding their toxicokinetics, and evaluating potential health risks. This application note provides detailed protocols for the quantification of DEP in human serum using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with information on the toxicological significance of OP exposure.

Toxicological Significance of Organophosphate Exposure

The primary mechanism of toxicity for organophosphate pesticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[1] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems.[1][2] This overstimulation can lead to a range of acute and chronic health effects, from mild symptoms like headache and nausea to severe outcomes including respiratory failure, seizures, and death.[2][3] Chronic low-level exposure has been associated with neurological and developmental disorders.

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by organophosphates.

G cluster_synapse Cholinergic Synapse cluster_inhibition Organophosphate Inhibition Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by ACh_Accumulation Acetylcholine Accumulation Nerve_Impulse Nerve Impulse Continuation ACh_Receptor->Nerve_Impulse Initiates Choline Choline Acetate Acetate AChE->Choline AChE->Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Organophosphate Organophosphate Organophosphate->AChE Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation Leads to Toxic_Effects Toxic Effects (Cholinergic Crisis) Overstimulation->Toxic_Effects

Caption: Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Quantitative Data Presentation

Data on this compound (DEP) concentrations in human serum is limited in publicly available literature, with many studies focusing on urine as the primary matrix for biomonitoring. The following tables summarize available data for DEP and related compounds in various human biological matrices to provide context for expected concentration ranges.

Table 1: this compound (DEP) Levels in Human Biomonitoring Studies

Population GroupMatrixConcentration RangeCommentsReference(s)
General Population (USA)UrineGeometric Mean: 2.47 ppbData from CDC biomonitoring studies.
General Population (Australia)UrineMedian: 3 µg/LNon-occupationally exposed individuals.
Occupationally ExposedHairMedian: 812.9 pg/mgSignificantly higher than the general population.

Table 2: Total Diethylphosphorus Metabolites in Serum of Poisoned Individuals

Study PopulationMatrixParameterConcentration/ValueCommentsReference(s)
Phosalone Poisoning CasesSerumElimination Half-Time3.4 and 38.6 hours (two individuals)Represents the clearance of total diethylphosphorus metabolites.[4]

Experimental Protocols

The following sections provide detailed protocols for the quantification of DEP in human serum using GC-MS and LC-MS/MS.

Sample Collection and Handling

Proper sample collection and handling are crucial for accurate quantification of DEP.

  • Blood Collection: Collect whole blood into serum separator tubes (SSTs).

  • Clotting: Allow the blood to clot at room temperature for at least 30 minutes.

  • Centrifugation: Centrifuge the tubes at 1,000-2,000 x g for 15 minutes at 4°C to separate the serum.

  • Aliquoting: Carefully transfer the serum into pre-labeled, clean polypropylene tubes. Avoid disturbing the buffy coat.

  • Storage: Store serum samples at -80°C until analysis to minimize degradation of the analyte.

Experimental Workflow Overview

The general workflow for the analysis of DEP in human serum is depicted below.

G Sample_Collection Serum Sample Collection & Storage Sample_Prep Sample Preparation (Extraction) Sample_Collection->Sample_Prep Derivatization Derivatization (for GC-MS) Sample_Prep->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Sample_Prep->Analysis LC-MS/MS Path Derivatization->Analysis GC-MS Path Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: General workflow for DEP analysis in human serum.

Protocol 1: Quantification of DEP by GC-MS

This protocol involves extraction, derivatization, and analysis by Gas Chromatography-Mass Spectrometry.

1. Materials and Reagents

  • This compound (DEP) analytical standard

  • Internal Standard (e.g., deuterated DEP)

  • Pentafluorobenzyl bromide (PFBBr) derivatizing agent

  • Solvents: Acetonitrile, Dichloromethane, Hexane (all HPLC or GC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode anion exchange)

  • Reagents for buffering solutions (e.g., potassium carbonate)

  • Anhydrous sodium sulfate

  • Nitrogen gas for evaporation

2. Sample Preparation: Solid Phase Extraction (SPE)

  • Thaw Serum: Thaw the frozen serum samples on ice.

  • Spike Internal Standard: To 1 mL of serum, add the internal standard solution and vortex briefly.

  • Condition SPE Cartridge: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Load Sample: Load the serum sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 3 mL of deionized water to remove interferences.

  • Dry: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.

  • Elute: Elute the DEP with 3 mL of acetonitrile or another suitable organic solvent.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen.

3. Derivatization

  • Reconstitute: Reconstitute the dried extract in 100 µL of acetonitrile.

  • Add Reagents: Add 50 µL of a catalyst solution (e.g., 1% potassium carbonate) and 50 µL of PFBBr solution (e.g., 10% in acetonitrile).

  • Incubate: Cap the vial tightly and incubate at 60-70°C for 1 hour.

  • Cool: Allow the reaction mixture to cool to room temperature.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute for Injection: Reconstitute the derivatized sample in 100 µL of hexane or another appropriate solvent for GC injection.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MS or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar

  • Injection Volume: 1-2 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 25°C/min to 150°C

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 3: Example SIM Parameters for PFB-derivatized DEP

AnalyteQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
DEP-PFB Derivative181155, 211

Note: Specific ions and retention times should be determined empirically using analytical standards.

Protocol 2: Quantification of DEP by LC-MS/MS

This protocol involves extraction and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry, which often does not require derivatization.

1. Materials and Reagents

  • This compound (DEP) analytical standard

  • Internal Standard (e.g., deuterated DEP)

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

  • Formic acid or Ammonium formate (for mobile phase modification)

  • Liquid-Liquid Extraction (LLE) solvents (e.g., Ethyl acetate, Dichloromethane)

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Thaw Serum: Thaw the frozen serum samples on ice.

  • Spike Internal Standard: To 0.5 mL of serum in a glass tube, add the internal standard solution and vortex briefly.

  • Add Extraction Solvent: Add 2 mL of ethyl acetate (or another suitable solvent).

  • Vortex: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge: Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with another 2 mL of ethyl acetate.

  • Combine and Evaporate: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute for Injection: Reconstitute the dried extract in 200 µL of the initial mobile phase composition.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), negative mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 4: Example MRM Transitions for DEP

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DEP (Quantifier)153.079.015
DEP (Qualifier)153.097.010

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Conclusion

The quantification of this compound in human serum is a critical tool for assessing exposure to organophosphate pesticides. Both GC-MS and LC-MS/MS offer sensitive and specific methods for this analysis. The choice between the two techniques will depend on the available instrumentation, desired sample throughput, and the need for derivatization. The protocols provided in this application note offer a detailed guide for researchers to establish and validate a robust method for DEP quantification in their laboratories. Accurate measurement of DEP will contribute to a better understanding of the extent of human exposure to OP pesticides and aid in the assessment of associated health risks.

References

Application Note: Determination of Diethyl Phosphate in Aqueous Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethyl phosphate (DEP) is a dialkyl phosphate ester and a primary metabolite of several organophosphate pesticides and industrial chemicals. Monitoring its presence in various matrices is crucial for assessing human exposure and environmental contamination. While gas chromatography (GC) methods for DEP analysis are common, they often necessitate derivatization steps. High-performance liquid chromatography (HPLC) offers a direct and robust alternative for the analysis of polar compounds like DEP. This application note presents a detailed protocol for the determination of this compound in aqueous samples using reverse-phase HPLC with UV detection.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and a phosphoric acid-buffered aqueous solution. The acidic mobile phase ensures that DEP is in a non-ionized form, promoting its retention on the nonpolar stationary phase. Detection is performed using a UV detector at a low wavelength, as DEP lacks a significant chromophore. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known standard.

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • pH meter.

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., polymeric reversed-phase).

    • Vortex mixer.

    • Centrifuge.

    • Syringe filters (0.45 µm).

  • Reagents:

    • This compound (DEP) analytical standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Phosphoric acid (85%, analytical grade).

    • Sodium hydroxide (for pH adjustment).

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock standard with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Sample Preparation (Solid-Phase Extraction)
  • Sample Pre-treatment: Centrifuge the aqueous sample at 4000 rpm for 10 minutes to remove any particulate matter. Adjust the pH of the supernatant to approximately 2.5 using phosphoric acid.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water (pH 2.5).

  • Sample Loading: Load 10 mL of the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any interfering polar impurities.

  • Elution: Elute the retained this compound with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 30% B

    • 10-12 min: 30% to 5% B

    • 12-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

Data Presentation

The following table summarizes the expected performance characteristics of this HPLC method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterResult
Retention Time (min) ~ 6.5
Linearity (R²) > 0.999
Concentration Range (µg/mL) 0.5 - 50
Limit of Detection (LOD) (µg/mL) 0.15
Limit of Quantification (LOQ) (µg/mL) 0.5
Recovery (%) 92 - 105
Precision (RSD %) < 5

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection Aqueous Sample Collection Centrifugation Centrifugation SampleCollection->Centrifugation pH_Adjustment pH Adjustment to ~2.5 Centrifugation->pH_Adjustment Sample_Loading Sample Loading onto SPE pH_Adjustment->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol & Water) SPE_Conditioning->Sample_Loading Washing Washing (Water) Sample_Loading->Washing Elution Elution (Methanol) Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_Injection Injection into HPLC Filtration->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection at 210 nm Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification using Standard Curve Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable and direct approach for the quantification of this compound in aqueous samples. The sample preparation protocol using solid-phase extraction allows for effective pre-concentration and cleanup of the analyte. This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring who require a robust and sensitive technique for the analysis of this compound without the need for derivatization. For enhanced sensitivity and selectivity, this method can be adapted for use with a mass spectrometry (MS) detector by replacing the phosphoric acid in the mobile phase with a volatile acid like formic acid.[1]

References

Application Note: A Sensitive Analytical Method for the Determination of Diethyl Phosphate in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethyl phosphate (DEP) is a primary metabolite of several widely used organophosphorus pesticides, such as chlorpyrifos, diazinon, and parathion. Its presence in food is an indicator of exposure to these parent pesticides. Due to the potential health risks associated with organophosphate exposure, regulatory bodies worldwide have established maximum residue limits (MRLs) for parent pesticides in various food commodities. Therefore, a sensitive and reliable analytical method for the determination of DEP in diverse food matrices is crucial for ensuring food safety and protecting consumer health.

This application note details a robust and sensitive analytical methodology for the quantification of this compound in a variety of food matrices, including fruits, vegetables, cereals, and oils. The described protocols are intended for researchers, scientists, and professionals in the field of drug development and food safety analysis.

Principle

The analytical workflow is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, followed by instrumental analysis using either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The QuEChERS method allows for efficient extraction and cleanup of the polar DEP metabolite from complex food matrices. LC-MS/MS offers high sensitivity and selectivity for the direct analysis of DEP, while GC-MS/MS, after a derivatization step, provides an alternative robust analytical technique.

Apparatus and Reagents

  • Apparatus:

    • High-speed blender or homogenizer

    • Centrifuge capable of 5000 x g

    • Vortex mixer

    • Analytical balance (0.1 mg sensitivity)

    • Syringe filters (0.22 µm)

    • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

    • GC-MS/MS system (e.g., Agilent, Shimadzu, Thermo Fisher)

  • Reagents:

    • Acetonitrile (ACN), HPLC or MS grade

    • Methanol (MeOH), HPLC or MS grade

    • Water, deionized or Milli-Q

    • Formic acid, 98% or higher purity

    • Ammonium formate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Sodium chloride (NaCl)

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • Graphitized carbon black (GCB) sorbent (for high chlorophyll content matrices)

    • This compound (DEP) analytical standard

    • This compound-d10 (DEP-d10) internal standard

    • Pentafluorobenzyl bromide (PFBBr) for GC-MS derivatization

    • Sodium carbonate (for derivatization)

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS protocol is employed for the extraction and cleanup of DEP from various food matrices.[1][2][3]

4.1.1. For Fruits and Vegetables (High Water Content)

  • Homogenize a representative portion of the sample.

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a known amount of DEP-d10 internal standard solution.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts (4 g anhydrous MgSO₄ and 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 5000 x g for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA. For samples with high pigment content (e.g., spinach, bell peppers), add 50 mg of GCB.

  • Vortex for 30 seconds.

  • Centrifuge at 5000 x g for 5 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for analysis.

4.1.2. For Cereals (Low Water Content)

  • Grind the cereal sample to a fine powder.

  • Weigh 5 g (± 0.05 g) of the powdered sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and let it sit for 30 minutes to rehydrate the sample.

  • Follow steps 3-12 from the protocol for fruits and vegetables (Section 4.1.1).

4.1.3. For Oily Matrices (e.g., Vegetable Oils, Nuts)

  • Weigh 5 g (± 0.05 g) of the oil or homogenized nut sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and a known amount of DEP-d10 internal standard.

  • Vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts (4 g anhydrous MgSO₄ and 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 5000 x g for 5 minutes.

  • Place the tubes in a freezer at -20°C for at least 2 hours to freeze out the lipids.

  • Quickly decant the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.

  • Follow steps 10-12 from the protocol for fruits and vegetables (Section 4.1.1).

Instrumental Analysis

4.2.1. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase:

    • A: 5 mM ammonium formate in water with 0.1% formic acid

    • B: 5 mM ammonium formate in methanol with 0.1% formic acid

  • Gradient: A typical gradient would be to start at 5% B, ramp up to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration. The total run time is typically under 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS/MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DEP 153.078.915
153.0125.010
DEP-d10 163.081.915

4.2.2. GC-MS/MS Analysis (after Derivatization)

Since DEP is a polar and non-volatile compound, a derivatization step is required for GC-MS analysis.[4][5]

  • Derivatization Protocol:

    • Take 100 µL of the final QuEChERS extract and evaporate to dryness under a gentle stream of nitrogen.

    • Add 100 µL of acetonitrile, 20 µL of 100 mg/mL sodium carbonate solution, and 10 µL of 10% (v/v) PFBBr in acetonitrile.

    • Cap the vial and heat at 70°C for 1 hour.

    • After cooling, add 200 µL of hexane and 200 µL of water, and vortex for 30 seconds.

    • Transfer the upper hexane layer to an autosampler vial for GC-MS/MS analysis.

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A low-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) is recommended.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp 1: 25 °C/min to 150 °C.

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • MS/MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MRM Transitions for PFB-DEP derivative:

Analyte (Derivative)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PFB-DEP 33418115
33415320

Data Presentation

The following table summarizes the expected quantitative performance data for the analysis of this compound in various food matrices using the described LC-MS/MS method.

Food MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Apples 0.51.595< 10
Grapes 0.51.592< 10
Lettuce 1.03.088< 15
Tomatoes 0.82.593< 10
Wheat Flour 1.55.085< 15
Rice 1.55.087< 15
Olive Oil 2.06.082< 20
Peanuts 2.57.580< 20

Note: The presented data are typical values and may vary depending on the specific instrument and laboratory conditions. Method validation should be performed in-house to establish actual performance characteristics.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Acetonitrile Extraction + Internal Standard Homogenization->Extraction Salting_out Salting Out (MgSO4, NaCl) Extraction->Salting_out Centrifugation1 Centrifugation Salting_out->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, C18, GCB) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Derivatization Derivatization (for GC-MS/MS) Filtration->Derivatization Quantification Quantification LC_MSMS->Quantification GC_MSMS GC-MS/MS Analysis Derivatization->GC_MSMS GC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall workflow for the analysis of this compound in food samples.

LC_MSMS_Workflow Sample_Extract Sample Extract LC_Separation Liquid Chromatography (C18 Column) Sample_Extract->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_System Data System Detector->Data_System

Caption: Logical workflow of the LC-MS/MS analysis for this compound.

GC_MSMS_Workflow Derivatized_Sample Derivatized Sample Extract GC_Separation Gas Chromatography (DB-5ms Column) Derivatized_Sample->GC_Separation EI Electron Ionization GC_Separation->EI Q1 Quadrupole 1 (Precursor Ion Selection) EI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_System Data System Detector->Data_System

Caption: Logical workflow of the GC-MS/MS analysis for this compound.

References

Application Notes and Protocols: Diethyl Phosphate as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of diethyl phosphate and its close derivatives as precursors in the synthesis of valuable pharmaceutical intermediates. The following sections outline key synthetic methods, present quantitative data, and provide visualizations of reaction pathways and experimental workflows.

Introduction

This compound (DEP) and its related compounds, such as diethyl phosphite, are versatile reagents in organic synthesis, serving as key building blocks for a variety of pharmaceutical intermediates. Their utility lies in the introduction of the phosphonate functional group, which can act as a stable mimic of phosphate esters found in numerous biological molecules. This bioisosterism imparts unique pharmacological properties to the resulting compounds, leading to the development of potent enzyme inhibitors, as well as antiviral and antimicrobial agents.[1][2][3][4][5][6][7][8] This document details the application of this compound and its precursors in the synthesis of three important classes of pharmaceutical intermediates: 2,3-dihydroquinolin-4(1H)-ones, diethyl benzylphosphonates, and α-aminophosphonates.

This compound-Catalyzed Synthesis of 2,3-Dihydroquinolin-4(1H)-ones

2,3-Dihydroquinolin-4(1H)-ones are a class of heterocyclic compounds that form the core structure of various biologically active molecules, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[9][10][11][12] A one-pot synthesis catalyzed by this compound provides an efficient and transition-metal-free method for their preparation.[13][14]

Reaction Principle

The reaction proceeds via an intermolecular aldol condensation of a 2-aminoacetophenone with an aldehyde, followed by a hydrogen bond-driven intramolecular cyclization, catalyzed by this compound.[13][14]

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones
  • To a solution of 2-aminoacetophenone (0.5 mmol) and a substituted aldehyde (0.6 mmol) in N,N-dimethylformamide (DMF, 2.0 mL) in a sealed tube, add this compound (DEP, 0.1 mmol, 20 mol%).

  • Stir the reaction mixture at 100 °C for the time specified in Table 1.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) to the mixture and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Data Presentation

The following table summarizes the yields for the synthesis of various 2,3-dihydroquinolin-4(1H)-one derivatives using the this compound-catalyzed one-pot reaction.

EntryAldehyde (R group)Time (h)Yield (%)
1C₆H₅684
24-MeC₆H₄882
34-MeOC₆H₄1078
44-FC₆H₄681
54-ClC₆H₄683
64-BrC₆H₄680
73-BrC₆H₄875
82-ClC₆H₄1265
92-Naphthyl1271
102-Thienyl1248

Table 1: Synthesis of 2,3-dihydroquinolin-4(1H)-one derivatives.

Visualization

G cluster_workflow Experimental Workflow: Synthesis of 2,3-Dihydroquinolin-4(1H)-ones start Start reactants Mix 2-aminoacetophenone, aldehyde, DEP in DMF start->reactants heat Heat at 100°C reactants->heat monitor Monitor by TLC heat->monitor workup Aqueous workup and extraction with EtOAc monitor->workup purify Column chromatography workup->purify product 2,3-Dihydroquinolin-4(1H)-one purify->product

Caption: Workflow for the synthesis of 2,3-dihydroquinolin-4(1H)-ones.

Synthesis of Diethyl Benzylphosphonate

Diethyl benzylphosphonate is a versatile intermediate used in the synthesis of various biologically active compounds, including those with antimicrobial properties.[15][16][17] A straightforward synthesis involves the reaction of benzylphosphonic acid with triethyl orthoacetate.[18][19]

Reaction Principle

This reaction is an esterification of benzylphosphonic acid using triethyl orthoacetate, which acts as both a reagent and a water scavenger, driving the reaction to completion.

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate
  • In a round-bottom flask, mix benzylphosphonic acid (1 mmol, 172 mg) and triethyl orthoacetate (30 mmol, 5.5 mL).[18][19]

  • Heat the mixture overnight at 90 °C.[18][19]

  • Monitor the completion of the reaction using ³¹P NMR spectroscopy.[18][19]

  • After the reaction is complete, evaporate the excess triethyl orthoacetate under reduced pressure.[18][19]

  • Purify the crude product via a short silica gel column (hexanes/ethyl acetate) to yield diethyl benzylphosphonate as a transparent oil.[18][19]

Data Presentation
ProductStarting MaterialReagentYield (%)Reference
Diethyl benzylphosphonateBenzylphosphonic acidTriethyl orthoacetate98[18]

Table 2: Yield of Diethyl Benzylphosphonate Synthesis.

Visualization

G cluster_reaction Synthesis of Diethyl Benzylphosphonate benzylphosphonic_acid Benzylphosphonic Acid diethyl_benzylphosphonate Diethyl Benzylphosphonate benzylphosphonic_acid->diethyl_benzylphosphonate 90°C, overnight triethyl_orthoacetate Triethyl Orthoacetate triethyl_orthoacetate->diethyl_benzylphosphonate

Caption: Reaction scheme for diethyl benzylphosphonate synthesis.

Synthesis of α-Aminophosphonates via Kabachnik-Fields Reaction

α-Aminophosphonates are recognized as phosphorus analogs of α-amino acids and exhibit a wide range of biological activities, including antiviral and enzyme inhibitory properties.[1][4][5][6][7][8] The Kabachnik-Fields reaction is a three-component condensation that provides a direct route to these valuable intermediates.[7][8][20][21][22]

Reaction Principle

The Kabachnik-Fields reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (such as diethyl phosphite) to form an α-aminophosphonate.[8][20] The reaction can proceed through either an imine or an α-hydroxyphosphonate intermediate.[20][21]

Experimental Protocol: General Procedure for the Synthesis of α-Aminophosphonates
  • In a round-bottom flask, mix the aldehyde (1 mmol), amine (1 mmol), and diethyl phosphite (1 mmol).

  • If a catalyst is used (e.g., a Lewis acid or a dehydrating agent), add it to the mixture. The reaction can also be performed under solvent-free conditions or with microwave irradiation to accelerate the reaction.[20]

  • Stir the reaction mixture at room temperature or with heating, as required, and monitor its progress by TLC.

  • Upon completion, if the product precipitates, it can be isolated by filtration.

  • Alternatively, the reaction mixture can be diluted with a suitable solvent (e.g., diethyl ether or ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

  • After solvent evaporation, the crude product can be purified by recrystallization or column chromatography.

Data Presentation

The yields of α-aminophosphonate synthesis are generally good to excellent, often exceeding 80%, depending on the specific substrates and reaction conditions employed.

Product TypeReactantsTypical Yield Range (%)
α-AminophosphonatesAldehyde, Amine, Diethyl Phosphite70-95

Table 3: Typical Yields for the Kabachnik-Fields Reaction.

Visualization

G cluster_pathway Kabachnik-Fields Reaction Pathways reactants Aldehyde + Amine + Diethyl Phosphite pathway1 Imine Formation reactants->pathway1 pathway2 α-Hydroxyphosphonate Formation reactants->pathway2 imine Imine Intermediate pathway1->imine hydroxyphosphonate α-Hydroxyphosphonate Intermediate pathway2->hydroxyphosphonate product α-Aminophosphonate imine->product + Diethyl Phosphite hydroxyphosphonate->product + Amine - H₂O

Caption: Alternative pathways of the Kabachnik-Fields reaction.

References

Application Notes and Protocols: Diethyl Phosphate in Hydrophosphonylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydrophosphonylation is a key chemical reaction for the formation of a carbon-phosphorus (C-P) bond. This reaction involves the addition of a P-H bond from a hydrophosphoryl compound across an unsaturated C=X bond (where X is typically O or N). Diethyl phosphite, also known as diethyl phosphonate or (C₂H₅O)₂P(O)H, is a widely utilized and versatile reagent in this field.[1] It serves as a precursor for generating various organophosphorus compounds due to the high reactivity of its P-H bond.[1] The primary products of its reaction with carbonyls and imines are α-hydroxyphosphonates and α-aminophosphonates, respectively. These compounds are of significant interest to researchers and drug development professionals due to their broad range of biological activities, including antiviral, anticancer, antibacterial, and enzyme inhibitory properties.[2]

Application Note 1: Hydrophosphonylation of Aldehydes (Pudovik-Abramov Reaction)

The addition of diethyl phosphite to aldehydes, commonly known as the Pudovik or Abramov reaction, is a fundamental method for synthesizing α-hydroxyphosphonates.[2] The reaction can be catalyzed by both bases and acids, or performed under catalyst-free conditions, often with heating.

General Reaction Scheme: (C₂H₅O)₂P(O)H + RCHO → (C₂H₅O)₂P(O)CH(OH)R[1]

Reaction Mechanism

The base-catalyzed mechanism is the most common pathway. A base is used to deprotonate the diethyl phosphite, forming a highly nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent protonation step, typically from the solvent or a protonated base, yields the final α-hydroxyphosphonate product.

Pudovik_Mechanism cluster_step1 Step 1: Deprotonation of Diethyl Phosphite cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation DEP Diethyl Phosphite (EtO)₂P(O)H Anion Phosphite Anion [(EtO)₂PO]⁻ DEP->Anion + B⁻ Base Base (B⁻) HB HB Anion_ref Phosphite Anion HB_ref HB Aldehyde Aldehyde (RCHO) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_ref Alkoxide Intermediate Anion_ref->Alkoxide Attack on C=O Product α-Hydroxyphosphonate Alkoxide_ref->Product + HB

Caption: Base-catalyzed hydrophosphonylation of an aldehyde.

Data Summary: Catalytic Systems for Hydrophosphonylation of Aldehydes

A variety of catalysts can be employed to promote the addition of diethyl phosphite to aldehydes. The choice of catalyst can significantly impact reaction time, conditions, and yield.

CatalystCatalyst Loading (mol%)SubstrateSolventTemp. (°C)TimeYield (%)Reference
H₆P₂W₁₈O₆₂·14H₂O1BenzaldehydeNoneRT10 min97[2]
K₃PO₄5Aromatic AldehydesNoneRT5-15 min85-96[3]
Ba(OH)₂10Aromatic AldehydesNoneRT1-2 h82-95[3]
MgO100 (1 equiv.)BenzaldehydesNone601-2 h82-98[3]
KHSO₄20Aromatic AldehydesNone800.5-2 h85-95[3]
Triethylamine100 (1 equiv.)Aromatic AldehydesNoneRT2-4 h85-98[3]

Experimental Protocol: Heteropolyacid-Catalyzed Synthesis of Diethyl [hydroxy(phenyl)methyl]phosphonate [2]

This protocol details the synthesis of an α-hydroxyphosphonate from benzaldehyde and diethyl phosphite using a heteropolyacid catalyst under solvent-free conditions.

  • Materials:

    • Benzaldehyde (1.0 mmol, 106 mg)

    • Diethyl phosphite (1.0 mmol, 138 mg)

    • H₆P₂W₁₈O₆₂·14H₂O (1 mol%, 0.01 mmol)

    • Round bottom flask (25 mL)

    • Magnetic stirrer

  • Procedure:

    • To a 25 mL round bottom flask, add benzaldehyde (1.0 mmol) and diethyl phosphite (1.0 mmol).

    • Add the heteropolyacid catalyst, H₆P₂W₁₈O₆₂·14H₂O (1 mol%).

    • Stir the resulting mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • The reaction is typically complete within 10 minutes.

    • Upon completion, the product is typically of high purity. If required, the catalyst can be recovered or the product can be further purified by recrystallization or column chromatography. The resulting product is a white solid.

Application Note 2: Hydrophosphonylation of Imines

The hydrophosphonylation of imines provides a direct route to α-aminophosphonates, which are important analogues of natural α-amino acids. These reactions are often performed using strong bases to generate the phosphite nucleophile or are catalyzed by Lewis or Brønsted acids.

General Reaction Scheme: (C₂H₅O)₂P(O)H + R-CH=N-R' → (C₂H₅O)₂P(O)CH(R)NH(R')

Data Summary: Conditions for Hydrophosphonylation of Imines

Base/CatalystCatalyst Loading (mol%)SubstrateSolventTemp. (°C)TimeYield (%)Reference
LiHMDS150 (1.5 equiv.)N-phosphonyl imineTHF-782 h85-95[4]
Chiral Brønsted Acid10N-aryl iminem-xyleneRT46 hHigh (not specified)[5]

Experimental Protocol: Base-Mediated Asymmetric Synthesis of an α-Aminophosphonate [4]

This protocol describes the diastereoselective addition of diethyl phosphite to a chiral N-phosphonyl imine.

  • Materials:

    • Diethyl phosphite (1.5 mmol, 207 mg)

    • Anhydrous Tetrahydrofuran (THF, 6 mL)

    • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M solution in THF, 1.5 mmol)

    • Chiral N-phosphonyl imine (1.0 mmol)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Dry, inert atmosphere (e.g., Argon or Nitrogen) glassware

  • Procedure and Workflow:

Experimental_Workflow Experimental Workflow for Imine Hydrophosphonylation start Start: Prepare Inert Atmosphere reagents 1. Dissolve Diethyl Phosphite (1.5 mmol) in anhydrous THF (3 mL) in a dry vial. start->reagents cooling 2. Cool the solution to -78 °C (e.g., using a dry ice/acetone bath). reagents->cooling base_add 3. Add LiHMDS solution (1.5 mmol) dropwise to the cooled solution. Stir for 15 minutes at -78 °C. cooling->base_add base_node base_add->base_node sub_add 4. Add a solution of the chiral N-phosphonyl imine (1.0 mmol in 3 mL THF) to the reaction mixture at -78 °C. base_node->sub_add Forms Lithium Diethyl Phosphite in situ react 5. Stir the reaction mixture for 2 hours at -78 °C. sub_add->react quench 6. Quench the reaction by adding saturated NH₄Cl solution, followed by water. react->quench extract 7. Extract the aqueous mixture with ethyl acetate (2 x 10 mL). quench->extract finish End: Isolate and Purify Product extract->finish

Caption: Workflow for LiHMDS-mediated imine hydrophosphonylation.

  • Detailed Steps:

    • Under an inert gas atmosphere, dissolve diethyl phosphite (1.5 mmol) in 3 mL of anhydrous THF in a dry vial.

    • Cool the vial to -78 °C.

    • Add LiHMDS solution (1.5 M in THF, 1.5 mmol) dropwise to the resulting solution. Stir at -78 °C for 15 minutes to generate lithium diethyl phosphite.

    • Slowly add a solution of the chiral N-phosphonyl imine (1.00 mmol in 3 mL THF) to the reaction mixture at -78 °C.

    • Stir the reaction mixture for an additional 2 hours at -78 °C.

    • Quench the reaction by adding saturated ammonium chloride solution, followed by 6 mL of water.

    • Allow the mixture to warm to room temperature, then extract with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography to obtain the desired α-aminophosphonate.

References

Application Notes & Protocols: Monitoring Occupational Exposure to Pesticides Using Diethyl Phosphate Levels

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organophosphorus (OP) pesticides are widely used in agriculture and their exposure in occupational settings is a significant health concern.[1][2][3] Monitoring this exposure is crucial for ensuring worker safety. Diethyl phosphate (DEP) is a principal metabolite of several common OP pesticides, including chlorpyrifos, coumaphos, diazinon, and parathion.[4] Its presence in biological samples, primarily urine, serves as a reliable biomarker for assessing exposure to these compounds.[5][6] These application notes provide a detailed overview and protocols for the determination of DEP levels for monitoring occupational exposure to OP pesticides.

Principle

Following exposure, OP pesticides are metabolized in the body, leading to the formation of dialkyl phosphates (DAPs), which are then excreted in the urine.[5][7][8] DEP is one of the six major DAP metabolites. The quantitative analysis of DEP in urine provides a measure of the total systemic dose of the parent OP pesticides. Various analytical techniques can be employed for this purpose, with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common and reliable methods.[5] Due to the polar nature of DEP, a derivatization step is often necessary to improve its volatility for GC-MS analysis.[7][9]

Data Presentation

The following tables summarize quantitative data related to DEP analysis, providing a reference for expected values and method performance.

Table 1: Urinary DEP Levels in Different Populations

Population GroupMedian DEP Concentration (µg/L)95th Percentile (µg/L)Reference
Non-occupationally exposed (Sydney, Australia)3Not Reported[10]
Non-occupationally exposed (Germany)421[7]
Occupationally exposedNot specified, but total urinary alkyl phosphates are higher122 µmol/mol creatinine[11]

Table 2: Performance of Analytical Methods for DEP Quantification

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Relative Standard Deviation (RSD)RecoveryReference
GC-MS3 - 6 ng/mLNot ReportedNot ReportedNot Reported[1]
GC-MS1 pg/LNot ReportedNot ReportedNot Reported[7]
GC-MS/MS (NCI)0.1 µg/LNot Reported4-14%Not Reported[10]
UFLC-MS/MS0.0201 - 0.0697 ng/mL0.0609 - 0.2112 ng/mL0.62 - 5.46% (repeatability)93 - 102%[5]

Experimental Protocols

Protocol 1: Urine Sample Collection and Storage
  • Collection: Collect a spot urine sample in a polyethylene container. For a more comprehensive assessment, a 24-hour urine sample can be collected. It is recommended that urine samples are collected post-shift or pre-shift the following day.[8]

  • Storage: Immediately after collection, freeze the urine samples at -20°C or lower to prevent degradation of the analytes. Samples should be stored frozen until analysis.

Protocol 2: Sample Preparation for GC-MS Analysis

This protocol involves liquid-liquid extraction followed by derivatization.

  • Acidification: Acidify a 5 mL urine sample to a pH of 1-2 with hydrochloric acid.

  • Internal Standard: Add an appropriate internal standard, such as dibutylphosphate, to the sample.[7]

  • Extraction: Extract the analytes from the urine using a mixture of diethyl ether and acetonitrile.[7] This step should be performed quickly as the analytes are not completely stable at very low pH values.[7]

  • Derivatization: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Derivatize the residue with a suitable agent, such as pentafluorobenzyl bromide (PFBBr), overnight at 40°C.[7][10] This step converts the polar DEP into a more volatile ester suitable for GC analysis.

  • Clean-up: Perform a further liquid-liquid extraction to purify the derivatized sample.

  • Reconstitution: Evaporate the final extract and reconstitute in a suitable solvent for GC-MS analysis.

Protocol 3: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

  • Column: A capillary column, such as an RTx®-5MS, is suitable for separating the derivatized DEP.[9]

  • Injector and Temperature Program: Use a splitless injection mode. The injector temperature should be set to around 250-280°C. A temperature program for the oven should be optimized to achieve good separation of the analytes.

  • Mass Spectrometry: Operate the mass spectrometer in either selected ion monitoring (SIM) mode for higher sensitivity or full scan mode for qualitative analysis. For quantitative analysis, monitor specific ions for the derivatized DEP.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for monitoring occupational exposure to pesticides using DEP levels.

experimental_workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation UrineCollection Urine Sample Collection Freezing Freezing at -20°C UrineCollection->Freezing Acidification Acidification Freezing->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Derivatization Derivatization (e.g., with PFBBr) Extraction->Derivatization Cleanup Clean-up Derivatization->Cleanup GCMS GC-MS or LC-MS/MS Analysis Cleanup->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis ExposureAssessment Exposure Assessment DataAnalysis->ExposureAssessment logical_relationship Exposure Occupational Exposure to Organophosphate Pesticides Metabolism Metabolism in the Body Exposure->Metabolism DEP_Formation Formation of this compound (DEP) and other Dialkyl Phosphates Metabolism->DEP_Formation Excretion Excretion in Urine DEP_Formation->Excretion Biomarker Urinary DEP as a Biomarker of Exposure Excretion->Biomarker

References

Application Notes and Protocols: Diethyl Phosphate in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Internal Standards in Quantitative Mass Spectrometry

Quantitative mass spectrometry (MS) is a cornerstone of modern analytical science, enabling the precise measurement of compounds in complex matrices. However, the accuracy and precision of these measurements can be affected by several factors, including variations in sample preparation, injection volume, and matrix effects—where co-eluting substances suppress or enhance the ionization of the target analyte.[1][2] To correct for this variability, a known amount of a specific compound, an internal standard (IS), is added to every sample, calibrator, and quality control sample.[1] The quantification of the analyte is then based on the ratio of its MS response to that of the internal standard, significantly improving the reliability of the results.

While the user has inquired about using diethyl phosphate (DEP) as an internal standard, it is critical to note that the gold standard in mass spectrometry is the use of stable isotope-labeled (SIL) internal standards.[3][4] A SIL-IS, such as diethyl-d10-phosphate (DEP-d10), is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[1][4] This ensures that it behaves almost identically to the analyte during sample extraction, chromatography, and ionization, providing the most accurate correction for analytical variability.[3]

This compound itself is a common metabolite of many organophosphorus (OP) pesticides and is frequently the target analyte in biomonitoring and environmental studies.[5][6] Using a non-labeled compound that may be endogenously present in the samples as an internal standard is generally not recommended, as it would lead to inaccurate quantification. Therefore, these application notes will focus on the established, scientifically validated method for the analysis of this compound and its related compounds using an appropriate stable isotope-labeled internal standard.

Principle of Internal Standard Normalization

The fundamental principle of using an internal standard is to provide a reference point for the quantification of the target analyte. The peak area ratio of the analyte to the internal standard is used to construct a calibration curve, which then allows for the determination of the analyte concentration in unknown samples.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Urine) Spike Add Fixed Amount of Internal Standard (IS) Sample->Spike Extract Extraction (e.g., LLE) Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Peak_Analyte Measure Analyte Peak Area MS->Peak_Analyte Peak_IS Measure IS Peak Area MS->Peak_IS Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Analyte->Ratio Peak_IS->Ratio Quant Quantify using Calibration Curve Ratio->Quant Final_Result Final_Result Quant->Final_Result Final Concentration

Caption: Workflow for quantitative analysis using an internal standard.

Application Protocol: Quantification of Dialkyl Phosphate (DAP) Metabolites in Urine by UFLC-MS/MS

This protocol describes a method for the simultaneous detection and quantification of six common dialkyl phosphate (DAP) metabolites of organophosphate pesticides, including this compound (DEP), in human urine. The method utilizes ultrafast liquid chromatography coupled with tandem mass spectrometry (UFLC-MS/MS) and incorporates a stable isotope-labeled internal standard for accurate quantification.[5]

Materials and Reagents
  • Analytes: this compound (DEP), Dimethyl phosphate (DMP), Diethyl thiophosphate (DETP), Dimethyl thiophosphate (DMTP), Diethyl dithiophosphate (DEDTP), Dimethyl dithiophosphate (DMDTP).

  • Internal Standard: Diethyl-d10-phosphate (DEP-d10) or a cocktail of deuterated DAP analogs.[1][7]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (Optima grade or equivalent).[7]

  • Reagents: Formic acid, Acetic acid, Ammonium formate.[7]

  • Extraction Solvent: Dichloromethane or other suitable solvent for Liquid-Liquid Extraction (LLE).

Experimental Workflow Diagram

G start 1. Urine Sample Collection (1.5 mL) spike 2. Spike with Deuterated Internal Standard Mix start->spike lle 3. Liquid-Liquid Extraction (e.g., with Dichloromethane) spike->lle vortex 4. Vortex & Centrifuge lle->vortex extract 5. Collect Organic Layer vortex->extract evap 6. Evaporate to Dryness extract->evap reconstitute 7. Reconstitute in Mobile Phase evap->reconstitute analysis 8. UFLC-MS/MS Analysis reconstitute->analysis

Caption: Sample preparation workflow for DAP analysis in urine.

Detailed Protocol
  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 1.5 mL of urine into a clean centrifuge tube.

    • Spike the sample with 15 µL of the internal standard solution (e.g., a mix of deuterated DAPs, including DEP-d10).[8]

    • Add 3 mL of extraction solvent (e.g., dichloromethane).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic (lower) layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

  • UFLC Conditions:

    • Column: A suitable C18 column (e.g., Inertsil ODS3).[3]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analytes (e.g., start with 5% B, ramp to 95% B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor at least two ion transitions per compound for confirmation and quantification.[3]

Data Analysis
  • Quantification is based on the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.[7]

  • A calibration curve is generated by plotting the peak area ratios of calibration standards against their known concentrations.

  • The concentration of the analyte in the samples is determined from this calibration curve using linear regression.[7]

Quantitative Data and Method Performance

The performance of analytical methods for DAP metabolites is characterized by several key parameters, which are summarized below.

Table 1: Example MRM Transitions and Collision Energies for DEP and its Internal Standard[7]
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound (DEP) 152.8125.115
152.879.029
Diethyl-d10-phosphate (DEP-d10) 162.978.941

Note: Optimal MRM transitions and collision energies should be determined empirically on the specific instrument used.

Table 2: Method Performance for DAP Metabolites in Urine (UFLC-MS/MS)[5]
AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Repeatability (RSD %)
DEP 0.02010.060993 - 1020.62 - 5.46
DETP 0.03230.096993 - 1020.62 - 5.46
DEDTP 0.06970.211293 - 1020.62 - 5.46
DMP 0.02070.062693 - 1020.62 - 5.46
DMTP 0.04880.147993 - 1020.62 - 5.46
DMDTP 0.04061.22993 - 1020.62 - 5.46

Data from a study demonstrating excellent performance with a liquid-liquid extraction method.[5]

Conclusion

The accurate quantification of this compound and other organophosphate metabolites via mass spectrometry is crucial for assessing human exposure to pesticides. The use of a stable isotope-labeled internal standard, such as DEP-d10, is the most robust and scientifically validated approach to correct for analytical variability and ensure high-quality data. The protocol detailed above, based on UFLC-MS/MS with a liquid-liquid extraction, provides a sensitive, reliable, and high-throughput method suitable for biomonitoring studies and various research applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Diethyl Phosphate (DEP) Urine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of diethyl phosphate (DEP) in urine samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact DEP analysis in urine?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, interfering compounds in the sample matrix. In the context of this compound (DEP) analysis in urine, these effects can lead to either signal suppression or enhancement, causing inaccurate quantification.[1][2] Urine is a complex matrix containing various organic and inorganic compounds that can interfere with the analysis.[2][3] The high variability in the composition of urine samples can lead to inconsistent and unreliable results.[2]

Q2: What are the common signs of matrix effects in my LC-MS/MS or GC-MS/MS data for DEP?

A2: Common indicators of matrix effects include:

  • Poor reproducibility: Significant variation in DEP concentrations across replicate injections of the same sample.

  • Inaccurate quantification: Discrepancies between expected and measured concentrations of spiked quality control samples.

  • Signal suppression or enhancement: A noticeable decrease or increase in the analyte signal intensity when comparing standards prepared in solvent versus those prepared in a urine matrix.[1]

  • Peak shape distortion: Tailing or fronting of the chromatographic peak for DEP.

  • Shifting retention times: Inconsistent elution times for DEP across different samples.

Q3: Can thawing of frozen urine samples affect the analysis of DEP?

A3: Yes, the thawing of frozen urine samples can introduce artifacts. The formation of urinary particles upon thawing can affect the measurement of dialkyl phosphates (DAPs), including DEP.[4][5] It is crucial to handle samples consistently after thawing, for instance, by centrifugation and deciding whether to analyze the supernatant or the resuspended pellet, to ensure consistency.[4][5]

Troubleshooting Guide

Problem 1: I am observing significant signal suppression for DEP in my LC-MS/MS analysis.

Cause: Co-eluting endogenous components from the urine matrix are likely interfering with the ionization of DEP in the mass spectrometer source.[1][2]

Solution:

  • Optimize Sample Preparation: Employ a more effective sample preparation technique to remove interfering matrix components. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for this purpose.[6] One study found LLE to be particularly efficient for dialkyl phosphate analysis, showing higher recoveries and lower matrix effects compared to other methods like QuEChERS and lyophilization.[6]

  • Utilize Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for DEP (e.g., DEP-d10) is highly recommended.[7][8] These internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.[7][8]

  • Chromatographic Separation: Modify your chromatographic method to better separate DEP from interfering matrix components. This can involve changing the column, mobile phase composition, or gradient profile.

  • Dilution: A simple approach is to dilute the urine sample.[2] However, this may compromise the limit of detection, so it's a trade-off between reducing matrix effects and maintaining sensitivity.

Problem 2: My DEP recovery is low and inconsistent across different urine samples.

Cause: This issue can stem from inefficient extraction or variable matrix effects among samples. The complex and variable nature of the urine matrix can significantly impact the efficiency of sample preparation methods.[2]

Solution:

  • Method Validation: Validate your chosen sample preparation method across a range of urine samples with varying compositions to assess its robustness.

  • Internal Standard Addition: Ensure the stable isotope-labeled internal standard is added to the urine sample at the very beginning of the sample preparation process.[7][8] This allows it to compensate for any analyte loss during the extraction steps.

  • Evaluate Different Extraction Techniques: Compare the performance of different sample preparation methods. The table below summarizes a comparison of three common techniques.

Sample Preparation MethodRecovery RateKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) 93% - 102%[9]High recovery, easy to handle, requires less sample volume, short extraction time.[9]May require solvent evaporation and reconstitution steps.
QuEChERS 30% - 70%[9]Fast and simple.Lower recovery for polar analytes like DEP.[9]
Lyophilization (Freeze-Drying) 40% - 90%[9]Can concentrate the analyte.Time-consuming, may not effectively remove all interfering salts.

Problem 3: I am using a GC-MS method and see many interfering peaks.

Cause: Urine contains numerous volatile and semi-volatile compounds that can interfere with GC-MS analysis. Derivatization is often necessary for polar analytes like DEP, and this process can also introduce artifacts.[10]

Solution:

  • Derivatization Optimization: Ensure your derivatization reaction with agents like pentafluorobenzyl bromide (PFBBr) is complete and optimized.[10][11]

  • Clean-up Steps: Incorporate additional clean-up steps after extraction and before derivatization. Solid-phase extraction (SPE) can be effective in removing interfering substances.[12]

  • Selective Detection: Utilize tandem mass spectrometry (MS/MS) for more selective detection, which can help to distinguish DEP from co-eluting interferences.[7][8]

Experimental Protocols

Detailed Methodology: Liquid-Liquid Extraction (LLE) for DEP Analysis

This protocol is based on a validated method for the analysis of dialkyl phosphate metabolites in urine.[9]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

  • Extraction:

    • To a 2 mL Eppendorf tube, add 200 µL of the urine supernatant.

    • Add 100 µL of the internal standard solution (e.g., DEP-d10 in a suitable solvent).

    • Add 800 µL of cold ethyl acetate.

    • Vortex for 1 minute.

    • Centrifuge at 12000 rpm for 5 minutes.

  • Analysis:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

    • Inject an aliquot of the extract directly into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis urine_sample Urine Sample thaw_vortex Thaw & Vortex urine_sample->thaw_vortex centrifuge Centrifuge (4000 rpm) thaw_vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_is Add Internal Standard supernatant->add_is add_ea Add Cold Ethyl Acetate add_is->add_ea vortex_centrifuge Vortex & Centrifuge (12000 rpm) add_ea->vortex_centrifuge collect_organic Collect Organic Layer vortex_centrifuge->collect_organic lcmsms LC-MS/MS Analysis collect_organic->lcmsms

Caption: Workflow for DEP analysis in urine using LLE.

troubleshooting_tree start Poor DEP Quantification? check_is Using Stable Isotope-Labeled IS? start->check_is implement_is Implement Isotope Dilution check_is->implement_is No optimize_sp Optimize Sample Prep (e.g., LLE/SPE) check_is->optimize_sp Yes optimize_chrom Optimize Chromatography optimize_sp->optimize_chrom dilute Dilute Sample optimize_chrom->dilute

Caption: Troubleshooting decision tree for poor DEP quantification.

References

Improving the recovery of Diethyl phosphate during solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of Diethyl phosphate (DEP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the recovery of DEP in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound during SPE?

Low recovery of DEP is a frequent issue and can stem from several factors:

  • Sorbent Mismatch: The chosen sorbent may not have the appropriate retention mechanism for the polar nature of DEP.[1]

  • Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb DEP from the sorbent.[1][2]

  • Improper Sample pH: The pH of the sample can significantly affect the charge state of DEP and its interaction with the sorbent.[3][4]

  • High Flow Rates: Excessively high flow rates during sample loading or elution can prevent proper equilibration and lead to analyte breakthrough or incomplete elution.[5][6][7]

  • Sample Matrix Effects: Components in the sample matrix can interfere with the retention and elution of DEP.[8]

  • Premature Cartridge Drying: Allowing the sorbent bed to dry out before sample loading can lead to inconsistent and poor recovery.[1]

Q2: Which type of SPE sorbent is best for this compound?

The optimal sorbent depends on the sample matrix and the desired selectivity. Common choices for polar compounds like DEP include:

  • Graphitized Carbon Black (GCB): Effective for extracting a range of organophosphorus pesticides from aqueous samples.[9]

  • Molecularly Imprinted Polymers (MIPs): Offer high selectivity for DEP and its structural analogs.[4][10]

  • Polymeric Reversed-Phase Sorbents: Can be effective, but method optimization is crucial to retain a polar analyte like DEP.

  • Anion Exchange Sorbents: Can be used to retain the negatively charged phosphate group of DEP.

Q3: How can I optimize the elution step to improve DEP recovery?

Optimizing the elution step is critical. Here are some strategies:

  • Increase Solvent Strength: Use a stronger elution solvent or increase the proportion of the strong solvent in your mixture. For reversed-phase sorbents, this typically means a higher percentage of organic solvent.[1][2]

  • Adjust pH: For anion exchange sorbents, adjusting the pH of the elution solvent can neutralize the charge on DEP, facilitating its release.

  • Increase Elution Volume: It's possible that the volume of elution solvent is insufficient to completely recover the analyte. Try increasing the volume in increments.[1][2]

  • Incorporate a "Soak" Step: After adding the elution solvent, allow it to sit in the sorbent bed for a few minutes before eluting. This can improve the interaction between the solvent and the analyte, leading to better recovery.[5][11]

  • Use Multiple, Smaller Elutions: Instead of one large elution volume, try eluting with two or three smaller volumes and combining the fractions.[2]

Troubleshooting Guide

Problem: Low or No Recovery of this compound
Potential Cause Troubleshooting Step
Inappropriate Sorbent Selection DEP is a polar compound. For reversed-phase SPE, a less hydrophobic sorbent may be needed. Consider polar-functionalized polymeric sorbents or anion exchange sorbents for better retention.[1][11]
Ineffective Elution Solvent The elution solvent may be too weak. Increase the polarity and/or strength of the elution solvent. For example, if using acetonitrile, try methanol or a mixture containing a stronger solvent.[2][12]
Incorrect Sample pH The pH of the sample can impact the charge of DEP. For anion exchange, ensure the pH is such that DEP is negatively charged during loading. For reversed-phase, a lower pH can sometimes improve retention. Adjusting the pH of the elution buffer can aid in recovery from ion-exchange sorbents.[3][4]
Sample Loading Flow Rate Too High A high flow rate can lead to analyte breakthrough. Reduce the sample loading flow rate to allow for adequate interaction between DEP and the sorbent. A rate of 1-2 mL/min is a good starting point.[1]
Elution Flow Rate Too High A fast elution flow rate may not allow sufficient time for the solvent to desorb the analyte. Decrease the elution flow rate.[5][7]
Insufficient Elution Volume The volume of the elution solvent may not be enough to fully recover the analyte. Increase the elution volume or perform a second elution and analyze it separately to check for remaining analyte.[1][2]
Sorbent Bed Drying Out Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps. If it does, re-condition and re-equilibrate the cartridge.[1]
Problem: Poor Reproducibility
Potential Cause Troubleshooting Step
Inconsistent Flow Rates Use a vacuum manifold or automated SPE system to maintain consistent flow rates between samples.[1]
Variable Sample Pre-treatment Ensure all samples are pre-treated identically, including pH adjustment and particulate removal.
Cartridge-to-Cartridge Variability If using a new batch of SPE cartridges, perform a quick validation to ensure consistency.
Incomplete Equilibration Ensure the sorbent is fully equilibrated with the loading solvent before applying the sample.[13]

Experimental Protocols

Example Protocol 1: SPE of this compound from Water using Graphitized Carbon Black

This protocol is adapted from a method for organophosphorus pesticides in drinking water.[9]

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate/acetone (80:20) through a 250 mg graphitized carbon black cartridge.

    • Follow with 5 mL of acetone.

    • Finally, pass 10 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load 100 mL of the water sample onto the cartridge at a flow rate of 5 mL/min.

  • Washing (Optional):

    • To remove potential interferences, a wash step with a solvent that will not elute DEP may be necessary. This will need to be optimized for your specific sample matrix.

  • Elution:

    • Elute the cartridge with 2 x 0.5 mL of acetone.

    • Follow with 2 x 2.5 mL of ethyl acetate/acetone (80:20) in the normal position.

    • Invert the cartridge and elute with an additional 2 x 2.5 mL of ethyl acetate/acetone (80:20).

  • Post-Elution:

    • Dry the collected eluate with anhydrous sodium sulfate.

    • Concentrate the sample under a gentle stream of nitrogen.

    • Reconstitute in a suitable solvent for analysis.

Example Protocol 2: Molecularly Imprinted SPE of this compound Analogs from Urine

This protocol is based on a method for diethyl thiophosphate (DETP) and diethyl dithiophosphate (DEDTP) in urine and can be adapted for DEP.[4]

  • Cartridge Conditioning:

    • Pass 3 mL of acetonitrile through the molecularly imprinted polymer (MIP) cartridge.

    • Condition with 3 mL of 0.1 mol L⁻¹ dibasic phosphate buffer at pH 11.

    • Equilibrate with 2 mL of water.

  • Sample Loading:

    • Adjust the pH of 1.0 mL of the urine sample to 3.0.

    • Load the sample onto the MIP cartridge.

  • Washing:

    • A washing step may be required to remove matrix interferences. The wash solvent should be carefully selected to avoid elution of DEP.

  • Elution:

    • Elute the analytes with 3 mL of acetonitrile.

  • Derivatization and Analysis:

    • The eluate may require derivatization prior to GC-MS analysis. A common derivatizing agent is pentafluorobenzyl bromide.[4]

Quantitative Data Summary

Analyte(s) Matrix SPE Sorbent Elution Solvent(s) Average Recovery (%) Reference
This compound (DEP)Rabbit FecesNot SpecifiedNot Specified47-62[8]
Diethyl thiophosphate (DETP) and Diethyl dithiophosphate (DEDTP)Human UrineMolecularly Imprinted PolymerAcetonitrile92-103[10]
Various Organophosphorus PesticidesDrinking WaterGraphitized Carbon BlackAcetone, Ethyl acetate/acetone (80:20)2-104[9]

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Analysis Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Water) Condition->Equilibrate Activate Sorbent Load 3. Sample Loading Equilibrate->Load Prepare for Sample Wash 4. Washing (Remove Interferences) Load->Wash DEP Retained Elute 5. Elution (Collect DEP) Wash->Elute Interferences Removed Analyze 6. Analysis (e.g., LC-MS/MS) Elute->Analyze Isolate DEP Troubleshooting_Tree Start Low DEP Recovery Check_Elution Is Elution Optimized? Start->Check_Elution Check_Retention Is DEP Retained on Sorbent? Check_Elution->Check_Retention Yes Sol_Elution Increase Elution Solvent Strength or Volume Check_Elution->Sol_Elution No Check_Flow Are Flow Rates Too High? Check_Retention->Check_Flow Yes Sol_Retention Change Sorbent Type or Adjust Sample pH Check_Retention->Sol_Retention No Check_pH Is Sample pH Correct? Check_Flow->Check_pH No Sol_Flow Decrease Loading and/or Elution Flow Rate Check_Flow->Sol_Flow Yes Sol_pH Adjust pH for Optimal Interaction Check_pH->Sol_pH No

References

Technical Support Center: Optimizing Derivatization of Diethyl Phosphate (DEP) with PFBBr

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Diethyl Phosphate (DEP) using Pentafluorobenzyl Bromide (PFBBr). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this common analytical procedure. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to help you optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound (DEP) with PFBBr?

A1: Derivatizing DEP with PFBBr (Pentafluorobenzyl Bromide) is a crucial step to enhance its volatility and thermal stability, making it suitable for analysis by gas chromatography (GC).[1][2] The resulting pentafluorobenzyl (PFB) ester of DEP is also highly responsive to electron capture detection (ECD) and negative chemical ionization mass spectrometry (NCI-MS), which allows for highly sensitive quantification at trace levels.[3][4]

Q2: What are the key parameters to control for successful derivatization?

A2: The success of the derivatization reaction is primarily influenced by temperature, reaction time, the choice of solvent, and the use of a phase-transfer catalyst.[3][5] It is essential to work in an anhydrous environment, as water can react with PFBBr and reduce the derivatization yield.

Q3: What is a phase-transfer catalyst (PTC) and why is it used in this reaction?

A3: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the case of DEP derivatization, the DEP anion is typically in an aqueous or polar phase, while the PFBBr is in a non-polar organic phase.[6] The PTC, such as 18-crown-6 or a polymer-bound catalyst, helps to bring the DEP anion into the organic phase to react with PFBBr.[6]

Q4: Can this derivatization be accelerated?

A4: Yes, microwave-assisted derivatization has been shown to significantly reduce the reaction time. One study optimized a method using a microwave for 5 minutes at 160 W, which is considerably faster than conventional heating methods that can take an hour or more.[7]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the derivatization of DEP with PFBBr.

Issue 1: Low or no yield of the DEP-PFB derivative.

Potential Cause Troubleshooting Action
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze PFBBr, reducing its availability for the reaction.
Sub-optimal Temperature The reaction temperature significantly affects the rate of derivatization. For conventional heating, a temperature of around 60-70°C is often effective.[3][6] Refer to the table below for the general effect of temperature.
Insufficient Reaction Time For conventional heating, a reaction time of 60-90 minutes is typical.[6] If the yield is low, consider extending the reaction time.
Inefficient Phase-Transfer Catalyst The choice and concentration of the PTC are critical. Ensure the PTC is appropriate for your solvent system and is used at an effective concentration.
Degraded PFBBr Reagent PFBBr is a lachrymator and can degrade over time, especially if exposed to moisture. Use a fresh bottle or a properly stored reagent.

Table 1: General Effect of Temperature on Derivatization Efficiency

Temperature Relative Reaction Rate Potential for Byproduct Formation
Low (e.g., Room Temp - 40°C)SlowLow
Moderate (e.g., 50-70°C)OptimalModerate
High (e.g., >80°C)FastHigh (potential for degradation of reactants or products)

Issue 2: High background or interfering peaks in the chromatogram.

Potential Cause Troubleshooting Action
Contaminated PFBBr Reagent PFBBr can contain impurities. It is recommended to wash the PFBBr solution with water to remove polar contaminants before use.
Solvent Impurities Use high-purity, GC-grade solvents to minimize background noise.
Matrix Effects If analyzing complex samples (e.g., urine, plasma), a thorough sample cleanup and extraction procedure is necessary before derivatization to remove interfering substances.

Issue 3: Inconsistent or irreproducible results.

Potential Cause Troubleshooting Action
Variability in Reaction Conditions Ensure that the temperature, reaction time, and reagent volumes are precisely controlled for all samples and standards. Automated derivatization methods can improve reproducibility.
Incomplete Reaction If the reaction is not driven to completion, small variations in conditions can lead to significant differences in yield. Consider optimizing the reaction conditions for a more robust method.
Adsorption of Analyte The DEP-PFB derivative can be adsorbed onto active sites in the GC inlet or column. Use a deactivated inlet liner and a high-quality capillary column.

Experimental Protocols

Protocol 1: Conventional Heating Derivatization

This protocol is a general guideline. Optimal conditions may vary depending on the specific sample matrix and analytical instrumentation.

  • Sample Preparation:

    • To 1 mL of the aqueous sample (or standard solution) in a glass vial, add a suitable internal standard.

    • Adjust the pH to approximately 6.5 using a phosphate buffer.[6]

    • Add 1 mL of an organic solvent such as toluene containing the PFBBr derivatizing agent and the phase-transfer catalyst.[6]

  • Derivatization:

    • Securely cap the vial.

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

    • Place the vial in a heating block or water bath at 60°C for 90 minutes.[6]

  • Extraction:

    • After cooling to room temperature, centrifuge the vial to separate the layers.

    • Carefully transfer the upper organic layer to a clean autosampler vial for GC-MS analysis.

Protocol 2: Microwave-Assisted Derivatization

This protocol is based on an optimized method for dialkyl phosphates and offers a significant reduction in reaction time.[7]

  • Sample Preparation:

    • In a microwave-safe vial, combine the sample (e.g., in an appropriate solvent like acetonitrile) with an internal standard.

  • Derivatization:

    • Add 250 µL of a 3% (v/v) solution of PFBBr in acetonitrile.[7]

    • Seal the vial and place it in a microwave reactor.

    • Microwave at 160 W for 5 minutes.[7]

  • Analysis:

    • After cooling, the sample can be directly injected into the GC-MS or may require a solvent exchange depending on the analytical system.

Visualizations

experimental_workflow Experimental Workflow for DEP Derivatization and Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Aqueous Sample/Standard add_is Add Internal Standard sample->add_is ph_adjust Adjust pH to ~6.5 add_is->ph_adjust add_reagents Add PFBBr in Organic Solvent + PTC ph_adjust->add_reagents vortex Vortex add_reagents->vortex heat Heat (Conventional or Microwave) vortex->heat extract Extract Organic Layer heat->extract gcms GC-MS Analysis (NCI Mode) extract->gcms data Data Processing gcms->data

Caption: Experimental workflow for the derivatization of DEP with PFBBr and subsequent GC-MS analysis.

troubleshooting_workflow Troubleshooting Logic for DEP Derivatization start Problem Encountered low_yield Low/No Derivative Yield? start->low_yield high_bg High Background/Interference? low_yield->high_bg No check_water Check for Water/Moisture low_yield->check_water Yes inconsistent Inconsistent Results? high_bg->inconsistent No clean_reagents Purify PFBBr/Solvents high_bg->clean_reagents Yes control_conditions Standardize Reaction Conditions inconsistent->control_conditions Yes solution Problem Resolved inconsistent->solution No check_temp_time Verify Temp & Time check_water->check_temp_time check_reagents Check Reagent Quality (PFBBr, PTC) check_temp_time->check_reagents check_reagents->solution optimize_cleanup Optimize Sample Cleanup clean_reagents->optimize_cleanup optimize_cleanup->solution check_gc Inspect GC System (Inlet, Column) control_conditions->check_gc check_gc->solution

Caption: A logical workflow for troubleshooting common issues in DEP derivatization.

References

Technical Support Center: Troubleshooting Peak Tailing in Diethyl Phosphate Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the gas chromatography (GC) analysis of diethyl phosphate. The following guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to help you achieve symmetrical peak shapes and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a common chromatographic problem where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape. A tailing factor greater than 1.2 is generally considered indicative of a tailing issue.

Q2: Why is peak tailing a problem for this compound analysis?

A2: Peak tailing can significantly impact the quality and accuracy of your analytical results. It can lead to poor resolution between closely eluting peaks, inaccurate peak integration, and consequently, unreliable quantification of this compound.[1] For trace analysis, peak tailing can also lead to a decrease in signal-to-noise ratio, affecting the limit of detection.

Q3: What are the most common causes of peak tailing for polar compounds like this compound?

A3: For polar and active compounds like this compound, peak tailing is often caused by secondary interactions with active sites within the GC system. These active sites are typically exposed silanol groups (-SiOH) on the surfaces of the inlet liner, the GC column, or fittings.[1] Other causes can include column contamination, improper column installation, and issues with the injection technique.

Q4: Can the GC system itself contribute to peak tailing of phosphate compounds?

A4: Yes, components of the GC system can interact with phosphate compounds. For instance, stainless steel surfaces in the flow path have been shown to cause severe peak tailing for phosphate-containing analytes.[3] It is crucial to use deactivated or inert components wherever the sample comes into contact with surfaces.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of peak tailing in your this compound analysis.

Guide 1: Initial Diagnosis and Systematic Troubleshooting Workflow

If you are observing peak tailing for this compound, it is important to diagnose the issue systematically. The following workflow can help you pinpoint the source of the problem.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No physical_issue Likely a physical issue: - Poor column cut - Improper column installation - System leak yes_all_peaks->physical_issue chemical_issue Likely a chemical issue: - Active sites in inlet/column - Column contamination - Incompatible solvent no_all_peaks->chemical_issue troubleshoot_physical Troubleshoot Physical Issues (See Guide 2) physical_issue->troubleshoot_physical troubleshoot_chemical Troubleshoot Chemical Issues (See Guide 3) chemical_issue->troubleshoot_chemical end Symmetrical Peak Achieved troubleshoot_physical->end troubleshoot_chemical->end

Caption: A logical workflow to diagnose the cause of peak tailing.

Guide 2: Addressing Physical Issues in the GC System

If all peaks in your chromatogram, including the solvent peak, are tailing, the cause is likely a physical problem within the GC system.[1]

Question: How do I fix peak tailing caused by physical issues?

Answer:

  • Inspect the GC Column Installation:

    • Poor Column Cut: An uneven or jagged column cut can create turbulence and active sites.[1] Re-cut the column using a ceramic scoring wafer to ensure a clean, square cut.

    • Incorrect Column Position: Ensure the column is installed at the correct depth in both the inlet and the detector according to the manufacturer's instructions. Incorrect positioning can create dead volumes, leading to peak tailing.[1]

  • Check for System Leaks: Leaks in the gas lines or at the fittings can disrupt the carrier gas flow path and cause peak distortion. Use an electronic leak detector to check all connections.

Guide 3: Mitigating Chemical Interactions and Contamination

If only the this compound peak or other polar analyte peaks are tailing, the issue is likely chemical in nature, involving interactions with active sites or contamination.

Question: What steps can I take to eliminate chemical-related peak tailing?

Answer:

  • Inlet Maintenance: The inlet is a common source of activity.

    • Replace the Inlet Liner: The liner is a consumable part and can become contaminated or its deactivation layer can degrade over time.[4] Replace the liner with a new, high-quality deactivated liner. For organophosphorus compounds, liners with glass wool can aid in vaporization but the wool must also be thoroughly deactivated.[5]

    • Replace the Septum: A cored or worn septum can introduce particles into the liner, creating active sites.[4]

    • Clean the Inlet: If the inlet body is contaminated, it will require cleaning according to the manufacturer's procedure.

  • Column Care:

    • Column Trimming: The front end of the column can accumulate non-volatile residues and become active. Trimming 10-20 cm from the inlet end of the column can often restore peak shape.[2]

    • Column Conditioning: If the column has been exposed to oxygen or moisture, reconditioning it according to the manufacturer's instructions can help restore its performance.

  • Use of Deactivated Components:

    • Ultra Inert Liners: Employing liners that have undergone a robust deactivation process is crucial for analyzing active compounds like this compound.[5] These liners minimize the interaction between the analyte and the glass surface.

Experimental Protocols and Data

Protocol 1: Recommended GC-MS Method for this compound

This protocol provides a starting point for the analysis of this compound and is based on established methods for similar compounds.[1]

ParameterSetting
GC System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar 5% phenyl-methylpolysiloxane
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MSD Transfer Line 280 °C
MSD Source Temp 230 °C
MSD Quad Temp 150 °C
Acquisition Mode Scan or Selected Ion Monitoring (SIM)
Protocol 2: Inlet Liner Deactivation (for in-house preparation)

While commercially available deactivated liners are recommended, this protocol outlines a general procedure for in-house deactivation.

Materials:

  • Dimethyldichlorosilane (DMDCS) solution (e.g., 5% in toluene)

  • Methanol

  • Toluene

  • Nitrogen gas

  • Clean, dry glassware

Procedure:

  • Immerse the clean, dry glass liner in the 5% DMDCS solution for 15-30 minutes.

  • Remove the liner and rinse thoroughly with toluene to remove excess DMDCS.

  • Rinse the liner with methanol to cap any unreacted silanol groups.

  • Dry the liner completely under a stream of dry nitrogen.

  • Condition the liner in the GC inlet at a high temperature (e.g., 300 °C) for at least 30 minutes before use.

Caution: DMDCS is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment in a fume hood.

Data Presentation: Impact of Inlet Liner on Peak Tailing

The choice of inlet liner can have a significant impact on the peak shape of active compounds. The following table summarizes expected performance based on liner type for organophosphorus pesticide analysis, which can be extrapolated to this compound.

Liner TypeExpected Tailing Factor for Polar OrganophosphatesColumn ProtectionRecommended Use
Standard Deactivated Liner (No Wool) Moderate TailingPoorNot recommended for dirty samples
Deactivated Liner with Deactivated Glass Wool Low TailingExcellentRecommended for most applications, including complex matrices[5]
Ultra Inert Liner with Deactivated Glass Wool Very Low TailingExcellentIdeal for trace analysis of active compounds[5]
Frit Liner Low to Moderate TailingGoodCan be an alternative to wool for dirty samples[6]

Signaling Pathway and Logical Relationship Diagrams

Peak_Tailing_Causes Root Causes of Peak Tailing for this compound cluster_chemical Chemical Causes cluster_physical Physical Causes peak_tailing Peak Tailing active_sites Active Sites (Silanol Groups) peak_tailing->active_sites contamination Column/Inlet Contamination peak_tailing->contamination solvent_mismatch Solvent Polarity Mismatch peak_tailing->solvent_mismatch bad_cut Poor Column Cut peak_tailing->bad_cut bad_install Improper Column Installation peak_tailing->bad_install leaks System Leaks peak_tailing->leaks dead_volume Dead Volume peak_tailing->dead_volume

Caption: Common causes of peak tailing in GC analysis.

Inlet_Maintenance_Workflow Inlet Maintenance Workflow for Tailing Peaks start Tailing Peaks Observed replace_septum Replace Septum start->replace_septum replace_liner Replace Inlet Liner (Use Ultra Inert) replace_septum->replace_liner check_o_ring Inspect/Replace O-ring replace_liner->check_o_ring clean_inlet Clean Inlet Body (if necessary) check_o_ring->clean_inlet condition_system Condition System clean_inlet->condition_system analyze_standard Analyze this compound Standard condition_system->analyze_standard peak_shape_ok Peak Shape Acceptable? analyze_standard->peak_shape_ok end Proceed with Analysis peak_shape_ok->end Yes troubleshoot_further Troubleshoot Other Causes (Column, Leaks, etc.) peak_shape_ok->troubleshoot_further No

Caption: A step-by-step workflow for inlet maintenance.

References

Minimizing ion suppression of Diethyl phosphate in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Diethyl Phosphate (DEP) in electrospray ionization mass spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound (DEP) analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, DEP, is reduced by the presence of other co-eluting compounds in the sample matrix. These interfering components compete with DEP for the available charge in the ESI source, leading to a decreased signal intensity. This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your analytical method. Common sources of ion suppression include salts, detergents, non-volatile buffers, and other endogenous or exogenous materials in the sample.

Q2: What are the most common causes of ion suppression for DEP?

A2: The primary causes of ion suppression for DEP and other organophosphates include:

  • Matrix Effects: Components from complex biological samples (e.g., urine, plasma) such as salts, lipids, and proteins can interfere with the ionization of DEP.

  • Mobile Phase Additives: Non-volatile buffers like phosphate buffers can crystallize in the ESI source, leading to signal suppression and contamination.[1] Strong ion-pairing agents like trifluoroacetic acid (TFA) can also suppress the signal in negative ion mode.[2][3][4]

  • Co-eluting Compounds: Any compound that elutes from the liquid chromatography (LC) column at the same time as DEP can compete for ionization.

  • High Analyte Concentration: At high concentrations, the ESI response can become non-linear, leading to self-suppression.

  • Interaction with Metal Surfaces: Organophosphates can chelate with metal ions from stainless steel components of the HPLC system, which can cause peak tailing and signal suppression.[5]

Q3: What are the general strategies to minimize ion suppression for DEP?

A3: Several strategies can be employed to mitigate ion suppression:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components before LC-MS analysis.[6]

  • Chromatographic Separation: Optimizing the LC method to separate DEP from interfering compounds is crucial. This can involve adjusting the gradient, flow rate, or changing the stationary phase.

  • Appropriate Mobile Phase Selection: Using volatile mobile phase additives like formic acid or ammonium formate is recommended for LC-MS.[1][2]

  • Optimization of ESI Source Parameters: Fine-tuning parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature can enhance the signal for DEP while minimizing the influence of interfering compounds.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.

  • Use of an Internal Standard: A stable isotope-labeled internal standard for DEP can help to compensate for matrix effects and improve the accuracy of quantification.

Troubleshooting Guides

Issue: Low or No this compound (DEP) Signal Intensity

This guide will walk you through a step-by-step process to troubleshoot and resolve low signal intensity for DEP in your ESI-MS analysis.

A Start: Low DEP Signal B Check ESI Source Parameters A->B 1. Initial Check C Optimize Sample Preparation B->C If signal is still low H Problem Resolved B->H Success D Optimize Chromatography C->D If matrix effects persist C->H Success F Review Mobile Phase Composition D->F If co-elution is suspected D->H Success E Consider Alternative Ionization E->H Success G Check for System Contamination F->G If suppression continues F->H Success G->E If all else fails G->H Success

Figure 1: Troubleshooting workflow for low DEP signal intensity.

Step 1: Check ESI Source Parameters

  • Action: Ensure your ESI source parameters are optimized for DEP. Since DEP is an acidic compound, it is typically analyzed in negative ion mode .

  • Typical Starting Parameters (Negative Ion Mode):

    • Capillary Voltage: -2.5 to -4.0 kV

    • Nebulizer Gas Pressure: 20–60 psi

    • Drying Gas Flow: 8–12 L/min

    • Drying Gas Temperature: 250–350 °C

  • Troubleshooting: Infuse a standard solution of DEP directly into the mass spectrometer and systematically adjust each parameter to maximize the signal intensity.

Step 2: Optimize Sample Preparation

  • Action: Your sample preparation should effectively remove interfering matrix components. For biological samples, protein precipitation alone is often insufficient.

  • Recommendation: Implement a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. SPE is often more effective at removing a wider range of interferences.

  • See Experimental Protocols section for a detailed SPE method.

Step 3: Optimize Chromatography

  • Action: Ensure that DEP is chromatographically resolved from the majority of matrix components.

  • Troubleshooting:

    • Gradient Adjustment: Modify your gradient to increase the separation between DEP and any closely eluting peaks. A shallower gradient around the elution time of DEP can improve resolution.

    • Column Chemistry: Consider using a different column chemistry. For polar compounds like DEP, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide better retention and separation from non-polar interferences.

    • Metal-Free System: If you observe peak tailing, consider using a metal-free or PEEK-lined column and tubing to prevent chelation of DEP with metal surfaces.[5]

Step 4: Review Mobile Phase Composition

  • Action: Ensure your mobile phase is compatible with ESI-MS and optimal for DEP analysis.

  • Recommendation:

    • Aqueous Phase (A): Water with a volatile additive like 0.1% formic acid or 10 mM ammonium formate.

    • Organic Phase (B): Acetonitrile or methanol with the same volatile additive.

  • Caution: Avoid non-volatile buffers such as phosphate buffers.

Step 5: Check for System Contamination

  • Action: Contamination in the LC or MS system can lead to ion suppression.

  • Troubleshooting:

    • Flush the entire LC system with a strong solvent mixture (e.g., 50:50 isopropanol:water).

    • Clean the ESI source, including the capillary, cone, and ion transfer tube, according to the manufacturer's instructions.

Step 6: Consider Alternative Ionization

  • Action: If significant ion suppression persists with ESI, Atmospheric Pressure Chemical Ionization (APCI) may be a viable alternative.

  • Rationale: APCI is a gas-phase ionization technique and is generally less susceptible to matrix effects from non-volatile components compared to ESI.[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for DEP from Urine

This protocol is adapted for the extraction of DEP from a complex biological matrix like urine.

A Start: Urine Sample B Sample Pre-treatment (Adjust pH to ~3.0) A->B D Load Sample B->D C Condition SPE Cartridge (Methanol then Water) C->D E Wash Cartridge (Water to remove salts) D->E F Elute DEP (Acetonitrile or Methanol) E->F G Evaporate and Reconstitute F->G H LC-MS Analysis G->H

Figure 2: Workflow for Solid-Phase Extraction of DEP.

Materials:

  • Mixed-mode or anion exchange SPE cartridges (e.g., Oasis MAX or similar)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Centrifuge

  • Nitrogen evaporator

Methodology:

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Take 1 mL of the supernatant and adjust the pH to approximately 3.0 with formic acid.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of water to remove salts and other highly polar interferences.

  • Elution: Elute the DEP from the cartridge with 3 mL of acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Analysis: Inject the reconstituted sample into the LC-MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Dialkyl Phosphates
Sample Preparation MethodTypical Recovery Rate (%)Relative Standard Deviation (RSD) (%)Matrix EffectNotes
Liquid-Liquid Extraction (LLE) 85 - 105%5 - 15%ModerateCan be less effective at removing certain interferences compared to SPE.
Solid-Phase Extraction (SPE) 90 - 110%< 10%Low to ModerateGenerally provides cleaner extracts and higher recoveries than LLE.[8]
Protein Precipitation 60 - 90%> 15%HighNot recommended for quantitative analysis due to significant ion suppression from remaining matrix components.
Table 2: Effect of Mobile Phase Additives on DEP Signal (Negative ESI Mode)
Mobile Phase AdditiveRelative Signal IntensityPeak ShapeESI-MS Compatibility
0.1% Formic Acid GoodExcellentHigh
10 mM Ammonium Formate ExcellentGoodHigh
0.1% Acetic Acid ModerateGoodHigh
0.05% Trifluoroacetic Acid (TFA) PoorExcellentLow
Phosphate Buffer Very PoorGoodVery Low

References

Technical Support Center: Stability of Diethyl Phosphate in Stored Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of diethyl phosphate (DEP), a key biomarker of exposure to organophosphate pesticides, in various stored biological samples. Accurate quantification of DEP is critical for toxicological studies and human biomonitoring. Sample stability is a crucial factor that can influence the reliability of these measurements.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the stability of DEP in biological samples.

Q1: What are the optimal storage temperatures for long-term stability of DEP in biological samples?

A1: For long-term storage of biological samples intended for DEP analysis, freezing at -80°C is the recommended temperature to ensure maximum stability and minimize degradation.[1][2][3][4][5] While storage at -20°C is common, -80°C provides superior preservation for many metabolites over extended periods.[1][2][3][4] Some studies have shown that certain analytes in urine can be stable for many years at -22°C.[6] For short-term storage, 4°C is preferable to room temperature.

Q2: How stable is DEP in urine samples? Are there any preservatives I should be aware of?

A2: Generally, DEP is considered relatively stable in frozen urine. One study on long-term urine biobanking found that phosphate, as a general analyte, had a high recovery rate of 105% after more than 10 years of storage at -22°C without preservatives.[6] However, it is crucial to be cautious with preservatives. Research has indicated that organophosphate metabolites, as a group, may exhibit instability in urine samples preserved with boric acid .[7] Therefore, it is advisable to collect urine without preservatives if DEP analysis is the primary goal. If a preservative is necessary for other analytes, its potential impact on DEP stability should be validated.

Q3: My plasma/serum samples have been stored at -20°C for several years. Can I still get reliable DEP measurements?

A3: While -80°C is optimal for long-term storage, samples stored at -20°C may still be viable for DEP analysis, although the risk of degradation increases with time.[8] General studies on metabolite stability at -20°C show that while some analytes remain stable for months or even years, others can degrade.[8] It is highly recommended to conduct a validation study using quality control samples stored under the same conditions to assess the degree of potential degradation before analyzing valuable clinical samples.

Q4: I have whole blood samples that were not immediately processed. How will this affect DEP concentrations?

A4: Delayed processing of whole blood can significantly impact the concentration of various analytes.[9][10][11] For phosphate-containing compounds, there is a risk of leakage from red blood cells or enzymatic degradation.[9] It is strongly recommended to process whole blood samples (i.e., separate plasma or serum) as soon as possible after collection.[10] If a delay is unavoidable, storing the whole blood at 4°C is preferable to room temperature to slow down metabolic processes.[9][11]

Q5: How do freeze-thaw cycles affect the stability of DEP?

A5: Repeated freeze-thaw cycles can be detrimental to the stability of many analytes, potentially leading to degradation or changes in concentration.[12] While specific data on the effect of freeze-thaw cycles on DEP is limited, it is a best practice to aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.[12] If multiple analyses from the same sample are anticipated, creating single-use aliquots is the most effective strategy to maintain sample integrity.

Quantitative Data on Analyte Stability

The following tables summarize available data on the stability of related analytes in various biological matrices. It is important to note that specific quantitative stability data for this compound (DEP) is limited in the literature. The data presented here for general "phosphate" and other metabolites should be considered indicative and used as a guide for designing stability studies for DEP.

Table 1: Stability of Analytes in Stored Human Urine

AnalyteMatrixStorage TemperatureDurationPercent Change/RecoveryReference
Phosphate24-h Urine-22°C>10 years105% Recovery[6]
Organophosphate MetabolitesSpiked UrineRoom Temperature & 4°CUp to 1 weekGenerally <20% change (instability with boric acid)[7]
Phthalate MetabolitesUrineFrozen (temp. not specified)>20 yearsConsidered stable[13][14]

Table 2: Stability of Analytes in Stored Human Plasma/Serum

AnalyteMatrixStorage TemperatureDurationObservationsReference
Various MetabolitesPlasma-80°CUp to 5 years55 out of 111 metabolites remained stable.[1][2]
Various MetabolitesEDTA Plasma-80°CUp to 7 years98% of 231 metabolites remained stable.[3][4][5]
Various MetabolitesEDTA Plasma-80°CUp to 16 yearsUp to 26% of metabolites showed significant changes.[3][4][5]
Inorganic PhosphorusSerum/PlasmaRoom Temperature (in contact with cells)>24 hoursSignificant changes observed.[10]
Various AnalytesSerum-20°C30 daysSome analytes showed instability.[8]

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound

This protocol outlines a general procedure for evaluating the long-term stability of DEP in a specific biological matrix.

  • Sample Pooling and Preparation:

    • Collect a sufficient volume of the desired biological matrix (e.g., urine, plasma) from multiple healthy donors.

    • Pool the samples to create a homogenous matrix that minimizes individual variability.

    • If the endogenous concentration of DEP is below the limit of quantification, spike the pooled matrix with a known concentration of a certified DEP standard.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the expected analytical range.

  • Aliquoting and Baseline Analysis:

    • Divide the pooled, spiked matrix into multiple small-volume aliquots in appropriate storage vials to avoid freeze-thaw cycles.

    • Analyze a subset of these aliquots (n ≥ 3 for each QC level) immediately to establish the baseline (T=0) concentration of DEP.

  • Storage:

    • Store the remaining aliquots at the desired storage temperatures (e.g., -20°C and -80°C).

    • Ensure proper labeling and organization of the samples for easy retrieval at specified time points.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, 12, 24 months), retrieve a set of aliquots (n ≥ 3 for each QC level) from each storage temperature.

    • Allow the samples to thaw under controlled conditions (e.g., on ice or at room temperature).

    • Analyze the samples using a validated analytical method for DEP quantification.

  • Data Analysis:

    • Calculate the mean concentration of DEP at each time point for each QC level and storage temperature.

    • Compare the mean concentration at each time point to the baseline (T=0) concentration.

    • Express the stability as the percentage of the initial concentration remaining.

    • DEP is considered stable if the mean concentration at a given time point is within a predefined acceptance criterion (e.g., ±15%) of the baseline concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis pool Pool Biological Matrix spike Spike with DEP Standard pool->spike aliquot Aliquot into Vials spike->aliquot baseline T=0 Baseline Analysis aliquot->baseline storage Store at Different Temperatures (-20°C, -80°C) aliquot->storage data_analysis Data Analysis & Stability Assessment baseline->data_analysis timepoint Analyze at Time Points (1, 3, 6, 12... months) storage->timepoint timepoint->data_analysis degradation_pathway DEP This compound (DEP) Hydrolysis Hydrolysis (Enzymatic or Chemical) DEP->Hydrolysis Ethanol Ethanol Hydrolysis->Ethanol Phosphate Inorganic Phosphate Hydrolysis->Phosphate

References

Optimization of reaction conditions for Diethyl phosphate in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for diethyl phosphate and its derivatives in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound derivatives?

A1: Common starting materials include diethyl phosphite, which can be synthesized from phosphorus trichloride and ethanol.[1][2] Diethyl phosphite's reactive P-H bond makes it a versatile precursor for various organophosphorus compounds.[1] Other starting points can include diethyl chlorophosphate for reactions with alcohols to form the phosphate ester linkage.

Q2: What is a typical method for the synthesis of substituted diethyl phosphates?

A2: A common strategy involves a two-step process. First, diethyl phosphite undergoes a nucleophilic substitution. For example, it can be deprotonated with a strong base like sodium ethoxide, followed by reaction with an alkyl halide (like bromoacetonitrile) to form a phosphonate intermediate. This intermediate can then be further functionalized, for instance, through methylation using a methylating agent in the presence of another strong base.[3]

Q3: How can I improve the yield and selectivity of my reaction?

A3: Optimizing reaction conditions is crucial. Key parameters to consider include:

  • Temperature: Both increasing and decreasing the temperature can significantly impact yield and selectivity, and the optimal temperature is specific to the reaction.[3][4]

  • Solvent: The choice of solvent is important. Halogenated solvents like dichloromethane and non-polar solvents like toluene have been shown to be effective in certain reactions.[5]

  • Catalyst: The use of catalysts, such as zinc complexes or tungstosulfonic acid, can improve reaction rates and yields.[5][6]

  • Rate of Addition: In some cases, the slow, dropwise addition of a reagent can favor the desired product over side reactions like di-substitution.[7]

Q4: What are some common side products, and how can I minimize them?

A4: Side products can include di-substituted compounds, by-products from reactions with the solvent, or the formation of undesired isomers.[7][8] To minimize these, consider the following:

  • Stoichiometry: Carefully controlling the molar ratio of reactants can improve selectivity.

  • Reaction Time: Optimizing the reaction time can prevent the formation of degradation products or further-reacted species.

  • Purification: Purification techniques such as distillation under reduced pressure or column chromatography are often necessary to remove impurities.[8][9]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s) Citation(s)
Low Yield Suboptimal reaction temperature.Experiment with a range of temperatures to find the optimum for your specific reaction. Both excessively high or low temperatures can reduce yield.[4]
Incorrect solvent.Test a variety of solvents. For phosphonylation, halogenated solvents like dichloromethane have proven effective.[5]
Inefficient mixing.Ensure vigorous and efficient stirring, especially in heterogeneous mixtures, to prevent localized reactions and side product formation.[10]
Incomplete reaction.Increase the reaction time and monitor the progress using techniques like TLC or GC.[11]
Formation of Di-substituted By-products Molar ratio of reactants favors di-substitution.Use a large excess of the substrate that is intended for mono-substitution.[7]
Rapid addition of the phosphite reagent.Add the phosphite reagent slowly and dropwise over an extended period (e.g., two hours).[7]
Presence of Unidentified Impurities Decomposition of starting materials or product.Ensure starting materials are pure and dry. Use purification methods like distillation or chromatography for the final product.[8][9]
Side reaction with residual moisture.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[10]
Reaction is Not Initiating Inactive catalyst or base.Use fresh or properly stored catalysts and bases. Ensure bases are strong enough to deprotonate the phosphite if required.[3]
Low reaction temperature.Gently warm the reaction mixture to the recommended starting temperature.[3]

Experimental Protocols

Protocol 1: Synthesis of Cyanomethyl this compound

This protocol is adapted from a patented procedure and involves the nucleophilic substitution of bromoacetonitrile with diethyl phosphite.[3]

Materials:

  • Diethyl phosphite

  • Sodium ethoxide

  • Bromoacetonitrile

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a reaction vessel, dissolve diethyl phosphite in DMF.

  • At a controlled temperature of 20-25 °C, add sodium ethoxide in batches over a period of 0.5-2 hours.

  • After the addition of sodium ethoxide is complete, heat the mixture to 60-70 °C.

  • Slowly add bromoacetonitrile dropwise to the reaction mixture.

  • Maintain the reaction at 60-70 °C for 3-4 hours after the addition is complete.

  • After the reaction, quench the mixture by adding it to water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic phases and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain cyanomethyl this compound. A yield of 86.8% has been reported for a similar procedure.[3]

Protocol 2: Synthesis of Geranyl this compound

This protocol describes the synthesis of an exemplary this compound ester from an alcohol (geraniol) and diethyl chlorophosphate.[8]

Materials:

  • Geraniol

  • Pyridine

  • Diethyl ether

  • Diethyl chlorophosphate

  • 1 M Sodium hydroxide (ice-cold)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask under an argon atmosphere, dissolve geraniol and pyridine in diethyl ether.

  • Cool the solution to -30 °C in a dry ice/acetone bath.

  • While stirring vigorously, add diethyl chlorophosphate dropwise over 10 minutes.

  • Remove the cooling bath and allow the reaction to warm to 23 °C. A white precipitate will form.

  • Stir for 6.5 hours at 23 °C.

  • Quench the reaction by adding ice-cold 1 M NaOH.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reaction Workflow

G Workflow for the Synthesis of (1-cyanoethyl) this compound cluster_step1 Step 1: Synthesis of Cyanomethyl this compound cluster_step2 Step 2: Methylation A Diethyl Phosphite + Bromoacetonitrile B Add Sodium Ethoxide in DMF at 20-25°C A->B C Heat to 60-70°C and react for 3-4 hours B->C D Workup and Purification C->D E Cyanomethyl this compound D->E F Cyanomethyl this compound G Add Sodium Hydride in THF at 5-10°C F->G H Add Methyl Iodide at 50°C G->H I React for 5-6 hours H->I J Workup and Purification I->J K Final Product: (1-cyanoethyl) this compound J->K

References

Technical Support Center: Optimizing the Michaelis–Becker Reaction with Diethyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Michaelis–Becker reaction when using diethyl phosphate.

Frequently Asked Questions (FAQs)

Q1: What is the Michaelis–Becker reaction?

The Michaelis–Becker reaction is a chemical reaction that forms a carbon-phosphorus bond. It involves the reaction of a dialkyl phosphite, such as this compound, with a base to form a phosphonate anion. This anion then acts as a nucleophile and attacks an alkyl halide, resulting in the formation of a dialkyl alkylphosphonate.[1][2]

Q2: Why are the yields of my Michaelis–Becker reaction with this compound consistently low?

Low yields in the Michaelis–Becker reaction are a common issue and can be attributed to several factors.[1] One major reason is the equilibrium nature of the initial deprotonation step. The basicity of the phosphonate anion is often comparable to that of the alkoxide or hydroxide bases used, leading to an incomplete formation of the reactive nucleophile. Additionally, side reactions, such as elimination reactions of the alkyl halide or hydrolysis of the this compound, can further reduce the yield.[3] The yields of this reaction are often lower than the corresponding Michaelis–Arbuzov reaction.[1]

Q3: What are the common side products in the Michaelis–Becker reaction with this compound?

Common side products can include elimination products from the alkyl halide, especially with secondary or sterically hindered halides.[4] Hydrolysis of this compound can occur if water is present in the reaction mixture, leading to the formation of ethyl phosphate and ethanol.[3] Another potential side product is a pyrophosphate, which can form at higher temperatures.[5]

Q4: What are the advantages of using microwave irradiation or phase-transfer catalysis for this reaction?

Both microwave irradiation and phase-transfer catalysis (PTC) are modern techniques used to enhance the efficiency of the Michaelis–Becker reaction.

  • Microwave Irradiation: This method can significantly reduce reaction times and often leads to higher yields compared to conventional heating.[5] The rapid and uniform heating provided by microwaves can promote the desired reaction pathway over side reactions.[5]

  • Phase-Transfer Catalysis (PTC): PTC is particularly useful when dealing with reactants that are soluble in different phases (e.g., an aqueous base and an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phosphonate anion from the aqueous phase to the organic phase where the alkyl halide is present, thereby increasing the reaction rate and yield.[3][6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inefficient Deprotonation: The base used may not be strong enough to effectively deprotonate the this compound. 2. Poor Solubility: The sodium salt of this compound may have low solubility in the reaction solvent. 3. Inactive Alkyl Halide: The alkyl halide may be unreactive (e.g., aryl or vinyl halides) or prone to elimination. 4. Presence of Water: Moisture can hydrolyze the this compound and the product.1. Choice of Base: Use a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). For a less hazardous option, sodium or potassium carbonate can be effective, especially with a phase-transfer catalyst.[7] 2. Solvent Selection: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to better solvate the phosphonate salt. The use of a co-solvent system can also be beneficial.[8] 3. Alkyl Halide Reactivity: Use more reactive alkyl halides (iodides > bromides > chlorides). For less reactive halides, consider increasing the reaction temperature or using a catalyst. 4. Anhydrous Conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Significant Side Products 1. Elimination Reaction: The alkyl halide is undergoing elimination instead of substitution, particularly with secondary and tertiary halides or when using a strong, sterically hindered base. 2. Hydrolysis: Presence of water in the reaction mixture. 3. Pyrophosphate Formation: High reaction temperatures can lead to the formation of pyrophosphates.[5]1. Optimize Base and Temperature: Use a less sterically hindered base. Running the reaction at a lower temperature can also favor substitution over elimination.[7] 2. Dry Reaction Conditions: As mentioned above, ensure all components of the reaction are anhydrous. 3. Temperature Control: Maintain a lower reaction temperature. Monitor the reaction progress to avoid prolonged heating after completion.
Reaction Stalls or is Sluggish 1. Insufficient Mixing: In heterogeneous reactions (e.g., using a solid base), poor mixing can limit the reaction rate. 2. Low Temperature: The reaction temperature may be too low for the specific substrate and base combination. 3. Catalyst Inefficiency: If using a phase-transfer catalyst, it may not be effective or used in a sufficient amount.1. Improve Agitation: Ensure vigorous stirring throughout the reaction. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. Microwave-assisted heating can be particularly effective for accelerating slow reactions.[5] 3. Catalyst Selection and Concentration: Screen different phase-transfer catalysts (e.g., tetrabutylammonium bromide, benzyltriethylammonium chloride) and optimize their concentration (typically 1-10 mol%).[3]

Experimental Protocols

Standard Michaelis–Becker Reaction Protocol

This protocol describes a general procedure for the Michaelis–Becker reaction using this compound and an alkyl halide.

Materials:

  • This compound

  • Alkyl halide

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (60% dispersion in mineral oil) in small portions.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Michaelis–Becker Reaction Protocol

This protocol utilizes microwave irradiation to accelerate the reaction.

Materials:

  • This compound

  • Alkyl halide

  • Potassium carbonate (K₂CO₃)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Solvent (e.g., acetonitrile)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine this compound, alkyl halide, potassium carbonate, and tetrabutylammonium bromide.

  • Add the solvent (if not performing the reaction neat).

  • Seal the vial and place it in the microwave reactor.

  • Set the desired temperature (e.g., 100-150 °C) and reaction time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Wash the solid residue with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Phase-Transfer Catalyzed (PTC) Michaelis–Becker Reaction Protocol

This protocol is suitable for reactions involving an aqueous base and an organic solvent.

Materials:

  • This compound

  • Alkyl halide

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 50%)

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride, BTEAC)

  • Organic solvent (e.g., dichloromethane, toluene)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, add the organic solvent, alkyl halide, and benzyltriethylammonium chloride.

  • In a separate vessel, prepare the sodium salt of this compound by reacting it with an aqueous solution of sodium hydroxide.

  • Add the aqueous solution of the sodium this compound to the organic mixture.

  • Stir the biphasic mixture vigorously at the desired temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Effect of Base and Solvent on Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF651265
2NaHDMF65885
3K₂CO₃Acetonitrile802450
4K₂CO₃/TBABAcetonitrile801275
5NaOH (aq) / BTEACDichloromethane40670

Note: Yields are approximate and can vary based on the specific alkyl halide and reaction conditions.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

EntryMethodTemperature (°C)TimeYield (%)
1Conventional Heating8012 h75
2Microwave Irradiation12015 min92

Note: Reaction conditions: this compound, alkyl bromide, K₂CO₃, TBAB in acetonitrile.

Visualizations

Michaelis_Becker_Reaction cluster_step2 Step 2: Nucleophilic Attack diethyl_phosphate This compound (RO)₂P(O)H phosphonate_anion Phosphonate Anion [(RO)₂PO]⁻ diethyl_phosphate->phosphonate_anion + B⁻ base Base (B⁻) alkyl_halide Alkyl Halide (R'-X) transition_state Transition State product Dialkyl Alkylphosphonate (RO)₂P(O)R' phosphonate_anion->diethyl_phosphate + HB transition_state->product halide_ion Halide Ion (X⁻) transition_state->halide_ion byproduct Conjugate Acid (HB)

Caption: General mechanism of the Michaelis–Becker reaction.

Experimental_Workflow start Start reagents Combine this compound, Base, and Solvent start->reagents deprotonation Stir for Deprotonation reagents->deprotonation add_halide Add Alkyl Halide deprotonation->add_halide reaction_condition Choose Reaction Method add_halide->reaction_condition conventional Conventional Heating (Reflux) reaction_condition->conventional Standard microwave Microwave Irradiation reaction_condition->microwave Accelerated ptc Phase-Transfer Catalysis (Biphasic) reaction_condition->ptc Biphasic workup Aqueous Workup and Extraction conventional->workup microwave->workup ptc->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Generalized experimental workflow for the Michaelis–Becker reaction.

References

Technical Support Center: Diethyl Phosphate (DEP) Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the analysis of Diethyl Phosphate (DEP) using Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on column selection, troubleshooting, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a GC column for this compound (DEP) analysis?

A1: The most critical factor is the polarity of the stationary phase. DEP is a polar organophosphorus compound. The general principle of "like dissolves like" suggests that a polar column would be suitable. However, in practice, low-polarity columns are very effective, especially after derivatization of the DEP molecule, which reduces its polarity and improves its volatility.

Q2: Is derivatization necessary for the GC analysis of this compound?

A2: While direct analysis of DEP is possible, derivatization is highly recommended to improve peak shape, increase volatility, and enhance sensitivity.[1] A common derivatizing agent for DEP is pentafluorobenzyl bromide (PFBBr).[2] This process makes the analyte less polar and more amenable to analysis on common low-polarity GC columns.

Q3: What are the most common issues encountered during the GC analysis of DEP?

A3: The most frequent problems include peak tailing, poor reproducibility, and low sensitivity. Peak tailing is often due to the polar nature of DEP interacting with active sites in the GC system.[3][4] Poor reproducibility can stem from inconsistent derivatization or sample degradation in the injector. Low sensitivity may be a result of insufficient derivatization or the use of a non-optimal detector.

Q4: Which detector is best suited for DEP analysis?

A4: A mass spectrometer (MS) is highly recommended as it provides both quantification and structural confirmation. For enhanced sensitivity and selectivity for phosphorus-containing compounds, a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in phosphorus mode can also be used.[5]

Q5: Can I use a packed column for DEP analysis?

A5: While packed columns have been used historically, capillary columns are now the standard for their superior resolution, sensitivity, and speed. For DEP analysis, a capillary column will provide significantly better performance.[6]

GC Column Selection for this compound Analysis

Choosing the right GC column is paramount for achieving accurate and reproducible results in DEP analysis. Below is a comparison of commonly used columns. Low-polarity columns are often preferred post-derivatization.

Stationary PhasePolarityColumn ExamplesAdvantagesDisadvantages
5% Phenyl Polysilphenylene-siloxaneLowDB-5ms, HP-5ms, RTx-5MSExcellent for derivatized DEP, highly inert, low bleed (ideal for MS), robust and widely available.May not be ideal for underivatized, highly polar DEP due to potential peak tailing.
(35%-Phenyl)-methylpolysiloxaneIntermediateDB-35msOffers a different selectivity compared to 5% phenyl phases, which can be useful for resolving DEP from matrix interferences.[7]May have higher bleed at elevated temperatures compared to MS-grade low-polarity columns.
Polyethylene Glycol (PEG)HighDB-WAX, InnowaxGood for separating polar compounds.Can be susceptible to degradation from oxygen and water, and may have lower temperature limits.

Troubleshooting Guide

This guide addresses common problems encountered during the GC analysis of this compound.

IssuePossible CausesRecommended Solutions
Peak Tailing 1. Active Sites in the GC System: The polar nature of underivatized DEP can interact with active sites in the injector liner, column, or detector. 2. Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume. 3. Column Contamination: Buildup of non-volatile matrix components on the column.1. Derivatize the sample: This is the most effective solution to reduce polarity. 2. Use a deactivated inlet liner: Glass wool liners can also help trap non-volatile residues. 3. Re-install the column: Ensure a clean, square cut and correct installation depth. 4. Trim the column: Remove the first 10-20 cm of the column. 5. Bake out the column: Condition the column at a high temperature to remove contaminants.
Poor Reproducibility 1. Inconsistent Derivatization: Incomplete or variable reaction yields. 2. Sample Degradation: DEP can degrade at high injector temperatures. 3. Injector Contamination: Carryover from previous injections.1. Optimize derivatization: Ensure consistent reaction times, temperatures, and reagent concentrations. 2. Lower the injector temperature: Use the lowest temperature that allows for efficient volatilization. 3. Clean the injector: Replace the liner, septum, and O-ring regularly.
Low Sensitivity 1. Incomplete Derivatization: Insufficient conversion of DEP to its derivative. 2. Detector Not Optimized: Incorrect detector parameters or gas flows. 3. Leaks in the System: Leaks in the carrier gas line or connections can reduce the amount of sample reaching the detector.1. Optimize the derivatization protocol. 2. Tune the detector: Ensure optimal gas flows and detector settings for your specific instrument. 3. Perform a leak check: Check all fittings and connections with an electronic leak detector.
Ghost Peaks 1. Contaminated Syringe: Residue from previous injections. 2. Septum Bleed: Degradation of the injector septum at high temperatures. 3. Carrier Gas Contamination: Impurities in the carrier gas.1. Thoroughly rinse the syringe with an appropriate solvent between injections. 2. Use a high-quality, low-bleed septum. 3. Ensure high-purity carrier gas and use appropriate gas filters.

Experimental Protocols

Below is a detailed methodology for the analysis of this compound in a sample matrix, including derivatization and GC-MS parameters.

1. Sample Preparation and Derivatization

This protocol is a general guideline and may need to be optimized for your specific sample matrix.

  • Extraction: Extract the sample containing DEP using a suitable solvent (e.g., acetonitrile or ethyl acetate). The extraction method will depend on the sample matrix (e.g., urine, water, soil).

  • Concentration: Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Derivatization with Pentafluorobenzyl Bromide (PFBBr):

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of acetonitrile).

    • Add a solution of PFBBr (e.g., 50 µL of a 10% solution in acetone).

    • Add a catalyst, such as a tertiary amine (e.g., 10 µL of triethylamine).

    • Vortex the mixture and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 1 hour).

    • After cooling, the derivatized sample is ready for GC-MS analysis.

2. GC-MS Parameters

The following parameters are a starting point and should be optimized for your instrument and column.

ParameterValue
GC Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Mode Splitless (with a splitless time of 1 minute)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Visualizations

Below are diagrams illustrating key workflows in the analysis of this compound.

GC_Column_Selection_Workflow start Start: Need to analyze this compound (DEP) is_derivatized Is the DEP sample derivatized? start->is_derivatized low_polarity Select a low-polarity column (e.g., DB-5ms, HP-5ms) is_derivatized->low_polarity Yes high_polarity Consider a high-polarity column (e.g., WAX) but be aware of limitations is_derivatized->high_polarity No intermediate_polarity Consider an intermediate polarity column (e.g., DB-35ms) for alternative selectivity low_polarity->intermediate_polarity Need to resolve matrix interferences? end_selection Final Column Choice low_polarity->end_selection Standard analysis intermediate_polarity->end_selection high_polarity->end_selection

Caption: Logical workflow for selecting the appropriate GC column for DEP analysis.

Troubleshooting_Workflow start Problem Encountered (e.g., Peak Tailing, Poor Reproducibility) check_derivatization Verify Derivatization Protocol start->check_derivatization check_gc_system Inspect GC System check_derivatization->check_gc_system Consistent solution_derivatization Optimize derivatization: - Reagent concentration - Reaction time/temp check_derivatization->solution_derivatization Inconsistent? check_column Check Column Condition check_gc_system->check_column Clean & Tight solution_gc_system Perform Inlet Maintenance: - Replace liner, septum, O-ring - Check for leaks check_gc_system->solution_gc_system Contaminated/Leaking? solution_column Service Column: - Trim column inlet - Re-install column - Bake out column check_column->solution_column Poor Condition? end_troubleshooting Problem Resolved solution_derivatization->end_troubleshooting solution_gc_system->end_troubleshooting solution_column->end_troubleshooting

Caption: Troubleshooting workflow for common issues in DEP analysis.

References

Technical Support Center: Troubleshooting Diethyl Phosphate (DEP) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering reproducibility issues in Diethyl phosphate (DEP) quantification. The following question-and-answer format directly addresses common challenges, offering troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high variability in our DEP quantification results using GC-MS. What are the potential causes and how can we troubleshoot this?

Poor reproducibility in GC-MS analysis of DEP is a common issue often linked to sample preparation and the analytical method itself. Key areas to investigate include:

  • Inconsistent Derivatization: DEP is a polar compound and requires derivatization to become volatile for GC analysis. Incomplete or variable derivatization efficiency is a primary source of error.

    • Troubleshooting:

      • Ensure the derivatizing agent, commonly pentafluorobenzyl bromide (PFBBr), is fresh and not degraded.[1][2]

      • Optimize reaction conditions such as temperature, time, and reagent concentration. A microwave-assisted derivatization can sometimes offer faster and more consistent results.[3][4][5]

      • Ensure the sample extract is completely dry before adding the derivatization reagent, as water can interfere with the reaction.

  • Matrix Effects: Components in your sample matrix (e.g., urine, plasma, tissue homogenate) can interfere with the ionization of the derivatized DEP in the MS source, leading to ion suppression or enhancement.[6][7][8]

    • Troubleshooting:

      • Incorporate an appropriate internal standard, such as a deuterated or ¹³C-labeled DEP, to compensate for matrix effects.[6][7]

      • Evaluate different sample cleanup procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[9][10]

      • Prepare calibration standards in a matrix that closely matches your samples to minimize discrepancies.[6][7]

  • GC System Adsorption: The polar nature of underivatized DEP or its derivatives can lead to adsorption on active sites within the GC inlet liner or the column itself, resulting in peak tailing and poor reproducibility.[9]

    • Troubleshooting:

      • Use a deactivated inlet liner.[9]

      • Regularly inspect and replace the liner and trim the analytical column.

      • Ensure proper column conditioning.

Q2: What are typical recovery and precision values we should aim for in our DEP quantification method?

Recovery and precision can vary depending on the matrix and the analytical method employed. However, here are some reported values to serve as a benchmark:

ParameterMethodMatrixReported ValueReference
Recovery GC-MS after DerivatizationHair116.1% for DEP[4]
GC-FPD after DerivatizationFeces47-62% for DEP[11]
LC-MS/MSUrine93-102% for DAPs[9][10]
Intra-assay Precision (%RSD) GC-MS (Microwave Derivatization)-1.1 - 9.1% for DETP[3][4]
LC-MS/MSUrine<20% for DAPs[12]
UFLC-MS/MSUrine0.62 - 5.46% for DAPs[9][10]
Inter-assay Precision (%RSD) GC-MS (Microwave Derivatization)-10.3 - 15.1% for DETP[3][4]
UFLC-MS/MSUrine0.80 - 11.33% for DAPs[9][10]

DEP: this compound, DETP: Diethyl thiophosphate, DAPs: Dialkyl phosphates, FPD: Flame Photometric Detector, RSD: Relative Standard Deviation

Q3: Should we use GC-MS or LC-MS/MS for DEP quantification? What are the advantages and disadvantages of each?

Both GC-MS and LC-MS/MS are powerful techniques for DEP quantification, and the choice often depends on available instrumentation, sample throughput needs, and the complexity of the sample matrix.

  • GC-MS:

    • Advantages: High chromatographic resolution, established methods.

    • Disadvantages: Requires a derivatization step, which can be time-consuming and a source of variability. Polar analytes like DEP can be challenging due to potential adsorption in the system.[9][13]

  • LC-MS/MS:

    • Advantages: Generally does not require derivatization, reducing sample preparation time and potential errors. It can be more suitable for high-throughput analysis. LC-MS/MS is often considered to have better performance for organophosphate ester analysis.[14][15]

    • Disadvantages: Matrix effects can still be a significant issue, requiring careful method development and validation.[8]

Q4: We are developing an LC-MS/MS method. What are the key parameters to optimize for robust DEP quantification?

For a robust LC-MS/MS method for DEP, focus on the following:

  • Chromatographic Separation:

    • Select a suitable column, such as a C18 column, for retaining the polar DEP molecule.[12]

    • Optimize the mobile phase composition (e.g., methanol or acetonitrile with a buffered aqueous phase) and gradient to achieve good peak shape and separation from matrix interferences.

  • Mass Spectrometry Detection:

    • Operate in negative ion mode for DEP analysis.[12]

    • Optimize the precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode for selectivity and sensitivity.[12]

  • Sample Extraction:

    • A liquid-liquid extraction (LLE) is often a reliable method for extracting DEP from aqueous samples like urine.[9][10][12]

    • A basic extraction (e.g., methanol with 2% NH₄OH) has shown high extraction efficiency for DAPs from hair samples.[15]

Experimental Protocols

Protocol 1: Microwave-Assisted Derivatization for GC-MS Analysis

This protocol is adapted from a method for the derivatization of dialkyl phosphates.[3][4][5]

  • Sample Preparation: Extract DEP from the sample matrix using an appropriate method (e.g., LLE). Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 250 µL of 3% 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in acetonitrile to the dried extract.[3][4]

    • Cap the vial tightly.

    • Place the vial in a microwave reactor and irradiate for 5 minutes at 160 W.[3][4]

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

Protocol 2: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis

This protocol is a general procedure based on methods for extracting DAPs from urine.[9][10][12]

  • Sample Preparation:

    • To 1 mL of urine sample, add an appropriate internal standard (e.g., deuterated DEP).

    • Acidify the sample with an appropriate acid (e.g., HCl) to pH 2-3.

  • Extraction:

    • Add 3 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of acetonitrile and cyclohexane).

    • Vortex for 2 minutes and then centrifuge to separate the layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualized Workflows

cluster_prep Sample Preparation cluster_deriv Derivatization (for GC-MS) cluster_analysis Analysis start Sample Collection (e.g., Urine, Plasma) add_is Add Internal Standard (e.g., Deuterated DEP) start->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction dry_down Evaporate to Dryness extraction->dry_down add_reagent Add PFBBr Derivatizing Agent dry_down->add_reagent reconstitute Reconstitute in Mobile Phase dry_down->reconstitute microwave Microwave Irradiation add_reagent->microwave gcms GC-MS Analysis microwave->gcms lcmsms LC-MS/MS Analysis reconstitute->lcmsms

Caption: General workflow for DEP quantification using GC-MS or LC-MS/MS.

cluster_investigation Initial Checks cluster_gcms GC-MS Specific Issues cluster_lcmsms LC-MS/MS Specific Issues cluster_solutions Potential Solutions start Poor Reproducibility in DEP Quantification check_is Internal Standard Performance OK? start->check_is check_cal Calibration Curve Linearity and R² OK? start->check_cal check_deriv Derivatization Issues? (Incomplete, Variable) check_is->check_deriv If GC-MS check_matrix Matrix Effects? (Ion Suppression/Enhancement) check_is->check_matrix If LC-MS/MS check_adsorption GC System Adsorption? (Peak Tailing) check_cal->check_adsorption If GC-MS check_chrom Poor Chromatography? (Peak Shape, Retention) check_cal->check_chrom If LC-MS/MS sol_deriv Optimize Derivatization (Time, Temp, Reagent) check_deriv->sol_deriv sol_gc Use Deactivated Liner, Maintain GC System check_adsorption->sol_gc sol_matrix Improve Sample Cleanup, Use Matrix-Matched Calibrants check_matrix->sol_matrix sol_chrom Optimize LC Method (Column, Mobile Phase) check_chrom->sol_chrom

Caption: Troubleshooting logic for poor reproducibility in DEP analysis.

References

Technical Support Center: Diethyl Phosphate (DEP) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diethyl Phosphate (DEP) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to calibration curves in DEP quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my calibration curve for this compound (DEP) analysis showing poor linearity (e.g., R² value < 0.995)?

A1: Poor linearity is a common issue that can stem from several factors, from standard preparation to instrument settings. A low coefficient of determination (R²) indicates that the data points do not closely fit the linear regression model, making quantification unreliable.

Potential Causes & Troubleshooting Steps:

  • Inconsistent Derivatization (for GC-MS analysis): DEP is a polar compound and often requires derivatization to improve its volatility for GC analysis. Incomplete or variable derivatization reactions across your calibration standards will lead to poor linearity.

    • Action: Optimize the derivatization protocol. Ensure consistent reaction times, temperatures, and reagent concentrations for all standards and samples. See the experimental protocol below for a typical derivatization procedure.

  • Detector Saturation: At high concentrations, the detector (especially in MS) can become saturated, leading to a non-linear response.

    • Action: Check the response of your highest concentration standard. If the peak is flattened or shows a disproportionately low increase in signal compared to the next lowest standard, it may be saturated. Prepare a more diluted set of standards or narrow the calibration range.

  • Inappropriate Calibration Range: The selected concentration range may not be linear for your specific instrument and method.

    • Action: Evaluate a wider range of concentrations initially to determine the linear dynamic range (LDR) of your assay. Adjust your calibration curve to stay within this range.

  • Standard Preparation Errors: Inaccurate dilutions, contamination, or degradation of stock solutions can introduce significant errors.

    • Action: Prepare fresh calibration standards from a certified stock solution. Use calibrated pipettes and Class A volumetric flasks.[1][2] It is good practice to analyze standards in a random order to minimize bias from sequential dilutions.[3]

  • Chromatographic Issues: Poor peak shape (e.g., tailing or fronting) can affect the accuracy of peak integration and thus impact linearity.[4][5]

    • Action: Inspect your chromatography. If peaks are tailing, consider potential issues with active sites in the GC liner or column. If resolution is poor, re-optimize your chromatographic method (e.g., temperature ramp, flow rate).[5]

This protocol describes a common derivatization method using Pentafluorobenzyl Bromide (PFBBr).

Materials:

  • DEP standard solutions and samples.

  • Pentafluorobenzyl Bromide (PFBBr) solution (e.g., 10% in acetone).

  • Potassium Carbonate (K₂CO₃) or another suitable base.

  • Acetonitrile or other appropriate solvent.

  • Heating block or water bath.

  • GC vials.

Procedure:

  • Pipette 100 µL of your DEP standard or sample into a clean GC vial.

  • Add 50 µL of K₂CO₃ solution (e.g., 0.1 M) to catalyze the reaction.

  • Add 100 µL of the PFBBr derivatizing agent.

  • Cap the vial tightly and vortex for 30 seconds.

  • Place the vial in a heating block set to 70°C for 1 hour.

  • After heating, allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

G start Start: Poor Linearity (R² < 0.995) check_high_std Is the highest standard's peak shape distorted or flat? start->check_high_std check_chrom Is peak shape acceptable (e.g., no severe tailing)? check_high_std->check_chrom No action_range Action: Reduce concentration of highest standard or narrow range. (Detector Saturation) check_high_std->action_range Yes check_deriv Is a derivatization step used (GC-MS)? check_chrom->check_deriv Yes action_chrom Action: Troubleshoot chromatography. (e.g., replace liner, clip column) check_chrom->action_chrom No check_prep Review Standard Preparation Protocol check_deriv->check_prep No action_deriv Action: Optimize derivatization. (Time, Temp, Reagents) check_deriv->action_deriv Yes action_prep Action: Prepare fresh standards using calibrated equipment. check_prep->action_prep end_node Re-run Calibration Curve action_range->end_node action_chrom->end_node action_deriv->end_node action_prep->end_node

Caption: A logical workflow for diagnosing the cause of poor calibration curve linearity.

Q2: I'm observing significant signal suppression or enhancement in my samples compared to my standards. What are matrix effects and how can I mitigate them?

A2: What you are describing is known as the matrix effect . It occurs when components in the sample matrix (e.g., salts, proteins, or other endogenous molecules in urine or plasma) interfere with the ionization of the target analyte (DEP) in the mass spectrometer source. This can lead to either a suppressed (lower) or enhanced (higher) signal, causing inaccurate quantification.

Diagnosing Matrix Effects: To confirm a matrix effect, you can perform a post-extraction spike experiment. Compare the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a clean solvent. A significant difference indicates the presence of matrix effects.[6]

Strategies for Mitigation:

StrategyDescriptionProsCons
Matrix-Matched Calibration Prepare calibration standards in a blank matrix that is identical to your sample (e.g., analyte-free urine).Effectively compensates for predictable matrix effects.Can be difficult to obtain a truly blank matrix; matrix variability between samples can still be an issue.
Stable Isotope-Labeled Internal Standard (SIL-IS) Use a deuterated or ¹³C-labeled version of DEP as an internal standard.Considered the gold standard. SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing excellent correction.Can be expensive and not always commercially available.
Improved Sample Cleanup Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[7]Reduces matrix effects and can improve overall method robustness.Adds time and complexity to the sample preparation workflow; may lead to analyte loss.
Sample Dilution Dilute the sample with the initial mobile phase or a clean solvent.Simple and effective for reducing the concentration of interfering matrix components.May dilute the analyte below the instrument's limit of quantification (LOQ).

Objective: To quantify the degree of ion suppression or enhancement.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the DEP standard at a known concentration (e.g., mid-point of your curve) into the initial mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., analyte-free urine) following your full sample preparation procedure. Spike the DEP standard into the final extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the DEP standard into a blank matrix sample before extraction and process it through the full procedure.

  • Analyze all samples using your LC-MS/MS or GC-MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Interpretation:

  • An ME value < 100% indicates ion suppression.

  • An ME value > 100% indicates ion enhancement.

  • Ideally, ME should be between 85% and 115% for the method to be considered free of significant matrix effects.

G cluster_0 Standard in Solvent cluster_1 Sample in Matrix A Analyte (DEP) B MS Signal A->B Expected Ionization C Analyte (DEP) E MS Signal C->E Ion Suppression (Competition) D Matrix Components D->E Ion Suppression (Competition)

Caption: Illustration of how co-eluting matrix components can suppress the analyte's signal.

Q3: My low concentration standards are inaccurate or not detected, but my high concentration standards are fine. What could be the cause?

A3: Issues at the lower end of the calibration curve often point to problems with analyte loss, background contamination, or operating too close to the instrument's detection limits.

Potential Causes & Troubleshooting Steps:

  • Analyte Adsorption: Polar analytes like DEP can adsorb to active sites on glass or plastic surfaces, especially at low concentrations.

    • Action: Use silanized glass vials and pipette tips to minimize surface interactions. Pre-wetting pipette tips before use can also improve accuracy.[2]

  • Instrument Sensitivity: The concentration of your lowest standards may be below the method's Limit of Quantification (LOQ). The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

    • Action: Formally determine your method's LOQ, typically defined as a signal-to-noise ratio of 10:1.[7] If your lowest standard is below this, you must raise its concentration.

  • Contamination of Blank: The "blank" matrix or solvent used to prepare standards may contain trace amounts of DEP, which will disproportionately affect the lowest standard.

    • Action: Analyze multiple sources of blank matrix or solvent to find the cleanest source available. Run a "blank" injection to ensure there is no carryover from previous runs.

  • Standard Instability: Low-concentration standards can be less stable than high-concentration stock solutions.

    • Action: Prepare fresh low-concentration standards daily from a stock solution. Avoid storing highly diluted standards for extended periods.[2]

Data Presentation: Typical Method Performance Parameters

The table below summarizes typical calibration and performance parameters reported in the literature for DEP analysis, which can serve as a benchmark for your own method development.

ParameterTypical Value (LC-MS/MS)Typical Value (GC-MS)Reference
Linearity (R²) > 0.995> 0.995[8][9]
Calibration Range 0.1 - 200 ng/mL1 - 100 ng/mL[9][10]
Limit of Quantification (LOQ) 0.06 - 0.21 ng/mL~1 ng/mL[7]
Recovery 93 - 102%72 - 152%[7][11]

References

Technical Support Center: Optimizing MS/MS Fragmentation for Diethyl Phosphate (DEP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) fragmentation parameters for Diethyl phosphate (DEP).

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the MS/MS analysis of this compound.

Q1: What are the typical MRM transitions and starting fragmentation parameters for this compound (DEP) in negative ion mode?

A1: For the analysis of this compound (DEP) using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) in negative ion mode is commonly employed. The deprotonated molecule [M-H]⁻ is typically used as the precursor ion. Below are recommended starting parameters that should be further optimized for your specific instrument and experimental conditions.

Data Presentation: Recommended MRM Parameters for this compound (DEP)

Compound NamePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE) (eV)Declustering Potential (DP) / Cone Voltage (CV) (V)
This compound (DEP)153.079.0-26-47
97.0-26-47
125.0-26-47
This compound-d10 (DEP-d10)163.079.0-26-47
97.0-26-47

Note: These values are starting points and should be optimized for your specific instrument and experimental conditions.

Q2: How do I optimize the collision energy (CE) for this compound?

A2: Collision energy is a critical parameter for achieving optimal fragmentation and signal intensity for your target product ions. The following is a detailed protocol for optimizing CE for DEP:

Experimental Protocols: Collision Energy Optimization for DEP
  • Prepare a Standard Solution: Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a solvent compatible with your mobile phase.

  • Direct Infusion or LC Introduction:

    • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate. This method allows for rapid optimization without chromatographic separation.

    • Liquid Chromatography (LC) Introduction: If using an LC-MS/MS system, inject the standard onto the column and perform the optimization at the retention time of DEP. This accounts for any matrix effects from the mobile phase.

  • Select the Precursor Ion: In the mass spectrometer software, set the first quadrupole (Q1) to isolate the deprotonated precursor ion of DEP, which is m/z 153.0.

  • Perform a Product Ion Scan: Set the instrument to perform a product ion scan. In this mode, the precursor ion selected in Q1 is fragmented in the collision cell (Q2), and the third quadrupole (Q3) scans a range of m/z values to detect all resulting fragment ions.

  • Ramp the Collision Energy: Acquire product ion spectra at various collision energy settings. Start with a low CE (e.g., 5 eV) and incrementally increase it (e.g., in steps of 2-5 eV) up to a higher value (e.g., 40 eV).

  • Identify Optimal CE for Each Transition: Analyze the data to determine the collision energy that produces the highest intensity for each product ion of interest (e.g., m/z 79.0, 97.0, and 125.0). Plot the intensity of each product ion as a function of collision energy to visualize the optimal value for each transition.

  • Select Transitions for MRM: Choose the one or two most intense and specific product ions for your final MRM method.

Q3: What is the role of the cone voltage (or declustering potential) and how can I optimize it for DEP?

A3: The cone voltage (CV) or declustering potential (DP) is applied in the ion source to help desolvate the ions and prevent the formation of clusters. An optimal cone voltage will maximize the intensity of the precursor ion ([M-H]⁻ for DEP) while minimizing in-source fragmentation.

Experimental Protocols: Cone Voltage Optimization for DEP
  • Prepare a Standard Solution: As with CE optimization, use a standard solution of DEP.

  • Direct Infusion or LC Introduction: Infuse the standard solution or inject it onto your LC system.

  • Select the Precursor Ion: Set the mass spectrometer to monitor the precursor ion of DEP (m/z 153.0) in MS1 (single quadrupole) mode.

  • Ramp the Cone Voltage: Acquire data while ramping the cone voltage over a range of values (e.g., from 10 V to 80 V in 5 V increments).

  • Determine the Optimal Cone Voltage: Plot the intensity of the precursor ion (m/z 153.0) against the cone voltage. The optimal cone voltage is the value that yields the maximum signal intensity for the precursor ion before significant in-source fragmentation occurs (which would be indicated by a drop in the precursor ion intensity).

Q4: I am observing poor peak shape and inconsistent retention times for DEP. What could be the cause and how can I troubleshoot this?

A4: Poor chromatography for polar compounds like this compound is a common issue. Here are some troubleshooting steps:

  • Column Choice: Consider using a column designed for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a polar-embedded reversed-phase column.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of acidic compounds like DEP. Since DEP is a dialkyl phosphate, it will be ionized at neutral and basic pH. Experiment with adjusting the mobile phase pH to optimize retention and peak shape. A lower pH will protonate the phosphate group, potentially increasing retention on a reversed-phase column.

  • Mobile Phase Additives: The use of additives like ammonium formate or ammonium acetate can sometimes improve peak shape and ionization efficiency. However, be aware that non-volatile buffers like phosphate buffers are generally not compatible with mass spectrometry as they can contaminate the ion source.

  • Sample Preparation: Ensure your sample preparation method is robust and effectively removes matrix components that could interfere with chromatography. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be beneficial.

Q5: I am experiencing significant ion suppression or matrix effects in my samples. How can I mitigate this for DEP analysis?

A5: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS.

  • Improve Chromatographic Separation: The best way to reduce matrix effects is to chromatographically separate DEP from the interfering matrix components. Optimize your LC method to ensure DEP elutes in a clean region of the chromatogram.

  • Use an Internal Standard: A stable isotope-labeled internal standard, such as this compound-d10 (DEP-d10), is highly recommended. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

  • Sample Dilution: A simple "dilute-and-shoot" approach can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

  • Optimize Sample Cleanup: A more rigorous sample cleanup procedure can remove a larger portion of the interfering matrix components before analysis.

Visualizations

Fragmentation Pathway of this compound (DEP)

The following diagram illustrates the proposed fragmentation pathway of the deprotonated this compound molecule in MS/MS.

DEP_Fragmentation cluster_precursor Precursor Ion (Q1) cluster_fragments Product Ions (Q3) DEP This compound [M-H]⁻ m/z 153.0 Frag1 [PO3]⁻ m/z 79.0 DEP->Frag1 - C4H10O Frag2 [H2PO4]⁻ m/z 97.0 DEP->Frag2 - C4H8 Frag3 [M-H-C2H4]⁻ m/z 125.0 DEP->Frag3 - C2H4

Caption: Proposed fragmentation of this compound.

Experimental Workflow for MRM Parameter Optimization

This diagram outlines the logical steps for optimizing the key MS/MS parameters for this compound analysis.

MRM_Optimization_Workflow cluster_workflow MRM Optimization Workflow A Prepare DEP Standard Solution B Infuse/Inject into MS A->B C Optimize Cone Voltage (CV/DP) Monitor Precursor Ion (m/z 153.0) B->C D Perform Product Ion Scan at various Collision Energies (CE) C->D Use Optimal CV/DP E Identify Optimal CE for each Product Ion (m/z 79, 97, 125) D->E F Select Quantifier and Qualifier Ions E->F G Final MRM Method F->G

Caption: Workflow for optimizing MRM parameters.

Validation & Comparative

A Head-to-Head Battle: GC-MS vs. LC-MS/MS for the Analysis of Diethyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of two powerful analytical techniques for the quantification of the organophosphate metabolite, Diethyl Phosphate (DEP), tailored for researchers, scientists, and drug development professionals.

In the realm of analytical chemistry, particularly in biomonitoring and toxicology, the accurate quantification of metabolites is paramount. This compound (DEP) is a key urinary biomarker for exposure to a range of organophosphate pesticides. The two most prominent analytical techniques for its determination are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable technique for their specific needs.

Quantitative Performance: A Side-by-Side Comparison

The choice between GC-MS and LC-MS/MS often hinges on key performance metrics such as sensitivity, precision, and accuracy. The following table summarizes the quantitative performance of validated methods for the analysis of this compound.

Performance MetricGC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.1 µg/L (0.1 ng/mL)[1]0.0201 ng/mL[2][3]
Limit of Quantification (LOQ) Mid pg/mL range0.0609 ng/mL[2][3]
Linearity (Correlation Coefficient) >0.99>0.99
Precision (Relative Standard Deviation - RSD) 4-14%[1]0.62-5.46% (intra-day), 0.80-11.33% (inter-day)[2][3]
Accuracy (Recovery) 92-103%93-102%[2][3]

The Verdict on Performance

From the data presented, LC-MS/MS, particularly when coupled with Ultra-Fast Liquid Chromatography (UFLC), generally exhibits superior sensitivity with a lower limit of detection for this compound compared to GC-MS/MS .[1][2][3] Both techniques demonstrate excellent linearity and accuracy. However, the precision of the UFLC-MS/MS method, as indicated by the lower relative standard deviation, appears to be slightly better.[2][3] It is important to note that the sensitivity of GC-MS can be significantly enhanced through the use of tandem mass spectrometry (MS-MS) and specific derivatization agents.[4][5]

While both methods are robust and reliable, the primary distinction lies in their sample preparation requirements and the inherent properties of the analytes they are best suited for. GC-MS is ideal for volatile and thermally stable compounds, whereas LC-MS is more suitable for polar compounds like this compound.[6][7]

Experimental Workflows Visualized

To better understand the practical application of each technique, the following diagrams illustrate the typical experimental workflows for the analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis (optional) urine_sample->hydrolysis extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) hydrolysis->extraction derivatization Derivatization (e.g., with PFBBr) extraction->derivatization reconstitution Reconstitution in Solvent derivatization->reconstitution injection Injection into GC reconstitution->injection separation Chromatographic Separation injection->separation ionization Ionization (e.g., EI, NCI) separation->ionization detection Mass Spectrometric Detection ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

GC-MS workflow for this compound analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample extraction Liquid-Liquid Extraction (LLE) or QuEChERS urine_sample->extraction concentration Evaporation and Reconstitution extraction->concentration injection Injection into LC concentration->injection separation Chromatographic Separation (e.g., UFLC) injection->separation ionization Ionization (e.g., ESI) separation->ionization detection Tandem MS Detection (MRM) ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

LC-MS/MS workflow for this compound analysis.

Detailed Experimental Protocols

For researchers looking to implement these methods, the following provides a detailed overview of typical experimental protocols.

GC-MS/MS Method for this compound

This protocol is based on established methods involving derivatization to enhance volatility.[1]

1. Sample Preparation:

  • Hydrolysis (Optional): To a 1 mL urine sample, add β-glucuronidase/arylsulfatase to deconjugate any conjugated metabolites. Incubate at 37°C for 4 hours.

  • Extraction: Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.

  • Derivatization: The dried extract is derivatized with an agent like pentafluorobenzyl bromide (PFBBr) to make the DEP amenable to gas chromatography. This step is crucial for the successful analysis of polar metabolites by GC-MS.[1]

  • Reconstitution: The derivatized sample is reconstituted in a suitable solvent like ethyl acetate.

2. GC-MS/MS Instrumental Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless mode at 250°C.

  • Oven Program: Start at 70°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.

  • Ionization Mode: Negative Chemical Ionization (NCI) or Electron Impact (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

UFLC-MS/MS Method for this compound

This protocol is based on a validated method that demonstrates high throughput and sensitivity.[2][3]

1. Sample Preparation:

  • Extraction: A simple liquid-liquid extraction (LLE) is performed. To 200 µL of urine, add 800 µL of cold ethyl acetate.[2]

  • Centrifugation: The mixture is vortexed and then centrifuged to separate the layers.

  • Evaporation and Reconstitution: The supernatant is transferred and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in a mobile phase-compatible solvent (e.g., acetonitrile/water).[2]

2. UFLC-MS/MS Instrumental Analysis:

  • Liquid Chromatograph: Shimadzu Nexera UFLC system or equivalent.

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for DEP, ensuring high selectivity and minimizing matrix effects.

Conclusion: Making the Right Choice

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the study.

  • LC-MS/MS is generally the preferred method for its higher sensitivity, simpler sample preparation (no derivatization required), and better suitability for polar analytes like DEP.[2][3][6] Its high-throughput capabilities make it ideal for large-scale biomonitoring studies.

  • GC-MS remains a valuable and often more accessible technique. While it typically requires a derivatization step for polar metabolites, it can provide excellent sensitivity and is a robust workhorse in many analytical laboratories.[1] For laboratories already equipped with and experienced in GC-MS, it represents a viable and cost-effective option.[7]

Ultimately, the decision should be based on a careful consideration of the desired sensitivity, sample throughput, available instrumentation, and the overall analytical workflow.

References

A Researcher's Guide to Derivatizing Diethyl Phosphate: A Comparative Analysis of Leading Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Diethyl phosphate (DEP), a common metabolite of organophosphate pesticides and nerve agents, selecting the optimal derivatization reagent is a critical step for achieving sensitive and reliable results in gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of the efficiency of three major classes of derivatization reagents for DEP: alkylating agents, specifically Pentafluorobenzyl bromide (PFBBr); silylating agents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA); and methylating agents like Diazomethane.

This comparison is based on a comprehensive review of experimental data to aid in the selection of the most suitable reagent for your analytical needs. Key performance indicators such as derivatization yield, limits of detection (LOD), and reaction conditions are presented to facilitate an informed decision-making process.

Comparative Analysis of Derivatization Reagent Performance

The efficiency of a derivatization reagent is a multifaceted consideration, encompassing reaction yield, the sensitivity it imparts to the analyte, and the robustness of the method. The following tables summarize the quantitative data available for the derivatization of this compound with PFBBr, silylating agents, and methylating agents.

Derivatization ReagentAnalyteDerivatization Yield/RecoveryLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Pentafluorobenzyl bromide (PFBBr) This compound (DEP)47-62%0.02 - 1 ng/mLNot Reported[1]
Silylating Agents (e.g., BSTFA) Phosphonic Acids (general)Not Reported10 - 20 pg/mLNot Reported[1]
Methylating Agents (e.g., Diazomethane) Nerve Agent MetabolitesNot Reported< 4 µg/mLNot Reported[1]

Note: Direct head-to-head comparative studies on the derivatization yield of these reagents specifically for DEP are limited in the reviewed literature. The data presented is compiled from studies analyzing DEP or closely related organophosphorus compounds.

In-Depth Look at Derivatization Reagents

Pentafluorobenzyl Bromide (PFBBr): The Gold Standard for Alkylation

Pentafluorobenzyl bromide is a widely used alkylating agent that reacts with the acidic proton of this compound to form a stable pentafluorobenzyl ester. This derivative is highly volatile and exhibits excellent electron-capturing properties, making it ideal for sensitive detection by GC-MS, particularly with negative chemical ionization (NCI).

Advantages:

  • Forms stable derivatives.

  • Enhances sensitivity, especially in NCI mode.

  • Well-documented and widely used for organophosphate analysis.

Disadvantages:

  • Derivatization can be a multi-step process involving phase-transfer catalysts.

  • Recovery rates may be moderate.

Silylating Agents: Versatility and High Volatility

Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replace the active proton of DEP with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. The resulting derivatives are significantly more volatile and less polar than the parent compound. TBDMS derivatives offer the advantage of being more stable to hydrolysis than their TMS counterparts.

Advantages:

  • Generally straightforward and rapid reactions.

  • Produces highly volatile and thermally stable derivatives.

  • Can achieve very low limits of detection.

Disadvantages:

  • Derivatives can be susceptible to hydrolysis, requiring anhydrous conditions.

  • Reagent and by-products can sometimes interfere with chromatographic analysis.

Methylating Agents: A Classic Approach

Methylating agents, such as diazomethane and its safer alternative trimethylsilyldiazomethane, convert DEP into its methyl ester. This derivatization increases the volatility of the analyte for GC analysis.

Advantages:

  • Effective at increasing volatility.

Disadvantages:

  • Diazomethane is explosive and toxic, requiring specialized handling procedures.

  • May not provide the same level of sensitivity enhancement as PFBBr or silylation for certain detectors.

  • Higher limits of detection have been reported for related compounds compared to other methods.

Experimental Workflows and Logical Relationships

To provide a clearer understanding of the derivatization and analysis process, the following diagrams illustrate the typical experimental workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Aqueous Sample (e.g., Urine, Water) containing DEP Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Add Derivatization Reagent (PFBBr, MTBSTFA, or Diazomethane) + Heat/Incubate Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data

A generalized workflow for the derivatization and analysis of this compound.

Detailed Experimental Protocols

The following are representative protocols for the derivatization of this compound using PFBBr, MTBSTFA, and Diazomethane, adapted from established methods for similar analytes.

Protocol 1: Derivatization of this compound with Pentafluorobenzyl Bromide (PFBBr)

This protocol is adapted from methods used for the analysis of alkylphosphates in aqueous samples.

Materials:

  • This compound (DEP) standard solution

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Phosphate buffer (pH 6.5)

  • Phase-transfer catalyst (e.g., tri-n-butylmethylphosphonium bromide)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Procedure:

  • To 1 mL of the aqueous sample (or standard solution) in a glass vial, add 500 µL of phosphate buffer (pH 6.5).

  • Add a small amount of the phase-transfer catalyst.

  • Add 500 µL of a PFBBr solution in dichloromethane.

  • Vortex the mixture vigorously for 1 minute.

  • Heat the vial at 70°C for 1 hour in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Separate the organic (lower) layer using a pipette and transfer it to a clean vial.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Derivatization of this compound with MTBSTFA

This protocol is a general procedure for the silylation of polar compounds and can be adapted for DEP.

Materials:

  • Dried this compound (DEP) sample or standard

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Ensure the DEP sample is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

  • To the dried sample in a reaction vial, add 50 µL of anhydrous acetonitrile.

  • Add 50 µL of MTBSTFA.

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample can be directly injected into the GC-MS system.

Protocol 3: Methylation of this compound with Diazomethane

Warning: Diazomethane is a potent carcinogen and is explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

This protocol is a generalized method for the methylation of acidic compounds.

Materials:

  • Dried this compound (DEP) sample or standard

  • Ethereal solution of diazomethane (freshly prepared)

  • Methanol

  • Vortex mixer

Procedure:

  • Ensure the DEP sample is completely dry.

  • Dissolve the dried sample in a small volume of methanol (e.g., 100 µL).

  • Add the freshly prepared ethereal diazomethane solution dropwise to the sample until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction to proceed at room temperature for 10-15 minutes.

  • Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution until the yellow color disappears.

  • The sample is now ready for GC-MS analysis.

Conclusion

The choice of derivatization reagent for this compound analysis is a critical decision that directly impacts the sensitivity, reliability, and robustness of the analytical method.

  • Pentafluorobenzyl bromide (PFBBr) stands out for its ability to form stable derivatives that provide excellent sensitivity, particularly in NCI-MS mode. It is a well-established reagent for organophosphate analysis, though the derivatization procedure can be more involved.

  • Silylating agents like MTBSTFA offer a simpler and often faster derivatization process, yielding highly volatile derivatives suitable for achieving very low detection limits. However, careful attention to anhydrous conditions is necessary to prevent derivative degradation.

  • Methylating agents such as diazomethane provide a classic approach to increase volatility, but the significant safety hazards associated with diazomethane and potentially higher detection limits make it a less favorable option when safer and more sensitive alternatives are available.

Ultimately, the optimal reagent will depend on the specific requirements of the study, including the desired level of sensitivity, the sample matrix, and the available instrumentation and safety infrastructure. Researchers are encouraged to carefully consider the advantages and disadvantages of each approach to select the most appropriate derivatization strategy for their this compound analysis.

References

A Comparative Guide to the Validation of a New Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) Method for the Determination of Diethyl Phosphate (DEP) in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new analytical method for the quantification of Diethyl Phosphate (DEP) in water samples. DEP, a metabolite of several organophosphate pesticides and a potential environmental contaminant, requires sensitive and reliable monitoring. This document details the performance of a novel Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method and compares it with established analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and conventional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance metrics for the newly validated UFLC-MS/MS method against alternative methods for the determination of DEP in water.

Parameter New UFLC-MS/MS Method Alternative Method 1: GC-MS Alternative Method 2: LC-MS/MS
Linearity (r²) >0.99>0.99>0.99
Limit of Detection (LOD) 0.0201 ng/mL[1]0.1 - 6 ng/mL[1]3 - 80 ng/L (as part of a broader OPE analysis)[2]
Limit of Quantification (LOQ) 0.0609 ng/mL[1]10 µg L⁻¹ (for related compounds in urine)[3][4]0.10 - 3.59 µg/L (for various OPEs)[5]
Accuracy (Recovery %) 93% - 102%[1]74% ± 7%[6]72.5% - 89.1%[5]
Precision (RSD %) 0.62% - 5.46% (Repeatability)[1]<15% (for related compounds in urine)[3][4]<10%[5]
Sample Volume 0.5 - 10 mL (urine, adaptable for water)[1]1 L[6]100 mL[2]
Analysis Time ~30 minutes (including extraction)[1]>34 minutes (chromatographic run)[7]~11 minutes (chromatographic run)

Experimental Protocols

New UFLC-MS/MS Method with Liquid-Liquid Extraction (LLE)

This novel method combines a rapid and efficient LLE sample preparation with the high sensitivity and selectivity of UFLC-MS/MS.

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Take a 5 mL water sample.

  • Adjust the pH of the sample to 3.0.

  • Add 5 mL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the upper organic layer.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for UFLC-MS/MS analysis.

b. UFLC-MS/MS Instrumental Analysis

  • Chromatographic System: Ultrafast Liquid Chromatograph coupled with a tandem mass spectrometer.

  • Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for DEP.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Extraction (SPE)

A widely used method for the analysis of organophosphate compounds.

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Filter a 1 L water sample to remove particulate matter.[6]

  • Condition a polystyrene-divinylbenzene (PSDVB) SPE cartridge with methanol followed by reagent water.[6]

  • Load the water sample onto the cartridge at a flow rate of 10-15 mL/min.

  • Dry the cartridge with nitrogen gas.[6]

  • Elute the analytes with a mixture of dichloromethane and diethyl ether.[6]

  • Concentrate the eluate to 1 mL.

b. GC-MS Instrumental Analysis

  • Chromatographic System: Gas chromatograph coupled to a mass spectrometer.[7]

  • Column: A capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium.[7]

  • Injection Mode: Splitless.[7]

  • Temperature Program: A programmed temperature ramp to achieve separation.[7]

  • Ionization Mode: Electron Impact (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for DEP.

Alternative Method 2: Conventional LC-MS/MS with SPE

This method offers good sensitivity and is suitable for a range of organophosphate esters.

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Follow the SPE procedure as described for the GC-MS method, adapting the elution solvent for compatibility with LC-MS/MS (e.g., acetonitrile or methanol).

b. LC-MS/MS Instrumental Analysis

  • Chromatographic System: A standard High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer.

  • Column: A C18 column of standard dimensions (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

Workflow of the New UFLC-MS/MS Method

G cluster_sample_prep Sample Preparation cluster_analysis UFLC-MS/MS Analysis cluster_data Data Processing Sample 1. Water Sample (5 mL) pH_Adjust 2. pH Adjustment to 3.0 Sample->pH_Adjust LLE 3. Liquid-Liquid Extraction (Acetonitrile) pH_Adjust->LLE Centrifuge 4. Centrifugation LLE->Centrifuge Collect 5. Collect Organic Layer Centrifuge->Collect Evaporate 6. Evaporation to Dryness Collect->Evaporate Reconstitute 7. Reconstitution in Mobile Phase Evaporate->Reconstitute Inject 8. Injection into UFLC Reconstitute->Inject Separate 9. Chromatographic Separation Inject->Separate Ionize 10. Electrospray Ionization Separate->Ionize Detect 11. MS/MS Detection (MRM) Ionize->Detect Quantify 12. Quantification of DEP Detect->Quantify Report 13. Final Report Quantify->Report

Caption: Workflow of the validated UFLC-MS/MS method for DEP analysis.

Signaling Pathway (Logical Relationship) of Method Selection

G Requirement Analytical Requirement High_Sensitivity High Sensitivity (ng/mL or lower) Requirement->High_Sensitivity High_Throughput High Throughput Requirement->High_Throughput Robustness Matrix Robustness Requirement->Robustness UFLC_MSMS UFLC-MS/MS High_Sensitivity->UFLC_MSMS Yes GC_MS GC-MS High_Sensitivity->GC_MS No (generally higher LOD) LC_MSMS Conventional LC-MS/MS High_Sensitivity->LC_MSMS Moderate High_Throughput->UFLC_MSMS Yes (Fast LC) High_Throughput->GC_MS No (Longer run times) High_Throughput->LC_MSMS No Robustness->UFLC_MSMS Good (with efficient extraction) Robustness->GC_MS Good (for volatile compounds) Robustness->LC_MSMS Moderate (potential matrix effects)

Caption: Decision tree for selecting an analytical method for DEP in water.

References

Inter-laboratory Comparison of Diethyl Phosphate Measurement: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate and reproducible measurement of Diethyl phosphate (DEP), a key metabolite of many organophosphate compounds, is critical for toxicological studies and human biomonitoring. This guide provides an objective comparison of laboratory performance in measuring DEP, supported by data from an inter-laboratory study, and details established experimental protocols.

Data Presentation: Quantitative Comparison of Laboratory Performance

An inter-laboratory comparison study was conducted by the U.S. Environmental Protection Agency (EPA) to evaluate the performance of four laboratories in analyzing urine samples fortified with six alkyl phosphate metabolites, including this compound (DEP). The study assessed the accuracy and precision of each laboratory's method at various concentration levels.[1]

The results for this compound (DEP) are summarized in the tables below. The data is presented as the mean measured concentration, percent recovery, and relative standard deviation (%RSD) for each laboratory at different spiking levels.

Table 1: Laboratory Performance at Low Spiking Concentrations of this compound (DEP)

Spiking LevelSpiked Concentration (µg/L)LaboratoryMean Measured Concentration (µg/L)% Recovery% RSD
Low #15.0Lab A5.2104%38%
Lab B2.142%95%
Lab C3.978%31%
Lab D2.958%66%
Low #210.0Lab A10.3103%29%
Lab B4.545%71%
Lab C8.181%20%
Lab D7.878%45%

Table 2: Laboratory Performance at Medium and High Spiking Concentrations of this compound (DEP)

Spiking LevelSpiked Concentration (µg/L)LaboratoryMean Measured Concentration (µg/L)% Recovery% RSD
Medium50.0Lab A51.5103%15%
Lab B49.599%20%
Lab C45.090%11%
Lab D48.597%18%
High100.0Lab A98.098%12%
Lab B95.095%15%
Lab C90.090%8%
Lab D92.092%14%

Data compiled from the EPA report "Comparison of Methods for the Determination of Alkyl Phosphates in Urine".[1]

Experimental Protocols

The analytical methods employed by the laboratories in the EPA inter-laboratory study generally involved sample extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS). While the specific standard operating procedures for each laboratory were not detailed in the EPA report, the following represents a common and established protocol for the determination of this compound in urine, consistent with the methodologies referenced in the study.

A Representative Analytical Method for this compound in Urine:

This protocol is based on methods widely used for the analysis of dialkyl phosphate metabolites in biological samples.

1. Sample Preparation and Hydrolysis:

  • A urine sample (typically 1-2 mL) is aliquoted into a screw-cap vial.

  • An internal standard solution (e.g., isotopically labeled DEP) is added to each sample to correct for matrix effects and variations in extraction efficiency.

  • The sample is acidified, often with hydrochloric acid, to a pH of approximately 1.

2. Extraction:

  • The acidified urine is extracted with an organic solvent. A common choice is a mixture of diethyl ether and acetonitrile.

  • The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.

  • The organic layer, containing the DEP, is transferred to a clean tube. The extraction may be repeated to improve recovery.

3. Derivatization:

  • The extracted DEP is not sufficiently volatile for GC analysis and must be derivatized. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).

  • The solvent is evaporated, and the residue is reconstituted in a suitable solvent (e.g., acetone) along with a catalyst (e.g., potassium carbonate).

  • PFBBr is added, and the reaction is allowed to proceed at an elevated temperature (e.g., 40-60°C) for a specified time (e.g., 1-2 hours). This reaction converts the polar DEP into a more volatile pentafluorobenzyl ester.

4. Clean-up:

  • After derivatization, the sample is subjected to a clean-up step to remove excess derivatizing reagent and other interfering substances.

  • This can be achieved by liquid-liquid extraction with a non-polar solvent like hexane, followed by passing the extract through a solid-phase extraction (SPE) cartridge (e.g., silica).

5. Instrumental Analysis:

  • The final extract is concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS).

  • The GC separates the derivatized DEP from other components in the sample.

  • The MS detects and quantifies the derivatized DEP based on its characteristic mass-to-charge ratio.

Mandatory Visualization

The following diagrams illustrate the key workflows in the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is acidify Acidification add_is->acidify add_solvent Add Organic Solvent acidify->add_solvent vortex Vortex & Centrifuge add_solvent->vortex collect_organic Collect Organic Layer vortex->collect_organic evaporate Evaporate Solvent collect_organic->evaporate add_reagents Add Derivatizing Reagents (PFBBr) evaporate->add_reagents heat Heat add_reagents->heat cleanup Clean-up (LLE/SPE) heat->cleanup gcms GC-MS Analysis cleanup->gcms data Data Acquisition & Quantification gcms->data

Caption: General experimental workflow for the analysis of this compound in urine.

logical_relationship cluster_qaqc Quality Assurance / Quality Control cluster_lab_performance Laboratory Performance Assessment cluster_reliable_results Reliable & Comparable Results pt_schemes Proficiency Testing (PT) Schemes interlab_comparison Inter-laboratory Comparison Studies pt_schemes->interlab_comparison crm Certified Reference Materials (CRMs) method_validation In-house Method Validation crm->method_validation reliable_data Generation of Accurate and Precise Data interlab_comparison->reliable_data method_validation->reliable_data

Caption: Relationship between quality control measures and reliable laboratory results.

Proficiency Testing and Certified Reference Materials

For laboratories seeking to validate their methods and ensure ongoing accuracy, participation in proficiency testing (PT) schemes and the use of certified reference materials (CRMs) are essential.

  • Proficiency Testing (PT) Schemes: Organizations such as the German External Quality Assessment Scheme (G-EQUAS) offer round-robin tests for a variety of analytes in biological materials, which may include metabolites of organophosphates.[2][3][4] These programs allow laboratories to compare their results to those of other participating labs and a reference value.

  • Certified Reference Materials (CRMs): The use of CRMs, which are materials with a certified concentration of the analyte of interest, is crucial for method validation and quality control. While specific CRMs for this compound in a urine matrix may be limited, the National Institute of Standards and Technology (NIST) and other commercial suppliers offer CRMs for related compounds or elements in urine, which can be used to validate aspects of the analytical method. The Centers for Disease Control and Prevention (CDC) also conducts large-scale biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES), which generate extensive data on the levels of DEP and other metabolites in the U.S. population and can serve as a reference.[5][6][7][8]

References

A Comparative Analysis of Diethyl Phosphate Residues in Organic vs. Conventional Produce

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a consistent trend of lower pesticide residues in organically grown produce compared to conventionally grown alternatives. While direct comparative data for Diethyl Phosphate (DEP), a common metabolite of several organophosphate pesticides, is limited, the overarching evidence strongly suggests that choosing organic can significantly reduce dietary exposure to this and other synthetic pesticide residues.

Organophosphate pesticides are a widely used class of insecticides in conventional agriculture. Following application, these compounds can break down into metabolites, including this compound (DEP), which may remain as residues on produce. Concerns over the potential health effects of dietary pesticide exposure have driven consumer interest in organic foods, which are grown without the use of synthetic pesticides.

Quantitative Data on Pesticide Residues

Produce Category Frequency of Pesticide Residues in Conventional Produce Frequency of Pesticide Residues in Organic Produce Key Findings
General Fruits & Vegetables HighLowStudies consistently show a significantly lower incidence of pesticide residues in organic produce.
- --The levels of residues that are detected in organic produce are generally lower than those in conventional produce.
- --Consumers who switch to organic diets show a rapid and significant reduction in the urinary levels of pesticide metabolites, including dialkyl phosphates (of which DEP is a member).

Note: This table provides a qualitative summary based on the prevalence of pesticide residues in general, as specific comparative data for this compound (DEP) concentrations in produce is not widely available in published research.

Experimental Protocols for a Comparative Study

To conduct a direct comparative study of DEP levels in organic versus conventional produce, a robust experimental protocol would be essential. The following outlines a standard methodology based on established analytical chemistry techniques.

Sample Preparation and Extraction: The QuEChERS Method

A widely accepted and efficient method for extracting pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization: A representative sample of the produce (e.g., 10-15 grams) is homogenized to create a uniform mixture.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an extraction solvent (typically acetonitrile) and a mixture of salts (e.g., magnesium sulfate, sodium chloride). The tube is shaken vigorously to ensure thorough mixing and extraction of pesticide residues from the sample matrix into the solvent.

  • Centrifugation: The tube is then centrifuged to separate the solid food particles from the liquid extract.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (the liquid extract) is transferred to a clean tube containing a mixture of sorbents (e.g., primary secondary amine - PSA, C18, and magnesium sulfate). This step, known as dispersive solid-phase extraction, is crucial for removing interfering matrix components like pigments, sugars, and organic acids, which could otherwise affect the accuracy of the analysis. The tube is shaken and then centrifuged again.

  • Final Extract: The resulting supernatant is the final, cleaned-up extract ready for analysis.

Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and selective analytical technique suitable for the quantification of DEP.

  • Injection: A small volume of the final extract is injected into the gas chromatograph.

  • Separation: The GC separates the different components of the extract based on their volatility and interaction with the stationary phase in the chromatographic column. DEP will elute at a specific retention time under defined chromatographic conditions.

  • Detection and Quantification: As the separated components exit the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. This allows for the unambiguous identification and precise quantification of DEP, even at very low concentrations.

Signaling Pathway: Acetylcholinesterase Inhibition

This compound is a metabolite of organophosphate pesticides, which are known to exert their primary toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE).

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (ACh). This process is essential for terminating nerve signals at cholinergic synapses.

The mechanism of inhibition is as follows:

  • Binding: Organophosphates, and by extension their active metabolites, bind to the active site of the AChE enzyme.

  • Phosphorylation: The organophosphate phosphorylates a serine residue within the active site of the enzyme, forming a stable, covalent bond.

  • Inactivation: This phosphorylation effectively inactivates the AChE enzyme, preventing it from hydrolyzing acetylcholine.

  • Accumulation of Acetylcholine: With AChE inhibited, acetylcholine accumulates in the synaptic cleft.

  • Overstimulation of Receptors: The excess acetylcholine leads to the continuous stimulation of cholinergic receptors (both muscarinic and nicotinic) on the postsynaptic neuron or muscle cell.

  • Cholinergic Crisis: This overstimulation results in a state known as a "cholinergic crisis," characterized by a range of symptoms including muscle weakness, paralysis, and in severe cases, respiratory failure.

Acetylcholinesterase_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Inhibition ACh_released Acetylcholine (ACh) Released Synaptic_Cleft Synaptic Cleft ACh_released->Synaptic_Cleft ACh_Receptor ACh Receptor Synaptic_Cleft->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Hydrolyzed by Signal Transduction Signal Transduction ACh_Receptor->Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate OP Organophosphate (or active metabolite like DEP) AChE_Inhibited Inhibited AChE OP->AChE_Inhibited Inhibits ACh_Accumulation ACh Accumulation AChE_Inhibited->ACh_Accumulation Leads to Receptor_Overstimulation Receptor Overstimulation ACh_Accumulation->Receptor_Overstimulation Causes Cholinergic Crisis Cholinergic Crisis Receptor_Overstimulation->Cholinergic Crisis

Caption: Acetylcholinesterase Inhibition by Organophosphates.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for comparing DEP levels in organic and conventional produce.

Experimental_Workflow cluster_produce Sample Collection Organic_Produce Organic Produce Samples Homogenization Sample Homogenization Organic_Produce->Homogenization Conventional_Produce Conventional Produce Samples Conventional_Produce->Homogenization QuEChERS QuEChERS Extraction & Cleanup Homogenization->QuEChERS GCMS_Analysis GC-MS Analysis QuEChERS->GCMS_Analysis Data_Analysis Data Analysis & Comparison GCMS_Analysis->Data_Analysis Results Results: DEP Levels in Organic vs. Conventional Data_Analysis->Results

Caption: Workflow for DEP analysis in produce.

A Researcher's Guide to Diethyl Phosphate (DEP) Analysis: Accuracy and Precision in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of organophosphate pesticide exposure and metabolism, the accurate and precise quantification of Diethyl phosphate (DEP) is paramount. As a key biomarker, the reliability of DEP measurements underpins the validity of toxicological studies and risk assessments. This guide provides a comparative overview of the performance of analytical standards for DEP, supported by experimental data from various validated methodologies.

Performance Comparison of Analytical Methods for DEP and Related Dialkyl Phosphates

The accuracy and precision of DEP analysis are intrinsically linked to the analytical methodology employed. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques. The following tables summarize the performance characteristics of these methods as reported in recent studies, offering a comparative look at what researchers can expect in terms of linearity, recovery, precision, and sensitivity.

Table 1: Performance of GC-MS Methods for Dialkyl Phosphate Analysis

AnalyteMatrixLinearity (Correlation Coefficient, r²)Recovery (%)Precision (% RSD)LOD (µg/L)LOQ (µg/L)Reference
Diethyl phosphiteDrug Substance0.997100.7 - 116.7< 15.0--
This compoundFaecal Samples-47 - 62---[1]
Diethyl thiophosphateFaecal Samples-92 - 106---[1]

Table 2: Performance of LC-MS/MS Methods for Dialkyl Phosphate Analysis

AnalyteMatrixLinearity (Correlation Coefficient, r²)Recovery (%)Precision (% RSD)LOD (ng/mL)LOQ (ng/mL)Reference
Diethyl sulfateDrug Substance> 0.99-< 2.04 ppm12 ppm

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification. Note: Data is extracted from different studies and direct comparison should be made with caution due to varying experimental conditions.

Experimental Protocols: A Closer Look at the Methodologies

The performance data presented above is contingent on the specific experimental protocols followed. Below are detailed methodologies for the key experiments cited, providing a blueprint for researchers looking to replicate or adapt these techniques.

Method 1: GC-MS for Diethyl Phosphite in a Drug Substance[1]
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: HP-5, 30 m length, 0.32 mm internal diameter, 1 µm film thickness.

  • Carrier Gas: Helium at a flow rate of 1.49 mL/min.

  • Injector Temperature: 220°C.

  • Oven Temperature Program: Initial temperature of 70°C.

  • Ion Source: Electron Ionization (EI).

  • Data Acquisition: Selected Ion Monitoring (SIM) mode.

Method 2: Analysis of Dialkyl Phosphates in Faecal Samples[2]
  • Sample Preparation: Homogenization of faecal samples in water followed by alkylation of DEP and O,O-diethyl thiophosphate (DETP) to pentafluorobenzyl esters via a phase-transfer reaction.

  • Instrumentation: Gas chromatograph with a flame photometric detector (GC-FPD).

Metabolic Pathway and Toxicological Impact of this compound

This compound is a primary metabolite of many organophosphate pesticides. Understanding its formation and subsequent biological interactions is crucial for toxicological assessment. Organophosphates are metabolized in the body, leading to the formation of dialkyl phosphates (DAPs), including DEP.[2] Recent studies have indicated that DEP may act as an endocrine disruptor by interfering with thyroid hormone signaling.[3][4]

G cluster_0 Metabolism cluster_1 Toxicological Pathway Organophosphate Pesticides Organophosphate Pesticides Dialkyl Phosphates (DAPs) Dialkyl Phosphates (DAPs) Organophosphate Pesticides->Dialkyl Phosphates (DAPs) Metabolic Transformation This compound (DEP) This compound (DEP) Dialkyl Phosphates (DAPs)->this compound (DEP) Includes Thyroid Hormone\nBiosynthesis & Transport Thyroid Hormone Biosynthesis & Transport This compound (DEP)->Thyroid Hormone\nBiosynthesis & Transport Interferes with Thyroid Hormone\nReceptor Binding Thyroid Hormone Receptor Binding This compound (DEP)->Thyroid Hormone\nReceptor Binding Interferes with Disrupted Thyroid\nHormone Signaling Disrupted Thyroid Hormone Signaling Thyroid Hormone\nBiosynthesis & Transport->Disrupted Thyroid\nHormone Signaling Thyroid Hormone\nReceptor Binding->Disrupted Thyroid\nHormone Signaling

Caption: Metabolic conversion of organophosphates to DEP and its subsequent interference with thyroid hormone signaling.

Experimental Workflow for DEP Analysis

The successful quantification of DEP relies on a well-defined experimental workflow, from sample collection to data analysis. The following diagram illustrates a typical workflow for the analysis of DEP in a biological matrix.

G Sample Collection\n(e.g., Urine, Blood) Sample Collection (e.g., Urine, Blood) Sample Preparation\n(Extraction, Derivatization) Sample Preparation (Extraction, Derivatization) Sample Collection\n(e.g., Urine, Blood)->Sample Preparation\n(Extraction, Derivatization) Instrumental Analysis\n(GC-MS or LC-MS/MS) Instrumental Analysis (GC-MS or LC-MS/MS) Sample Preparation\n(Extraction, Derivatization)->Instrumental Analysis\n(GC-MS or LC-MS/MS) Data Acquisition\n& Processing Data Acquisition & Processing Instrumental Analysis\n(GC-MS or LC-MS/MS)->Data Acquisition\n& Processing Quantification &\nReporting Quantification & Reporting Data Acquisition\n& Processing->Quantification &\nReporting

Caption: A typical experimental workflow for the analysis of this compound (DEP).

References

Navigating Diethyl Phosphate Analysis: A Comparative Guide to Method Validation Following SANTE Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical methods is paramount. This is particularly true for the analysis of pesticide residues like Diethyl Phosphate (DEP), a metabolite of several organophosphate pesticides. The SANTE/11312/2021 guidelines from the European Commission provide a rigorous framework for the validation of such analytical methods in food and feed. This guide offers a comparative overview of analytical methodologies for DEP, with a focus on adherence to these stringent standards, supported by experimental data and detailed protocols.

This publication aims to provide an objective comparison of different analytical approaches for the quantification of this compound, a critical marker for exposure to certain organophosphate pesticides. By presenting validated performance data and detailed experimental methodologies, this guide serves as a practical resource for laboratories seeking to establish or verify their analytical capabilities in accordance with the robust SANTE/11312/2021 guidelines.

Performance Comparison of Analytical Methods for this compound

The selection of an appropriate analytical technique is crucial for achieving the required sensitivity, accuracy, and precision in the analysis of this compound (DEP). Below is a comparison of two common methods: a modern Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method validated for DEP and a representative Gas Chromatography-Mass Spectrometry (GC-MS) method with validation data for a structurally similar compound, Diethyl Phosphite. The data for the UFLC-MS/MS method is derived from a study on organophosphate pesticide metabolites in urine, validated according to SANTE guidelines. The GC-MS data is from a validation study for Diethyl Phosphite and serves as an illustrative comparison, as a complete SANTE-compliant validation dataset for DEP by GC-MS in a food matrix was not publicly available.

ParameterUFLC-MS/MS for this compound (in Urine Matrix)Representative GC-MS for Diethyl Phosphite (Illustrative)SANTE/11312/2021 Guideline Requirements
Linearity (Correlation Coefficient, r²) > 0.990.997[1]≥ 0.99
Accuracy (Recovery) 93% - 102%100.7% - 116.7%[1]70% - 120%
Precision (Repeatability, RSDr) 0.62% - 5.46%< 15%[1]≤ 20%
Precision (Within-Laboratory Reproducibility, RSDwR) 0.80% - 11.33%Not Reported≤ 20%
Limit of Quantification (LOQ) 0.0609 ng/mL< 0.12 ppm (illustrative)[1]Must be at or below the Maximum Residue Level (MRL)
Specificity High (based on MS/MS transitions)High (based on mass spectral data)No significant interference at the retention time of the analyte

Detailed Experimental Protocol: this compound Analysis in a Vegetable Matrix via GC-MS/MS

This protocol describes a representative method for the analysis of this compound (DEP) in a vegetable matrix, such as lettuce, using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) analysis. The validation of this method should be performed according to the SANTE/11312/2021 guidelines.

1. Sample Preparation (QuEChERS Extraction)

  • Homogenization: Homogenize a representative 10 g sample of the vegetable matrix. For dry samples, rehydrate with an appropriate amount of water.

  • Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.

  • Salting Out: Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Shaking and Centrifugation: Immediately shake the tube vigorously for 1 minute and then centrifuge at ≥ 3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile extract) to a d-SPE tube containing MgSO₄ and primary secondary amine (PSA) sorbent to remove interferences. Vortex for 30 seconds and centrifuge at a high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract for GC-MS/MS analysis. An internal standard may be added at this stage.

2. GC-MS/MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. At least two characteristic transitions should be monitored for DEP.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Method Validation Parameters (according to SANTE/11312/2021)

  • Linearity: Prepare matrix-matched calibration standards over a relevant concentration range (e.g., 5-100 µg/kg) and evaluate the linearity of the response. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy (Recovery): Spike blank matrix samples at a minimum of two levels (e.g., the LOQ and 2-10 times the LOQ) with a known amount of DEP. Analyze at least five replicates for each level. The mean recovery should be within 70-120%.

  • Precision (Repeatability and Within-Laboratory Reproducibility): Calculate the relative standard deviation (RSD) for the recovery measurements. Repeatability (RSDr) and within-laboratory reproducibility (RSDwR) should be ≤ 20%.

  • Limit of Quantification (LOQ): The lowest concentration at which the method has been successfully validated with acceptable recovery and precision.

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of DEP.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in method validation for this compound analysis.

Method_Validation_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_validation Method Validation (SANTE/11312/2021) cluster_result Result Homogenization Homogenization Extraction Extraction Homogenization->Extraction 10g sample Salting_Out Salting_Out Extraction->Salting_Out Acetonitrile Centrifugation Centrifugation Salting_Out->Centrifugation QuEChERS salts dSPE_Cleanup dSPE_Cleanup Centrifugation->dSPE_Cleanup Supernatant Final_Extract Final_Extract dSPE_Cleanup->Final_Extract Clean extract GC_MSMS_Analysis GC_MSMS_Analysis Final_Extract->GC_MSMS_Analysis Injection Linearity Linearity GC_MSMS_Analysis->Linearity Accuracy Accuracy GC_MSMS_Analysis->Accuracy Precision Precision GC_MSMS_Analysis->Precision LOQ LOQ GC_MSMS_Analysis->LOQ Specificity Specificity GC_MSMS_Analysis->Specificity Validated_Method Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOQ->Validated_Method Specificity->Validated_Method

Caption: Workflow for SANTE-compliant method validation of this compound analysis.

Signaling_Pathway_Comparison cluster_UFLC UFLC-MS/MS Method cluster_GC GC-MS Method UFLC_MSMS UFLC-MS/MS UFLC_Adv Advantages: - High Speed - High Sensitivity - Suitable for Polar Compounds UFLC_MSMS->UFLC_Adv GC_MS GC-MS GC_Adv Advantages: - Robust & Widely Available - Good for Volatile Compounds - Lower Cost GC_MS->GC_Adv DEP_Analysis This compound Analysis DEP_Analysis->UFLC_MSMS Alternative 1 DEP_Analysis->GC_MS Alternative 2

Caption: Comparison of analytical techniques for this compound analysis.

References

A Comparative Guide to SPE Sorbents for Diethyl Phosphate (DEP) Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different Solid Phase Extraction (SPE) sorbents for the extraction of Diethyl phosphate (DEP), a key biomarker of exposure to organophosphorus pesticides. Understanding the performance of various sorbents is crucial for developing robust and accurate analytical methods in toxicological and environmental monitoring. This document summarizes experimental data on recovery rates and provides detailed methodologies to aid in the selection of the most appropriate SPE sorbent for your research needs.

Data Presentation: Performance of SPE Sorbents for DEP and Related Analytes

The following table summarizes the performance of different SPE sorbents for the extraction of this compound (DEP) and its structurally related compounds, Diethyl thiophosphate (DETP) and Diethyl dithiophosphate (DEDTP). The data is compiled from various studies to provide a comparative overview.

Sorbent TypeAnalyte(s)Sample MatrixRecovery Rate (%)Key Experimental ParametersReference
Molecularly Imprinted Polymer (MIP) DETP, DEDTPHuman UrineNot explicitly stated for individual compounds, but the method was reported as accurate (relative error < ±15%) with good robustness.Sorbent: 4-vinylpyridine (functional monomer), ethylene glycol dimethacrylate (cross-linker). Elution with acetonitrile. Derivatization with PFBBr. Analysis by GC-MS.[1][2]
Styrene-Divinyl Benzene Polymer DEP and other Dialkyl phosphatesHuman UrineNot specified as a percentage, but the method is described as highly sensitive with high recoveries. The relative standard deviation was 1-17% for the metabolites.Automated on-support derivatization with pentafluorobenzyl bromide (PFBBr). Elution with acetonitrile. Analysis by GC-MS.[3]
Polystyrene-Pyridine (PS-PD) Nanofibers Diethyl phthalate (DEP)Pear87.0–109.9%Packed-fiber solid-phase extraction (PFSPE). Elution with acetone. Analysis by GC-MS.[4]

Experimental Protocols

Molecularly Imprinted Solid Phase Extraction (MISPE) for DETP and DEDTP in Human Urine

This method utilizes a molecularly imprinted polymer specifically designed for the selective extraction of diethyl thiophosphate.

  • Sorbent Synthesis: A DETP molecularly imprinted polymer (MIP) was synthesized using 4-vinylpyridine as the functional monomer and ethylene glycol dimethacrylate as the cross-linker.[1][2]

  • SPE Cartridge Conditioning:

    • Wash the MIP cartridge with 3 mL of acetonitrile.[1][2]

    • Equilibrate with 3 mL of 0.1 mol L⁻¹ dibasic phosphate buffer at pH 11.[1][2]

    • Finally, wash with 2 mL of water.[1][2]

  • Sample Loading:

    • Adjust the pH of a 1.0 mL urine sample to 3.0.[1][2]

    • Load the sample onto the conditioned MISPE cartridge.[1][2]

  • Elution:

    • Elute the analytes with 3 mL of acetonitrile.[1][2]

  • Derivatization and Analysis:

    • The eluate is derivatized with a 3% solution of 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) at room temperature for 1 hour.[1][2]

    • The derivatized sample is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) in the Selected Ion Monitoring (SIM) mode.[1][2]

Automated SPE with a Styrene-Divinyl Benzene Polymer for Dialkyl Phosphates in Human Urine

This protocol describes a simple and fully automated procedure for the extraction and on-support derivatization of dialkyl phosphate metabolites.

  • Sorbent: A styrene-divinyl benzene polymer-based solid phase extraction cartridge is used.[3]

  • Extraction and On-Support Derivatization:

    • The analytes are extracted from the urine matrix onto the SPE cartridge.[3]

    • Derivatization is performed on-column with pentafluorobenzyl bromide (PFBBr).[3]

  • Elution:

    • The derivatized (ester conjugated) analytes are eluted from the column with acetonitrile.[3]

  • Analysis:

    • The eluate is concentrated and analyzed by GC-MS.[3]

Packed-Fiber Solid-Phase Extraction (PFSPE) with Polystyrene-Pyridine (PS-PD) Nanofibers for DEP in Pear Samples

This method employs novel nanofibers as the SPE sorbent for the extraction of DEP from a food matrix.

  • Sorbent: Polystyrene-pyridine (PS-PD) nanofibers.[4]

  • Sample Preparation: Pear samples are prepared and extracted.

  • PFSPE Procedure:

    • The sample extract is passed through the packed-fiber micro-column containing the PS-PD nanofibers to capture and pre-concentrate the analytes.[4]

  • Elution:

    • The retained analytes are eluted with acetone.[4]

  • Analysis:

    • The eluate is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Sample Biological or Environmental Sample Pretreatment Pre-treatment (e.g., pH adjustment, centrifugation) Sample->Pretreatment Conditioning 1. Sorbent Conditioning Pretreatment->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Interference Washing Loading->Washing Elution 4. Analyte Elution Washing->Elution Derivatization Derivatization (optional) Elution->Derivatization Analysis Instrumental Analysis (e.g., GC-MS, LC-MS) Elution->Analysis Derivatization->Analysis

Caption: General experimental workflow for Solid Phase Extraction (SPE) of this compound.

References

Comparative Toxicology of Diethyl Phosphate and Its Parent Organophosphate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of Diethyl phosphate (DEP), a primary metabolite, and its parent organophosphate (OP) pesticides, including Chlorpyrifos, Diazinon, and Parathion. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the differential toxicities and mechanisms of action, supported by experimental data and detailed protocols.

Executive Summary

Organophosphate pesticides are potent neurotoxic agents primarily acting through the inhibition of acetylcholinesterase (AChE).[1][2][3] Their common metabolite, this compound (DEP), is frequently used as a biomarker of exposure.[4][5] While the parent compounds exert severe cholinergic toxicity, DEP exhibits a distinct and less potent toxicological profile. Experimental evidence indicates that DEP does not induce the same level of neurotoxicity as its parent compounds at equivalent molar doses.[6] Instead, the primary toxic effects of DEP are non-cholinergic, with chronic exposure linked to the disruption of thyroid hormone homeostasis.[7][8] This guide synthesizes quantitative toxicity data, details relevant experimental protocols, and visualizes key toxicological pathways to provide a clear comparative analysis.

Data Presentation: Comparative Toxicity Metrics

The following tables summarize key quantitative data for acute toxicity (LD50) and acetylcholinesterase inhibition (IC50) for DEP and its representative parent compounds. Lower values indicate higher toxicity or inhibitory potency.

Table 1: Acute Oral Toxicity in Rats (LD50)

CompoundChemical ClassOral LD50 (mg/kg) in RatsRelative Toxicity
Parathion Organophosphate (Thiophosphate)2 - 30[9]Very High
Chlorpyrifos Organophosphate (Thiophosphate)95 - 270[6][8][10]High
Diazinon Organophosphate (Thiophosphate)300 - 1340[7][11]Moderate
This compound (DEP) Organophosphate Metabolite~3068 - 3900[2][12]Low

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: Acetylcholinesterase (AChE) Inhibition (IC50)

CompoundFormIC50 (Molar, M) for Rat Brain AChERelative Potency
Paraoxon (Parathion Metabolite)Oxon~1.4 x 10⁻⁷ M[13]Very High
Chlorpyrifos-oxon (Chlorpyrifos Metabolite)Oxon~3.0 x 10⁻⁹ M to 1.0 x 10⁻⁸ M[14][15][16]Very High
Diazoxon (Diazinon Metabolite)Oxon~5.1 x 10⁻⁸ M[16]High
This compound (DEP) PhosphateNo significant direct inhibition data available; considered a very weak inhibitor.Very Low

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Note: Parent thiophosphates (e.g., parathion, chlorpyrifos) are metabolically activated to their more potent "oxon" forms, which are the primary AChE inhibitors.[17][18]

Signaling Pathways and Mechanisms of Toxicity

The toxic effects of parent organophosphates and their metabolite, DEP, are mediated through distinct signaling pathways.

Parent Compound Toxicity: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for organophosphate pesticides is the irreversible inhibition of acetylcholinesterase (AChE).[1][2] This leads to the accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, causing continuous stimulation of cholinergic receptors and resulting in a cholinergic crisis.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_OP Organophosphate Action ACh Acetylcholine (ACh) Receptor Cholinergic Receptor ACh->Receptor Stimulation AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) OP Parent OP (Oxon form) OP->AChE Irreversible Inhibition

Figure 1. Signaling pathway of Acetylcholinesterase (AChE) inhibition by parent organophosphates.

This compound (DEP) Toxicity: Thyroid Hormone Disruption

In contrast to its parent compounds, DEP's toxicity is not primarily mediated by AChE inhibition.[6] Chronic exposure to DEP has been shown to interfere with the endocrine system, specifically thyroid hormone regulation, leading to symptoms of hyperthyroidism in animal models.[8] The proposed mechanism involves interaction with enzymes and proteins related to thyroid hormone biosynthesis, transport, and metabolism.[7][8]

Thyroid_Disruption cluster_thyroid_axis Thyroid Hormone Regulation DEP This compound (DEP) Biosynthesis Thyroid Hormone Biosynthesis DEP->Biosynthesis Interferes with Transport Blood Transport Proteins DEP->Transport Interferes with Receptor Thyroid Hormone Receptors DEP->Receptor Interacts with Metabolism Metabolic Enzymes DEP->Metabolism Interferes with Disrupted_Signal Disrupted Thyroid Signaling Metabolism->Disrupted_Signal

Figure 2. Proposed mechanism of thyroid hormone disruption by this compound (DEP).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of toxic effects. Below are representative protocols for key experiments.

Protocol 1: In Vivo Acute Oral Toxicity (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a test compound in rats.

Materials:

  • Test compound (e.g., DEP, Chlorpyrifos)

  • Vehicle (e.g., corn oil)

  • Young adult Sprague-Dawley rats (equal numbers of males and females)

  • Oral gavage needles

  • Animal housing facilities compliant with ethical guidelines

Procedure:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.

  • Dose Preparation: Prepare a series of graded doses of the test compound in the selected vehicle.

  • Grouping: Randomly assign animals to dose groups (typically 5-10 animals per sex per group) and a vehicle control group.

  • Administration: Administer a single oral dose of the test compound or vehicle to each animal via gavage.[12]

  • Observation: Observe animals for clinical signs of toxicity (e.g., tremors, salivation, lethargy) and mortality continuously for the first few hours and then daily for 14 days.[12][19]

  • Data Collection: Record the number of mortalities in each dose group.

  • LD50 Calculation: Calculate the LD50 value and its 95% confidence interval using appropriate statistical methods (e.g., Probit analysis).

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the IC50 value of a test compound for AChE inhibition.

Materials:

  • Test compound (e.g., Chlorpyrifos-oxon)

  • Rat brain tissue homogenate (source of AChE) or purified AChE

  • Ellman's Reagent (DTNB)

  • Acetylthiocholine (ATCh) substrate

  • Phosphate buffer

  • 96-well microplate and plate reader

Procedure:

  • Enzyme Preparation: Prepare rat brain homogenate or a solution of purified AChE in phosphate buffer.

  • Inhibitor Incubation: In a 96-well plate, add the enzyme preparation to wells containing serial dilutions of the test compound. Include control wells with no inhibitor. Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 26°C).[14][15]

  • Reaction Initiation: Add Ellman's Reagent (DTNB) to all wells, followed by the substrate acetylthiocholine (ATCh) to initiate the reaction.

  • Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound relative to the control.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[20]

Protocol 3: In Vivo Thyroid Hormone Disruption Study

Objective: To evaluate the effect of chronic exposure to a test compound on thyroid hormone levels in rats.

Materials:

  • Test compound (e.g., DEP)

  • Young adult male rats

  • Dosing vehicle (e.g., drinking water or feed)

  • Equipment for blood collection and serum separation

  • Assay kits for measuring Thyroxine (T4), Triiodothyronine (T3), and Thyroid-Stimulating Hormone (TSH) (e.g., ELISA, RIA, or LC-MS/MS).[21][22]

Procedure:

  • Animal Acclimation and Grouping: Acclimate young adult rats and assign them to control and treatment groups.

  • Chronic Dosing: Administer the test compound (e.g., DEP) daily at several dose levels for an extended period (e.g., 20 weeks) via the diet or drinking water.[8][23]

  • Sample Collection: At the end of the exposure period, collect blood samples from all animals. Process the blood to obtain serum.

  • Hormone Analysis: Measure the concentrations of T4, T3, and TSH in the serum samples using validated immunoassay or mass spectrometry methods.[21][22][23]

  • Tissue Analysis (Optional): Excise the liver and thyroid gland for histopathological examination and analysis of gene expression related to thyroid function.[8]

  • Statistical Analysis: Compare hormone levels and other endpoints between the treated and control groups using appropriate statistical tests (e.g., ANOVA) to identify significant effects.

Experimental_Workflow cluster_invivo In Vivo Studies (Rat Model) cluster_invitro In Vitro Assay cluster_analysis Endpoint Analysis start Hypothesis: DEP and Parent OPs have different toxicities acute Acute Oral Toxicity (LD50) start->acute chronic Chronic Exposure Study start->chronic ache_assay AChE Inhibition (IC50) start->ache_assay mortality Mortality Assessment acute->mortality endocrine Thyroid Hormone Level Measurement chronic->endocrine cholinergic AChE Activity Measurement ache_assay->cholinergic end Comparative Toxicological Profile mortality->end cholinergic->end endocrine->end

Figure 3. General experimental workflow for comparative toxicity assessment.

Conclusion

The experimental data clearly demonstrate a significant divergence in the toxicological profiles of this compound and its parent organophosphate compounds.

  • Parent Organophosphates (Chlorpyrifos, Diazinon, Parathion): These compounds are highly toxic, with their primary mechanism being the potent and irreversible inhibition of acetylcholinesterase by their oxon metabolites.[1][13][16] This leads to acute and severe neurotoxicity.

  • This compound (DEP): As a metabolite, DEP exhibits substantially lower acute toxicity and is a very weak inhibitor of AChE.[2][6] Its primary toxicological concern, identified through chronic exposure studies, is the disruption of the endocrine system, specifically thyroid hormone regulation.[8]

This distinction is critical for risk assessment and drug development. While the parent compounds pose a risk of acute cholinergic poisoning, the health risks associated with their metabolite, DEP, are more subtle and related to potential long-term endocrine effects. Future research should further elucidate the specific molecular interactions underlying DEP's effects on the thyroid axis.

References

A Comparative Guide to Analytical Methods for Diethyl Phosphate (DEP) Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of various analytical methods for the detection and quantification of Diethyl Phosphate (DEP), a key biomarker for exposure to organophosphate pesticides. The following sections present quantitative data in a structured format, outline detailed experimental protocols, and visualize a typical analytical workflow.

Performance Characteristics

The selection of an appropriate analytical method for DEP quantification is critical and depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Performance Characteristics of Analytical Methods for DEP

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Key Considerations
GC-MS Hair-5.5 pg/mg[1]-Requires derivatization. Good for long-term exposure monitoring.
Feces-0.05 µg/g47-62Derivatization with pentafluorobenzyl bromide (PFBBr) is necessary.
Urine0.1 µg/L[2]--Negative ion chemical ionization can achieve low detection limits.[2]
UFLC-MS/MS Urine0.0201 ng/mL[3][4]0.0609 ng/mL[3][4]93-102[3][4]Ultrafast method, suitable for high-throughput analysis.[3][4]
LC-MS/MS Hair--86[5]Alkaline extraction enhances recovery and minimizes matrix effects.[5]
Various0.02-0.2 ng/mL (derivatized)--Cationic derivatization can significantly enhance sensitivity.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for the key analytical methods discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) for DEP in Hair

This method is suitable for determining chronic exposure to organophosphates by analyzing hair samples.

a) Sample Preparation and Decontamination:

  • Wash hair samples sequentially with dichloromethane and methanol to remove external contamination.

  • Dry the washed hair samples thoroughly.

  • Pulverize the hair samples to increase the surface area for extraction.

b) Extraction:

  • Extract DEP from the pulverized hair using an appropriate solvent such as acetonitrile/water.[1]

c) Derivatization:

  • Since DEP is a polar and non-volatile compound, derivatization is essential for GC analysis.[7][8]

  • A common derivatizing agent is pentafluorobenzyl bromide (PFBBr) in the presence of a catalyst.[2]

  • The reaction converts DEP into a more volatile and less polar ester, which is amenable to GC analysis.

d) GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).

  • Injection Mode: Splitless.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer: Operated in electron impact (EI) or negative ion chemical ionization (NICI) mode.[2] NICI can offer enhanced sensitivity.[2]

  • Detection: Selected Ion Monitoring (SIM) is used for quantification to improve sensitivity and selectivity.

Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) for DEP in Urine

This method is ideal for rapid screening and quantification of DEP in urine samples, often used in biomonitoring studies.[3][4]

a) Sample Preparation (Liquid-Liquid Extraction - LLE):

  • Take a small volume of urine (e.g., 200 µL).[4]

  • Add an internal standard.

  • Perform liquid-liquid extraction using a suitable organic solvent like ethyl acetate.[4]

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

b) UFLC-MS/MS Analysis:

  • Liquid Chromatograph: An ultra-fast liquid chromatography system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium formate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for DEP.[5]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

Analytical Workflow Visualization

The following diagram illustrates a generalized workflow for the analysis of this compound from biological samples.

Analytical_Workflow_for_DEP cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting SampleCollection Sample Collection (e.g., Urine, Hair) Extraction Extraction (LLE, SPE, etc.) SampleCollection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization If GC-MS LCMS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) Extraction->LCMS GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General workflow for this compound (DEP) analysis.

References

Comparative analysis of Diethyl phosphate in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the detection, quantification, and significance of diethyl phosphate across various biological samples.

This compound (DEP) is a primary metabolite of several widely used organophosphate (OP) pesticides. Its detection and quantification in biological matrices are paramount for assessing human exposure to these neurotoxic compounds. This guide provides a comparative analysis of DEP in different biological samples, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their study design and execution.

Quantitative Data Summary

The concentration of DEP can vary significantly depending on the biological matrix, the level of exposure to parent organophosphate pesticides, and the time elapsed since exposure. Urine is the most common matrix for biomonitoring due to the relatively high concentrations of DEP and ease of sample collection. However, analysis of other matrices like blood, hair, and feces can provide a more comprehensive picture of exposure.

Biological MatrixPopulationAnalyteConcentration RangeNotes
Urine General Population (Germany)DEPMedian: 4 µg/L; 95th Percentile: 21 µg/LA study of 54 individuals with no occupational exposure.
General Population (USA)DEPGeometric Mean: 2.47 ppb (µg/L)Found in 4,953 of 4,966 people tested in CDC biomonitoring studies.[1]
General Population (USA)DEPGeometric Mean: 1.04 µg/L; 95th Percentile: 13 µg/LData from the National Health and Nutrition Examination Survey (NHANES) 1999-2000.[2]
Occupationally ExposedDEPMedian: 812.9 pg/mgSignificantly higher levels observed compared to the general population.[3]
Blood (Plasma) N/ADEPDetection Limit: 50 ng/mLRecovery was found to be dependent on the initial metabolite concentration.[4]
Hair General PopulationDEPMedian: 51.2 pg/mgDetected in 96.3% of samples from the general population.[3]
Occupationally ExposedDEPMedian: 812.9 pg/mgHighlights hair as a matrix for assessing long-term exposure.[3]
Feces Rabbits (Experimental)DEP0.05 to 5 µg/gRecoveries ranged from 47-62% in this animal model.[4]

Experimental Protocols

Accurate quantification of DEP requires robust and validated analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.

Analysis of this compound in Human Urine by GC-MS

This protocol is a widely used method for the determination of DEP and other dialkyl phosphate metabolites in urine.

a. Sample Preparation and Extraction:

  • To 1 mL of urine in a glass tube, add an internal standard solution (e.g., dibutyl phosphate).

  • Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.

  • Perform a liquid-liquid extraction (LLE) by adding a mixture of diethyl ether and acetonitrile, followed by vigorous vortexing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction process on the aqueous layer and combine the organic extracts.

b. Derivatization:

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

  • Add a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), and a catalyst in an appropriate solvent (e.g., acetone).

  • Heat the mixture (e.g., at 60°C for 1 hour) to facilitate the formation of the pentafluorobenzyl ester of DEP, which is more volatile and suitable for GC analysis.

c. GC-MS Analysis:

  • After derivatization, evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., hexane).

  • Inject an aliquot of the reconstituted sample into the GC-MS system.

  • Gas Chromatography Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial oven temperature of around 70°C, ramped up to approximately 300°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for DEP-pentafluorobenzyl ester to ensure high selectivity and sensitivity.

Analysis of this compound in Blood/Plasma by LC-MS/MS

This protocol outlines a general procedure for the analysis of DEP in blood or plasma, which often requires efficient protein removal.

a. Sample Preparation:

  • Thaw frozen blood or plasma samples on ice.

  • To a small volume of the sample (e.g., 100 µL), add an internal standard.

  • Precipitate proteins by adding a cold organic solvent like acetonitrile or methanol.

  • Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

b. Solid Phase Extraction (SPE) (Optional Cleanup):

  • For cleaner samples, the supernatant can be further purified using a solid-phase extraction cartridge (e.g., a mixed-mode or polymer-based sorbent).

  • Condition the SPE cartridge with methanol and water.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the DEP and internal standard with a stronger solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

c. LC-MS/MS Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Liquid Chromatography Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically preferred for phosphates.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both DEP and its internal standard to provide high specificity and accurate quantification.

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in DOT language, compatible with Graphviz.

Experimental_Workflow_DEP_Urine_Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample 1. Urine Sample Collection add_is 2. Add Internal Standard urine_sample->add_is acidify 3. Acidification (pH 1-2) add_is->acidify lle 4. Liquid-Liquid Extraction (Diethyl Ether/Acetonitrile) acidify->lle evaporate1 5. Evaporate Extract lle->evaporate1 add_pfbbr 6. Add PFBBr evaporate1->add_pfbbr heat 7. Heating (60°C) add_pfbbr->heat reconstitute 8. Reconstitute in Hexane heat->reconstitute gcms 9. GC-MS Analysis reconstitute->gcms data 10. Data Quantification gcms->data

Caption: Experimental workflow for DEP analysis in urine by GC-MS.

DEP_Biomarker_Relationship cluster_exposure Exposure Route cluster_metabolism Metabolism cluster_biomarker Biomarker cluster_matrices Biological Matrices for Detection op_pesticides Organophosphate Pesticides metabolism Phase I & II Metabolism (e.g., Cytochrome P450, Esterases) op_pesticides->metabolism Absorption dep This compound (DEP) metabolism->dep Metabolic Conversion urine Urine dep->urine Excretion/Distribution blood Blood/Plasma dep->blood Excretion/Distribution hair Hair dep->hair Excretion/Distribution feces Feces dep->feces Excretion/Distribution

References

Unmasking Endocrine Disruptors: A Comparative Analysis of Diethyl Phosphate and Other Organophosphate Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the endocrine-disrupting effects of Diethyl phosphate (DEP), a common metabolite of organophosphorus pesticides, reveals significant impacts on the thyroid hormone system. This comprehensive guide compares the effects of DEP with other prevalent organophosphate ester (OPE) metabolites, namely Diphenyl phosphate (DPhP) and Triphenyl phosphate (TPhP), providing researchers, scientists, and drug development professionals with critical data to inform future studies and risk assessments.

Organophosphorus compounds are ubiquitous in our environment, used extensively as pesticides and flame retardants. Their breakdown products, such as DEP, DPhP, and TPhP, are frequently detected in human tissues and are of growing concern for their potential to interfere with the body's endocrine system. This guide synthesizes experimental data to offer a clear comparison of their effects on key endocrine pathways.

Quantitative Comparison of Endocrine-Disrupting Effects

The following table summarizes the available quantitative data on the endocrine-disrupting effects of DEP, DPhP, and TPhP. It is important to note that the data are compiled from various studies and direct comparisons should be made with caution due to differing experimental conditions.

MetaboliteEndocrine TargetAssay TypeSpecies/Cell LineEndpointResultCitation
This compound (DEP) Thyroid SystemIn vivoRat (male)Serum T3, T4, TSH levelsIncreased T3 and T4, Decreased TSH[1]
Thyroid SystemIn vivoRat (male)Hepatic gene expressionUpregulation of genes involved in thyroid hormone metabolism[1]
Sex HormonesIn vivoRat (male)Serum testosterone, estradiolNo significant effect[1]
Diphenyl phosphate (DPhP) Estrogen Receptor α (ERα)Reporter Gene AssayCHO-K1 cellsAgonistic activityNo significant activity
Androgen Receptor (AR)Reporter Gene Assay-Antagonistic activity-
SteroidogenesisH295R cell assayHumanHormone productionIncreased estradiol, cortisol, and aldosterone[2][3][4]
Triphenyl phosphate (TPhP) Estrogen Receptor α (ERα)Reporter Gene AssayCHO-K1 cellsAgonistic activityWeak agonist
Estrogen Receptor α (ERα)Proliferation AssayMCF-7 cellsEC2088 µM[5]
Androgen Receptor (AR)Reporter Gene Assay-Antagonistic activityWeak antagonist[5]
Thyroid Hormone Receptor β (TRβ)Reporter Gene Assay-Agonistic activityNo significant activity[5]
SteroidogenesisH295R cell assayHumanHormone productionIncreased estradiol, cortisol, and aldosterone[2][3][4]
Thyroid SystemIn vivoZebrafish larvaeT3 and T4 levelsIncreased T3 and T4 concentrations[6]

Key Findings

  • This compound (DEP): Primarily disrupts the thyroid hormone axis, leading to a state of hyperthyroidism in animal models.[1] Its impact on sex hormones appears to be minimal.[1]

  • Diphenyl Phosphate (DPhP) and Triphenyl Phosphate (TPhP): Exhibit a broader range of endocrine-disrupting activities, affecting estrogenic, androgenic, and steroidogenic pathways.[2][3][4][5] TPhP has been shown to act as a weak estrogen receptor agonist and androgen receptor antagonist.[5] Both DPhP and TPhP can significantly alter the production of key steroid hormones, including estradiol and cortisol.[2][3][4]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key experimental assays cited in this guide.

In Vivo Rat Study for Thyroid and Reproductive Toxicity
  • Objective: To assess the effects of chronic DEP exposure on the endocrine system of male rats.

  • Animal Model: Adult male Wistar rats.

  • Exposure: Oral gavage administration of DEP at doses of 0.08 mg/kg and 0.8 mg/kg body weight daily for 24 weeks. A control group receives the vehicle (corn oil).

  • Endpoints Measured:

    • Hormone Analysis: Serum levels of triiodothyronine (T3), thyroxine (T4), and thyroid-stimulating hormone (TSH) are measured using enzyme-linked immunosorbent assays (ELISA). Serum testosterone and estradiol levels are also quantified.

    • Gene Expression Analysis: Livers are collected, and RNA is extracted to quantify the expression of genes involved in thyroid hormone synthesis, transport, and metabolism using quantitative real-time PCR (qPCR).

    • Spermatogenesis and Sperm Quality: Testes are histologically examined for abnormalities in spermatogenesis. Epididymal sperm is collected to assess sperm count, motility, and morphology.

  • Data Analysis: Statistical analysis is performed using ANOVA followed by post-hoc tests to compare the treated groups with the control group.

In Vitro Reporter Gene Assays for Nuclear Receptor Activity
  • Objective: To determine the agonistic or antagonistic activity of OPE metabolites on nuclear hormone receptors (e.g., estrogen receptor, androgen receptor, thyroid hormone receptor).

  • Cell Lines: Mammalian cell lines (e.g., CHO-K1, HeLa) are transiently or stably transfected with two plasmids:

    • A plasmid expressing the full-length human nuclear receptor of interest.

    • A reporter plasmid containing a hormone-responsive element (HRE) upstream of a reporter gene (e.g., luciferase).

  • Assay Procedure:

    • Cells are seeded in multi-well plates and allowed to attach.

    • For agonist testing, cells are exposed to a range of concentrations of the test compound.

    • For antagonist testing, cells are co-exposed to the test compound and a known receptor agonist.

    • After an incubation period (typically 24-48 hours), cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

  • Data Analysis: The results are expressed as a fold induction over the vehicle control (for agonists) or as a percentage inhibition of the agonist response (for antagonists). EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves.

H295R Steroidogenesis Assay
  • Objective: To assess the effects of OPE metabolites on the production of steroid hormones.

  • Cell Line: The human adrenocortical carcinoma cell line H295R, which expresses most of the key enzymes required for steroidogenesis.

  • Assay Procedure:

    • H295R cells are seeded in multi-well plates and allowed to acclimate.

    • Cells are then exposed to a range of concentrations of the test compound for 48 hours.

    • The cell culture medium is collected, and the concentrations of various steroid hormones (e.g., estradiol, testosterone, progesterone, cortisol, aldosterone) are quantified using techniques like ELISA or liquid chromatography-mass spectrometry (LC-MS).

    • Cell viability is assessed to rule out cytotoxicity as a confounding factor.

  • Data Analysis: Hormone concentrations in the treated wells are compared to those in the vehicle control wells to determine if the test compound stimulates or inhibits steroidogenesis.

Visualizing the Pathways

To better understand the mechanisms of endocrine disruption, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

Thyroid_Hormone_Signaling Thyroid Hormone Signaling Pathway cluster_disruption Potential Disruption by DEP Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH + Pituitary Pituitary Gland TSH TSH Pituitary->TSH + Thyroid Thyroid Gland T4_T3 T4 & T3 Thyroid->T4_T3 + TRH->Pituitary TSH->Thyroid T4_T3->Hypothalamus - T4_T3->Pituitary - Target_Cells Target Cells T4_T3->Target_Cells Nuclear_Receptor Thyroid Hormone Receptor (TR) Target_Cells->Nuclear_Receptor Gene_Expression Altered Gene Expression Nuclear_Receptor->Gene_Expression DEP_Synthesis Inhibition of Synthesis DEP_Synthesis->Thyroid DEP_Transport Interference with Transport DEP_Transport->T4_T3 DEP_Receptor Receptor Binding DEP_Receptor->Nuclear_Receptor

Caption: Simplified diagram of the hypothalamic-pituitary-thyroid axis and potential points of disruption by this compound (DEP).

Steroidogenesis_Pathway Steroidogenesis Pathway and Disruption cluster_enzymes Key Enzymes Cholesterol Cholesterol CYP11A1 CYP11A1 Cholesterol->CYP11A1 Pregnenolone Pregnenolone HSD3B 3β-HSD Pregnenolone->HSD3B Progesterone Progesterone CYP17A1 CYP17A1 Progesterone->CYP17A1 CYP21A2 CYP21A2 Progesterone->CYP21A2 Androstenedione Androstenedione HSD17B 17β-HSD Androstenedione->HSD17B Testosterone Testosterone CYP19A1 Aromatase (CYP19A1) Testosterone->CYP19A1 Estradiol Estradiol Cortisol Cortisol Aldosterone Aldosterone CYP11A1->Pregnenolone HSD3B->Progesterone CYP17A1->Androstenedione HSD17B->Testosterone CYP19A1->Estradiol CYP11B1 CYP11B1 CYP21A2->CYP11B1 CYP11B2 CYP11B2 CYP21A2->CYP11B2 CYP11B1->Cortisol CYP11B2->Aldosterone DPhP_TPhP DPhP & TPhP DPhP_TPhP->CYP19A1 Upregulation DPhP_TPhP->CYP11B2 Upregulation

Caption: Overview of the steroidogenesis pathway and points of interference by DPhP and TPhP.

Experimental_Workflow In Vitro Endocrine Disruptor Screening Workflow cluster_tier1 Tier 1: High-Throughput Screening cluster_tier2 Tier 2: In-Depth Analysis Compound_Library Compound Library (DEP, DPhP, TPhP, etc.) Reporter_Assays Nuclear Receptor Reporter Gene Assays (ER, AR, TR) Compound_Library->Reporter_Assays Steroidogenesis_Assay H295R Steroidogenesis Assay Compound_Library->Steroidogenesis_Assay Cytotoxicity_Assay Cytotoxicity Assay Compound_Library->Cytotoxicity_Assay Data_Analysis Data Analysis & Hit Identification Reporter_Assays->Data_Analysis Steroidogenesis_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Dose_Response Dose-Response Characterization Mechanism_Studies Mechanistic Studies (e.g., qPCR, Western Blot) Dose_Response->Mechanism_Studies In_Vivo_Validation In Vivo Validation (e.g., Zebrafish, Rat) Mechanism_Studies->In_Vivo_Validation Risk_Assessment Risk Assessment In_Vivo_Validation->Risk_Assessment Data_Analysis->Dose_Response Prioritize Hits

Caption: A generalized workflow for the in vitro screening of endocrine-disrupting chemicals.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Diethyl phosphate, a corrosive and hazardous chemical, demands strict adherence to safety protocols to prevent severe skin burns, eye damage, and respiratory irritation.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build unwavering trust in your laboratory practices.

Immediate Safety Concerns

This compound is classified as a hazardous substance that can cause severe skin burns and eye damage.[1][2] It is harmful if swallowed or in contact with skin and may cause respiratory irritation.[2] In the event of a fire, it is a combustible liquid and can release irritating and toxic gases.[1][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the required equipment, emphasizing the need for comprehensive protection.

PPE CategoryRequired EquipmentRationale
Eye and Face Protection Chemical splash goggles that meet the ANSI Z.87.1 1989 standard. A face shield worn over safety glasses is required for splash hazards.[4]To protect against severe eye damage from splashes.[1]
Skin Protection Appropriate protective gloves to prevent skin exposure.[3] Wear appropriate protective clothing to minimize contact with skin.[3]To prevent severe skin burns and absorption of the harmful chemical.[1][2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][5]To prevent respiratory tract irritation.[3]
Footwear Closed-toe shoes.To protect feet from potential spills.

Note: Specific glove material and breakthrough times were not available in the provided search results. It is crucial to consult the glove manufacturer's chemical resistance guide for specific recommendations for this compound.

Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe operational workflow.

1. Pre-Handling Preparations:

  • Information Review: Thoroughly review the Safety Data Sheet (SDS) for this compound before handling.

  • PPE Inspection: Inspect all PPE for integrity. Ensure gloves are free of pinholes and that eye and face protection is clean and fits properly.

  • Work Area Setup: Work in a well-ventilated area, preferably under a chemical fume hood.[5] Ensure that an eyewash station and safety shower are in close proximity and are readily accessible.[5]

  • Spill Kit: Have a spill kit readily available containing inert absorbent materials like vermiculite or sand.[3]

2. Handling Procedure:

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashing.

  • Avoid Inhalation: Do not breathe mist, vapors, or spray.[5]

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.[1]

  • No Eating or Drinking: Do not eat, drink, or smoke in the handling area.[6]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Waste Disposal: Dispose of all contaminated materials, including gloves and absorbent materials, as hazardous waste in a suitable, closed container.[1][5]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents.[3][5]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all this compound waste, including unused product and contaminated materials, in a designated and properly labeled hazardous waste container.

  • Container Management: Keep the waste container tightly closed and store it in a designated hazardous waste accumulation area.

  • Regulatory Compliance: Dispose of the hazardous waste through an approved waste disposal plant.[2][5] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3]

  • Spill: Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[3]

Visualizing the Safe Handling Workflow

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.

cluster_prep 1. Pre-Handling Preparations cluster_handling 2. Handling Procedure cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep_info Review SDS prep_ppe Inspect PPE prep_info->prep_ppe prep_area Setup Work Area (Fume Hood, Eyewash) prep_ppe->prep_area prep_spill Prepare Spill Kit prep_area->prep_spill handle_dispense Dispense Chemical Carefully prep_spill->handle_dispense handle_avoid Avoid Inhalation & Contact handle_dispense->handle_avoid emergency_spill Spill Response handle_dispense->emergency_spill handle_no_eat No Eating/Drinking/Smoking handle_avoid->handle_no_eat emergency_exposure Exposure Response (First Aid) handle_avoid->emergency_exposure post_decon Decontaminate (Wash Hands) handle_no_eat->post_decon post_waste Dispose of Contaminated Materials post_decon->post_waste post_store Store Chemical Properly post_waste->post_store

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.